3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Descripción
Propiedades
IUPAC Name |
3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11-10(12(16)17)13-6-7-14(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKKLZMGLRZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CN=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
"de novo synthesis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid"
[1]
Executive Summary & Retrosynthetic Analysis
The target molecule is a highly functionalized pyrazine heterocycle.[1] The "de novo" approach necessitates constructing the pyrazine ring from acyclic precursors rather than modifying an existing complex heterocycle.
Chemical Challenges:
-
Regioselectivity: Ensuring the oxidation occurs at
rather than . -
Tautomeric Control: The intermediate 3-hydroxy-4-oxide exists in equilibrium with the 3-oxo-4-hydroxy (hydroxamic acid) form. Alkylation must be directed to the
-hydroxy oxygen, not the carbonyl oxygen. -
Stability: The cyclic hydroxamic acid moiety is sensitive to harsh reduction conditions.
Retrosynthetic Pathway
The strategy disconnects the molecule into three phases:
-
Phase 1 (Ring Construction): Condensation of Aminomalononitrile and Glyoxal to form the pyrazine core.
-
Phase 2 (Functionalization): Hydrolysis and esterification to set the C2 carboxylic acid.
-
Phase 3 (Heteroatom Modification): Regioselective N-oxidation, diazotization, and O-alkylation.
Figure 1: Retrosynthetic disconnection showing the pathway from acyclic precursors.
Detailed Synthetic Protocol
Phase 1: Construction of the Pyrazine Core
The most robust industrial route for 3-functionalized pyrazine-2-carboxylates is the condensation of aminomalononitrile p-toluenesulfonate (AMNT) with glyoxal.
Step 1.1: Synthesis of 3-Aminopyrazine-2-carbonitrile
-
Reagents: Aminomalononitrile p-toluenesulfonate (AMNT), Glyoxal (40% aq.), Sodium Acetate (NaOAc).
-
Solvent: Water/Methanol.
-
Mechanism: Double condensation (Schiff base formation).
Protocol:
-
Dissolve AMNT (1.0 eq) in water at room temperature.
-
Add Sodium Acetate (2.5 eq) to buffer the solution to pH 5–6.
-
Add Glyoxal (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 25°C for 4 hours. The product precipitates as a yellow-brown solid.
-
Workup: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: ~85%.
Phase 2: Functional Group Manipulation
We must convert the nitrile to a carboxylic acid (or ester) before introducing the sensitive N-oxide.
Step 2.1: Hydrolysis and Esterification
Protocol:
-
Suspend 3-aminopyrazine-2-carbonitrile in 10% KOH solution.
-
Reflux for 2 hours (hydrolysis to the acid salt). Ammonia gas is evolved.
-
Cool to 0°C and acidify to pH 2 with HCl. Isolate the crude acid.
-
Dissolve the crude acid in dry Methanol containing concentrated H2SO4 (cat.).
-
Reflux for 12 hours (Fischer Esterification).
-
Workup: Neutralize with NaHCO3, extract with Ethyl Acetate, dry over MgSO4, and concentrate.
-
Data: Methyl ester is preferred for the subsequent oxidation step to prevent decarboxylation.
Phase 3: Heteroatom Modification (The Critical Steps)
This phase transforms the stable pyrazine into the target cyclic hydroxamic acid ether.
Step 3.1: Regioselective N-Oxidation
-
Reagents: m-Chloroperbenzoic acid (mCPBA).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Target: Methyl 3-aminopyrazine-2-carboxylate 4-oxide.[2]
Causality: The amino group at C3 is an electron-donating group (EDG), making the ring electron-rich. However, the ester at C2 is electron-withdrawing. The nitrogen at position 4 (
Protocol:
-
Dissolve Methyl 3-aminopyrazine-2-carboxylate (10 mmol) in DCM (50 mL).
-
Add mCPBA (1.1 eq, 70-75%) in portions at 0°C.
-
Allow to warm to room temperature and stir for 16 hours.
-
Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).
-
Purification: Silica gel chromatography (EtOAc/MeOH gradient).
Step 3.2: Diazotization and Hydrolysis (Conversion to Lactam)
-
Reagents: Sodium Nitrite (NaNO2), H2SO4 (aq).
-
Target: 3-Oxo-4-hydroxy-3,4-dihydropyrazine-2-carboxylic acid (Cyclic Hydroxamic Acid).[2]
Protocol:
-
Suspend the N-oxide ester from Step 3.1 in 10% H2SO4.
-
Cool to 0–5°C.
-
Add NaNO2 (1.2 eq) solution dropwise (maintain temp < 5°C).
-
Stir for 1 hour at 0°C, then warm to 40°C for 2 hours.
-
Note: The diazonium species is unstable and hydrolyzes to the hydroxyl group. Because of the N-oxide already present, this forms the N-hydroxy-2-one tautomer (cyclic hydroxamic acid). The ester is likely hydrolyzed to the acid under these acidic conditions; if not, a subsequent LiOH saponification is required. Assuming acid hydrolysis occurs:
-
-
Workup: Extract the aqueous layer with n-Butanol or Ethyl Acetate (the product is polar).
Step 3.3: O-Alkylation (Benzylation)
-
Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K2CO3).
-
Solvent: DMF or Acetone.
-
Target: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid .
Protocol:
-
Dissolve the cyclic hydroxamic acid (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (2.2 eq). Stir for 15 minutes.
-
Add Benzyl Bromide (1.1 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Regioselectivity Check: Alkylation of cyclic hydroxamic acids can occur at the exocyclic oxygen (N-OR, desired) or the carbonyl oxygen (O-alkylation). Using a mild base like carbonate in a polar aprotic solvent generally favors the N-alkylation (formation of the hydroxamate ester) over the formation of the enol ether.
-
-
Workup: Pour into ice water, acidify to pH 3 with dilute HCl (to protonate the C2-carboxylate if it was esterified/salt).
-
Purification: Recrystallization from Ethanol/Water.
Reaction Pathway Diagram
Figure 2: Step-by-step reaction flow from acyclic precursors to the target N-alkoxy lactam.
Quantitative Data Summary
| Parameter | Step 1 (Cyclization) | Step 2 (Esterification) | Step 3 (N-Oxidation) | Step 4 (Alkylation) |
| Reagents | AMNT, Glyoxal | KOH, MeOH/H2SO4 | mCPBA | BnBr, K2CO3 |
| Temp (°C) | 25 | Reflux (65-70) | 0 -> 25 | 25 |
| Time (h) | 4 | 12 | 16 | 12 |
| Typical Yield | 80-85% | 75-80% | 60-70% | 55-65% |
| Key Risk | Exotherm | Decarboxylation | Over-oxidation | O- vs N-Alkylation |
Critical Process Parameters & Troubleshooting
Regioselectivity of Alkylation
The final step involves alkylating a cyclic hydroxamic acid. This moiety has two nucleophilic sites: the nitrogen-attached oxygen and the carbonyl oxygen.[2]
-
Observation: If the product shows a strong UV shift or lacks the characteristic amide C=O stretch (~1660-1680 cm⁻¹) in IR, you may have formed the O-benzyl enol ether (at C3).
-
Correction: Use Potassium Carbonate in Acetone rather than strong bases (NaH) to favor the thermodynamic N-alkoxy product.
Safety Note: Diazonium Salts
Step 3.2 involves the formation of a diazonium intermediate. While pyrazine diazonium salts are generally more stable than benzene analogs, they should not be isolated. Ensure the hydrolysis (warming step) is controlled to prevent rapid nitrogen evolution.
References
-
Pyrazine Ring Synthesis
- Title: "Synthesis of Pyrazine Derivatives via Condensation of Diaminomaleonitrile with 1,2-Dicarbonyl Compounds."
- Source:Journal of Heterocyclic Chemistry.
-
Context: Foundational method for constructing the 3-aminopyrazine-2-carbonitrile core.[2]
-
N-Oxidation Regioselectivity
- Title: "Regioselective N-Oxidation of 3-Substituted Pyrazine-2-Carboxyl
- Source:Journal of Medicinal Chemistry (Analogous protocols for Favipiravir intermedi
- Context: Validates that oxidation of 3-aminopyrazines occurs preferentially
-
Cyclic Hydroxamic Acid Synthesis (Emimycin Analogues)
-
Alkylation of Hydroxamic Acids
- Title: "Selective Alkyl
- Source:Tetrahedron Letters.
- Context: Methodology for ensuring O-benzylation occurs at the N-hydroxy group r
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-aminopyrazine-2-carboxylic acid [xb.zjut.edu.cn]
- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emimycin and its nucleoside derivatives: Synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Foreword: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and materials science, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, with established applications ranging from anticancer agents to flavorants. The specific molecule of interest, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, combines several key pharmacophores: a pyrazinone core, a carboxylic acid moiety, and a benzyloxy substituent. This unique combination suggests potential utility as a bioactive agent, making its unambiguous structural verification and purity assessment paramount.
This guide eschews a generic template, instead providing an in-depth, logical framework for the complete spectroscopic elucidation of this target molecule. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning each methodological choice. We will proceed as if the compound has been newly synthesized, outlining a systematic workflow to confirm its identity and purity with the highest degree of confidence.
Molecular Blueprint: Deconstructing the Target Structure
Before delving into any analytical technique, a thorough understanding of the molecule's constituent parts is essential. This informs our choice of experiments and aids in the prediction and interpretation of spectral data.
-
Pyrazinone Core: This is a heteroaromatic ring containing two nitrogen atoms and an amide-like carbonyl group. The ring protons and carbons will have characteristic chemical shifts in NMR spectroscopy, influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.[1]
-
Carboxylic Acid (-COOH): This functional group is readily identifiable. It will produce a highly characteristic broad O-H stretch in the infrared (IR) spectrum and a deshielded, exchangeable proton in the ¹H NMR spectrum.[2][3]
-
Phenylmethoxy (Benzyloxy) Group (-O-CH₂-Ph): This group introduces a flexible ether linkage, a methylene bridge (CH₂), and a phenyl ring. The diastereotopic protons of the methylene group and the distinct aromatic protons of the phenyl ring will provide clear signatures in the ¹H NMR spectrum.
The synergy of these groups dictates the molecule's overall electronic and structural properties, which we will systematically probe using a multi-faceted spectroscopic approach.
The Integrated Spectroscopic Workflow
No single technique can provide absolute structural proof. True analytical rigor is achieved by integrating orthogonal methods, where the data from each technique corroborates and complements the others. The logical flow of this process is crucial for an efficient and definitive characterization.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will utilize both ¹H and ¹³C NMR to map out the proton and carbon frameworks.
Proton (¹H) NMR Spectroscopy
Causality: ¹H NMR provides information on the number of different proton environments, their electronic state (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). This is essential for confirming the presence of the pyrazine, benzyloxy, and carboxylic acid protons and their specific arrangement.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d₆ than in other solvents like CDCl₃.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse ('zg30').
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, averaged to improve signal-to-noise.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
Predicted ¹H NMR Data & Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-H ) | The acidic proton is highly deshielded and often broad due to chemical exchange with trace water. |
| ~8.3 - 8.5 | Singlet | 1H | Pyrazine Ring (-CH ) | The sole proton on the pyrazine ring is significantly deshielded by the two adjacent electron-withdrawing nitrogen atoms and the carbonyl group. |
| ~7.3 - 7.5 | Multiplet | 5H | Phenyl Ring (-O-CH₂-C₆H₅ ) | Protons on the monosubstituted benzene ring will appear in their typical aromatic region.[4] |
| ~5.4 - 5.6 | Singlet | 2H | Methylene (-O-CH₂ -Ph) | These benzylic protons are deshielded by the adjacent oxygen and the phenyl ring. A singlet is expected as there are no adjacent protons to couple with. |
Carbon (¹³C) NMR Spectroscopy
Causality: ¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of key functional groups like carbonyls.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis is used.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the DMSO-d₆ solvent peak (δ 39.52 ppm).[1]
Predicted ¹³C NMR Data & Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | Carboxylic Acid (C =O) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 - 160 | Pyrazinone Amide (C =O) | The amide carbonyl carbon is also deshielded but typically appears slightly upfield from the carboxylic acid carbonyl. |
| ~140 - 150 | Pyrazine Ring (C -O & C -COOH) | The quaternary carbons on the pyrazine ring bonded to oxygen and the carboxylic group are significantly deshielded. |
| ~135 - 140 | Phenyl Ring (C -CH₂) | The ipso-carbon of the phenyl ring attached to the methylene group. |
| ~130 - 135 | Pyrazine Ring (C H) | The protonated carbon of the pyrazine ring. |
| ~127 - 129 | Phenyl Ring (ortho, meta, para C H) | The protonated carbons of the phenyl ring will appear in their characteristic aromatic region.[4] |
| ~70 - 75 | Methylene (-O-C H₂-Ph) | The benzylic carbon is deshielded by the adjacent oxygen atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. It serves as a crucial cross-validation of the functional groups predicted by NMR.
Experimental Protocol:
-
Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A small amount of the crystalline sample is placed directly on the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64, co-added to generate the final spectrum.
-
Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (-COOH ) | This very broad and characteristic band is due to strong hydrogen bonding of the carboxylic acid dimers.[5] |
| ~1720 - 1740 | C=O stretch (asymmetric) | Carboxylic Acid (-C =O) | The carbonyl stretch of a carboxylic acid is typically found at a high frequency.[2] |
| ~1670 - 1690 | C=O stretch | Pyrazinone Amide (-C =O) | The amide carbonyl stretch appears at a slightly lower frequency than the carboxylic acid carbonyl due to resonance.[6] |
| ~1600, ~1450 | C=C and C=N stretches | Aromatic Rings | These absorptions are characteristic of the pyrazine and phenyl ring systems. |
| ~1250 - 1300 | C-O stretch | Carboxylic Acid & Ether | Strong absorptions corresponding to the C-O single bond stretches from both the carboxylic acid and the benzyloxy ether linkage. |
| ~1100 - 1150 | C-O-C stretch (asymmetric) | Ether (-C -O-C -) | A characteristic stretch for the ether functional group. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most critical pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. Fragmentation patterns also offer valuable structural clues.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Both positive and negative ion modes should be tested. Negative ion mode is likely to be successful due to the acidic nature of the carboxylic acid, forming the [M-H]⁻ ion. Positive ion mode may yield the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analysis: The instrument is calibrated, and the data is acquired over a mass range of m/z 50-1000.
-
Fragmentation Analysis (MS/MS): The parent ion (e.g., [M-H]⁻) is isolated and fragmented to observe daughter ions, which helps in structural elucidation.
Predicted Mass Spectral Data (Molecular Formula: C₁₂H₁₀N₂O₄, Exact Mass: 246.0641):
| Ion | Predicted m/z (HRMS) | Interpretation |
| [M-H]⁻ | 245.0568 | The molecular ion formed by the loss of the acidic proton. |
| [M+H]⁺ | 247.0713 | The molecular ion formed by protonation, likely on a ring nitrogen. |
| [M-C₇H₇]⁻ (m/z 154) | - | Fragmentation via loss of the benzyl radical from the [M-H]⁻ ion. |
| [M-H-CO₂]⁻ (m/z 201) | 201.0619 | Fragmentation via loss of carbon dioxide from the carboxylate group.[7] |
UV-Visible Spectroscopy: Probing the Electronic System
Causality: UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The pyrazinone and phenyl rings contain chromophores that will absorb UV light at characteristic wavelengths, corresponding to π → π* and n → π* electronic transitions.[8]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A concentration series may be required to obtain an optimal absorbance (~0.1-1.0 AU).
-
Instrument Parameters:
-
Scan Range: 200 - 800 nm.
-
Blank: The spectrum of the pure solvent is used as a blank.
-
Predicted UV-Vis Absorption:
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
| ~220 - 240 | π → π | Phenyl Ring |
| ~280 - 320 | π → π | Pyrazinone Ring |
| ~340 - 380 (weak) | n → π* | Carbonyl and Nitrogen Lone Pairs[8][9] |
Data Synthesis: Assembling the Structural Puzzle
The final and most critical step is the holistic integration of all acquired data. The proposed structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is only confirmed if every piece of spectroscopic evidence is in full agreement with it.
Caption: Correlation map for spectroscopic data integration.
-
MS confirms the correct elemental formula.
-
FTIR confirms the presence of all key functional groups (acid, amide, ether, aromatic rings).
-
¹³C NMR confirms the correct number of carbon atoms and the presence of two distinct carbonyls.
-
¹H NMR confirms the proton count, the substitution pattern on the rings, and the connectivity between the benzyloxy group and the pyrazinone nitrogen.
By following this rigorous, multi-technique workflow, researchers can achieve an unambiguous and defensible characterization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, a critical step for any further investigation into its potential applications.
References
-
Márquez, F., Suero, M. I., & Martín-Delgado, M. J. (n.d.). Infrared and Raman Spectra of Pyrazine-2,3-Dicarboxylic Acid and Its Dipotassic Salt. Spectroscopy Letters, 26(1). Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Available at: [Link]
-
ResearchGate. (n.d.). Optical appearance and UV–vis absorption spectra of a) pristine HB, b) Pyrazine (0.5 mol%).... Available at: [Link]
-
Scilit. (n.d.). The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Available at: [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Overlaps of UV–Vis absorption spectroscopy of pyrazine derivatives and.... Available at: [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Available at: [Link]
-
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine - Mass spectrum (electron ionization). Available at: [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine - UV/Visible spectrum. Available at: [Link]
-
ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available at: [Link]
-
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]
-
MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available at: [Link]
-
E-Researchco. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
-
MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
TSI Journals. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid. Inorganic CHEMISTRY, 4(1). Available at: [Link]
-
Journal of Medicinal Chemistry. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. 22(5), 505-10. Available at: [Link]
-
View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (n.d.). Available at: [Link]
-
ResearchGate. (2016). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Available at: [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]
-
Di Nicola, C., et al. (2017). Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. RSC Advances, 7(79). Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]
-
Semantic Scholar. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine [webbook.nist.gov]
An In-depth Technical Guide to the Anticipated Chemical Properties and Stability of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the anticipated chemical properties and stability of the novel compound, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. While empirical data for this specific molecule is not yet publicly available, this document, grounded in established principles of organic chemistry and data from analogous pyrazine derivatives, offers a predictive overview for researchers, scientists, and professionals in drug development. We will explore the structural attributes, predicted physicochemical properties, and potential stability challenges of this compound. Furthermore, this guide outlines detailed, self-validating experimental protocols for its synthesis, characterization, and stability assessment, providing a robust framework for future investigation.
Introduction and Structural Elucidation
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazinone core, a carboxylic acid moiety, and a benzyloxy substituent. The pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms, is known for its diverse applications in medicinal chemistry and materials science.[1] The presence of the oxo group at the 3-position and the carboxylic acid at the 2-position suggests a highly functionalized and potentially reactive molecule. The benzyloxy group at the 4-position introduces a degree of lipophilicity and may influence the compound's metabolic stability.
Diagram 1: Chemical Structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
A 2D representation of the molecular structure.
Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its development and application. The following table summarizes the predicted properties of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₁₂H₁₀N₂O₄ | Derived from the chemical structure. |
| Molecular Weight | 246.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Many pyrazine carboxylic acid derivatives are crystalline solids at room temperature.[2] |
| Melting Point | 150-200 °C | The presence of hydrogen bonding (carboxylic acid) and a rigid heterocyclic core suggests a relatively high melting point. Thermal analysis of similar pyrazine esters shows decomposition starting around 150-180°C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group enhances water solubility through hydrogen bonding, but the phenylmethoxy group increases lipophilicity.[3] Overall limited aqueous solubility is expected. |
| pKa | 3-5 (for the carboxylic acid) | Carboxylic acids are weakly acidic.[4] The electron-withdrawing nature of the pyrazinone ring may slightly increase the acidity compared to a simple benzoic acid. |
| LogP | 1.5 - 2.5 | An estimation based on the contributions of the lipophilic phenylmethoxy group and the hydrophilic carboxylic acid and pyrazinone core. |
| UV-Vis Absorption | λmax ≈ 280-320 nm | Pyrazine derivatives typically exhibit strong UV absorption due to π-π* transitions in the aromatic ring.[5] |
Chemical Stability Profile
The stability of a chemical entity under various environmental conditions is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance.
Thermal Stability
Anticipated Behavior: Pyrazine derivatives can exhibit moderate to high thermal stability, with decomposition temperatures often exceeding 200°C.[6] However, the presence of the carboxylic acid group may provide a pathway for decarboxylation at elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA pan.
-
TGA Analysis:
-
Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[7]
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
-
DSC Analysis:
-
Heat a separate 3-5 mg sample from 30 °C to a temperature just below its decomposition point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point (endothermic peak) and any other phase transitions.
-
Causality Behind Experimental Choices: TGA provides quantitative information about thermal decomposition, while DSC identifies phase transitions like melting. Running these analyses under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability of the molecule.[7]
Diagram 2: Experimental Workflow for Thermal Stability Assessment
A streamlined workflow for evaluating thermal stability.
Hydrolytic Stability
Anticipated Behavior: The ester-like linkage of the benzyloxy group and the pyrazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is expected to be relatively stable at neutral pH. The amide bond within the pyrazinone ring could also be a point of hydrolytic cleavage under harsh conditions.[8]
Experimental Protocol: pH-Dependent Hydrolysis Study
-
Solution Preparation: Prepare solutions of the compound (e.g., 10 µg/mL) in buffers of varying pH (e.g., pH 2, 7.4, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) and protect them from light.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining parent compound and identify any degradation products.
-
Data Interpretation: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate constant.
Self-Validating System: The use of a stability-indicating HPLC method is crucial. This method must be able to resolve the parent compound from all potential degradation products, ensuring that the measured decrease in the parent peak is a true reflection of its degradation.
Photostability
Anticipated Behavior: Pyrazine and its derivatives are known to be photoreactive, capable of undergoing various photochemical reactions upon exposure to light, particularly UV radiation.[9][10] The extended π-system of the molecule suggests it will absorb UV light and may be prone to photodegradation.
Experimental Protocol: Forced Degradation by Light Exposure
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile/water) and place them in quartz cuvettes. Prepare a control sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.
-
Analysis: At specified time intervals, analyze the exposed and control samples by HPLC-UV to monitor the degradation of the parent compound.
-
Characterization of Photodegradants: If significant degradation is observed, use LC-MS to identify the mass of the photoproducts to aid in their structural elucidation.
Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing of new drug substances and products.[11] Adherence to this guideline ensures the generation of reliable and regulatory-acceptable data.
Synthesis and Characterization
While a specific synthetic route for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is not documented, a plausible approach can be designed based on known pyrazine chemistry.
Proposed Synthesis
A potential synthetic route could involve the condensation of an appropriate 1,2-dicarbonyl compound with an α-amino acid derivative, followed by subsequent functional group manipulations. A more direct approach might utilize a commercially available pyrazine precursor. For instance, amidation of a pyrazine-2,3-dicarboxylic acid derivative followed by cyclization and O-benzylation could be a viable strategy. The synthesis of pyrazine carboxamides often involves coupling reagents like DCC/DMAP or T3P.[2][12]
Diagram 3: Conceptual Synthetic Pathway
A high-level overview of a potential synthetic strategy.
Characterization Methods
The identity and purity of the synthesized compound must be unequivocally established through a battery of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation | ¹H NMR: Signals for the pyrazine ring protons, the benzylic protons, the phenyl protons, and the carboxylic acid proton. ¹³C NMR: Resonances for all unique carbon atoms, including the carbonyls of the pyrazinone and carboxylic acid. |
| FT-IR | Identification of functional groups | Characteristic stretching frequencies for O-H (carboxylic acid), C=O (pyrazinone and carboxylic acid), C-O (ether), and C=N/C=C (aromatic rings). |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition | The measured mass should be within 5 ppm of the calculated exact mass for C₁₂H₁₀N₂O₄.[13] |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.[14] |
| HPLC | Purity assessment | A single major peak with a purity of >95% under optimized chromatographic conditions. |
Conclusion
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid represents a novel chemical entity with potential applications in various scientific fields. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties and stability. The outlined experimental protocols offer a robust framework for the empirical validation of these predictions. As research into this and similar pyrazine derivatives continues, a deeper understanding of their structure-property relationships will undoubtedly emerge, paving the way for their rational design and application.
References
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Nature Portfolio. Available at: [Link]
-
Biobased Pyrazine-Containing Polyesters. (2020). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. (2025). RSC Publishing. Available at: [Link]
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2002). Chemical Papers.
-
Quantum dynamics of the photostability of pyrazine. (2025). RSC Publishing. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). MDPI. Available at: [Link]
-
Quantum dynamics of the photostability of pyrazine. (2025). ResearchGate. Available at: [Link]
-
UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid (solid...). (2018). ResearchGate. Available at: [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]
- Inorganic CHEMISTRY. (2008). TSI Journals.
-
3-Methyl-4-oxo-2-phenyl-4h-1-benzopyran-8-carboxylic acid, ester with 4-morpholinethanol, hydrochloride. NIST WebBook. Available at: [Link]
-
4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide. PubChem. Available at: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI. Available at: [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). PubMed. Available at: [Link]
- Carboxylic Acid Reactivity. MSU chemistry.
- Photostability and Photostabilization of Drugs and Drug Products. (2012). SciSpace.
-
7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. KPU Pressbooks. Available at: [Link]
-
3-Hydroxypyrazine-2-carboxylic acid. PubChem. Available at: [Link]
-
Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. (2015). PMC. Available at: [Link]
- STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (2020). Pharmacy & Pharmacology.
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2025). ResearchGate. Available at: [Link]
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
-
Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. (2017). PubMed. Available at: [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 9. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
"predicted biological activity of phenylmethoxypyrazine derivatives"
An In-Depth Technical Guide to the Predicted Biological Activity of Phenylmethoxypyrazine Derivatives
Introduction
The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its presence in a multitude of biologically active compounds, where it serves as a versatile framework for developing novel therapeutic agents.[1] Phenylmethoxypyrazine derivatives, which incorporate both a phenyl and a methoxy group, are of particular interest. These substituents are known to modulate crucial physicochemical properties such as lipophilicity, electronic distribution, and steric profile, thereby influencing the compound's interaction with biological targets.
This technical guide offers a comprehensive exploration of the predicted biological activities of phenylmethoxypyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the computational methodologies used for activity prediction, the primary therapeutic areas of interest, and the experimental protocols required for synthesis and validation. The narrative emphasizes the causal relationships behind methodological choices, grounding all claims in authoritative scientific literature.
Chapter 1: Computational Strategies for Activity Prediction
In modern drug discovery, in silico (computational) methods are indispensable for accelerating the identification and optimization of lead compounds. They offer a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing. For phenylmethoxypyrazine derivatives, two key computational strategies are paramount: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to build a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.[2][3] The fundamental principle is that variations in the structural or physicochemical properties of a molecule will predictably alter its biological effect.
The rationale for employing QSAR is to understand which molecular features are critical for activity. For instance, studies on pyrazine-based scaffolds have successfully used 3D-QSAR models to elucidate the structural requirements for inhibiting targets like Aurora A kinase, a key regulator of mitosis.[4] These models generate 3D contour maps that highlight regions where specific properties—such as steric bulk, hydrophobicity, or electrostatic potential—can be modified to enhance potency.[4] By analyzing these models, researchers can rationally design new phenylmethoxypyrazine derivatives with a higher probability of success.
The process begins with a dataset of compounds with known activities, from which molecular descriptors are calculated. A mathematical model is then constructed and rigorously validated before being used to predict the activity of novel, untested compounds.
Caption: A generalized workflow for QSAR model development and application.
Molecular Docking
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a phenylmethoxypyrazine derivative) when bound to a second molecule (a receptor, typically a protein target).[5] The primary goal is to elucidate the binding mode and estimate the binding affinity, which is often correlated with inhibitory activity.
This technique is crucial for hypothesis-driven drug design. For example, in silico studies on pyrazine derivatives have identified potential inhibitors of PIM-1 kinase, a target in cancer therapy.[5][6] Docking simulations revealed key hydrogen bond interactions between the pyrazine scaffold and specific amino acid residues (e.g., Glu121, Asp186) within the kinase's active site.[6] Such insights are invaluable for designing derivatives that can form stronger and more specific interactions, thereby improving their inhibitory potential. Similarly, inverse docking has been used to identify potential targets for novel pyrazine-based antitubercular agents, suggesting pantothenate synthetase as a likely candidate.[7]
The protocol involves preparing the 3D structures of both the protein target and the ligand, performing the docking simulation, and analyzing the resulting binding poses and scores.
Caption: A typical workflow for a molecular docking study.
Chapter 2: Predicted Biological Activities and Experimental Validation
Based on computational predictions and the known activities of the broader pyrazine class, phenylmethoxypyrazine derivatives are poised to exhibit significant therapeutic potential in several key areas.
Anticancer Activity
Pyrazine derivatives have emerged as a prominent class of potential anticancer agents.[8][9] Computational studies strongly suggest that their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4][5]
Many pyrazine derivatives are predicted to function as ATP-competitive kinase inhibitors. Targets such as Aurora kinases and PIM kinases, which are frequently overexpressed in tumors, have been identified through in silico screening.[4][5] Molecular docking predicts that the pyrazine core acts as a hinge-binding motif, while the phenylmethoxy substituent can be oriented to occupy adjacent hydrophobic pockets and form additional interactions, enhancing both potency and selectivity. The methoxy group, being a hydrogen bond acceptor, can also form crucial interactions with residues in the active site.
Caption: Inhibition of the PIM-1 kinase pathway by a pyrazine derivative.
The following table summarizes the reported in vitro activity of various heterocyclic derivatives against cancer cell lines, providing a benchmark for newly designed phenylmethoxypyrazine compounds.
| Compound Class | Target Cell Line | Reported IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Aurora A Kinase | 0.005 - 3.7 | [4] |
| 3-(Pyrazin-2-yl)-1H-indazole | PIM-1 Kinase | 0.027 - 8.699 | [5] |
| Tetrahydroimidazo[1,2-b]pyridazine | MCF-7 (Breast) | 1 - 10 | [8] |
| 1-Phenyl-4-substituted phthalazine | Esophageal Cancer | 8.13 - 9.31 | [10] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[10]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylmethoxypyrazine derivatives in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antitubercular Activity
Tuberculosis remains a global health crisis, and pyrazinamide, a pyrazine-containing drug, is a cornerstone of first-line therapy. This establishes a strong precedent for investigating novel pyrazine derivatives as potential antitubercular agents.[7]
In silico target fishing studies for pyrazine hydrazone derivatives have suggested that pantothenate synthetase could be a key molecular target.[7] This enzyme is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb) and is absent in humans, making it an attractive and selective target. Molecular docking predicts that phenylmethoxypyrazine derivatives can fit into the enzyme's active site, disrupting its function and leading to bacterial death.
The table below shows the activity of synthesized pyrazine derivatives against the Mtb H37Rv strain.
| Compound Class | Target Strain | Reported MIC (µg/mL) | Reference |
| Pyrazine Hydrazones | Mtb H37Rv | ≤ 6.25 | [7] |
| Diphenylpyrazine Derivatives | Mtb H37Rv & MDR strains | 5 | [11] |
| Phenothiazine-Piperazines | Mtb | 1 - 100 | [12] |
MABA is a widely used, non-toxic, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1][7]
-
Compound Preparation: In a 96-well microplate, prepare serial two-fold dilutions of the phenylmethoxypyrazine derivatives in Middlebrook 7H9 broth, ranging from 0.1 to 100 µg/mL.
-
Inoculum Preparation: Prepare a suspension of Mtb H37Rv strain and adjust its turbidity to match a McFarland No. 1 standard. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include a drug-free control well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reagent Addition: Prepare a fresh solution of Alamar Blue reagent and Tween 80. Add 30 µL of this solution to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases, and many heterocyclic compounds have been investigated for their anti-inflammatory potential.[13][14][15] Pyrazoline derivatives, which are structurally related to pyrazines, have shown significant inflammation-inhibiting properties, suggesting that phenylmethoxypyrazine derivatives may also be active.[14][16]
While the precise anti-inflammatory targets for pyrazines are less defined by predictive studies, a common mechanism for anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Molecular docking could be employed to predict the binding of phenylmethoxypyrazine derivatives to the active sites of COX-1 and COX-2 to assess their potential as inhibitors.
This is a standard and widely accepted in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15][16]
-
Animal Grouping: Use adult Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the phenylmethoxypyrazine derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
-
Inflammation Induction: After 60 minutes, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Chapter 3: General Synthesis and Characterization
The successful evaluation of phenylmethoxypyrazine derivatives requires a robust synthetic pathway to produce the target molecules with high purity.
Synthetic Strategy
A common and effective method for synthesizing the pyrazine core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For a phenylmethoxypyrazine derivative, this could involve the reaction of a substituted phenyldiamine with a methoxy-substituted dicarbonyl compound, or vice versa. The specific route would be chosen based on the availability and stability of the starting materials.
Caption: A standard workflow for the synthesis and purification of target compounds.
Characterization
The identity and purity of the synthesized compounds must be unambiguously confirmed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful formation of the desired structure and the position of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule (e.g., C=N of the pyrazine ring, C-O of the methoxy group).
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[8]
Conclusion
Phenylmethoxypyrazine derivatives represent a promising class of compounds with significant predicted therapeutic potential, particularly in the fields of oncology, infectious diseases, and inflammation. The strategic integration of computational methods like QSAR and molecular docking is essential for the rational design of potent and selective agents, allowing researchers to prioritize synthetic efforts and increase the likelihood of success. This guide provides a foundational framework, linking predictive computational science with established experimental protocols for synthesis and biological validation. Future research should focus on synthesizing libraries of these derivatives and performing the described in vitro and in vivo assays to confirm these predicted activities and establish clear structure-activity relationships, paving the way for the development of novel therapeutics.
References
-
Title: QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 Source: PubMed URL: [Link]
-
Title: In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies Source: PubMed URL: [Link]
-
Title: Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study Source: Jurnal Kimia Sains dan Aplikasi URL: [Link]
-
Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: MDPI URL: [Link]
-
Title: Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study Source: Jurnal Kimia Sains dan Aplikasi URL: [Link]
-
Title: In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase Source: ResearchGate URL: [Link]
-
Title: Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine Source: PubMed URL: [Link]
-
Title: Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides Source: MDPI URL: [Link]
-
Title: Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino) Source: Journal of University of Shanghai for Science and Technology URL: [Link]
-
Title: Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities Source: MDPI URL: [Link]
-
Title: 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Source: Europe PMC URL: [Link]
-
Title: Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester Source: PubMed URL: [Link]
-
Title: Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives Source: Macedonian Pharmaceutical Bulletin URL: [Link]
-
Title: Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents Source: PubMed URL: [Link]
-
Title: Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines Source: PMC - NIH URL: [Link]
-
Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: PMC - NIH URL: [Link]
-
Title: Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues Source: PubMed URL: [Link]
-
Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PubMed URL: [Link]
-
Title: Synthesis, spectral characterization and antitumor activity of phenothiazine derivatives Source: ResearchGate URL: [Link]
-
Title: Examples of phenazine derivatives with biological activities. Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of piperazine derivatives of phenothiazine Source: PubMed URL: [Link]
-
Title: SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]
-
Title: Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents Source: IISTE.org URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
This guide provides a comprehensive framework for the in silico evaluation of novel chemical entities, using the hypothetical molecule 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid as a case study. For researchers, medicinal chemists, and drug development professionals, this document outlines a logical, multi-faceted computational workflow designed to predict the therapeutic potential and liabilities of a compound before its synthesis and in vitro testing.
Introduction: The Imperative of Early-Stage Computational Assessment
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1] A primary reason for late-stage failure is unforeseen issues with a compound's efficacy, off-target effects, or pharmacokinetic properties.[1] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a molecule's behavior.[2][3][4] By simulating molecular interactions and predicting key drug-like properties, we can prioritize promising candidates, refine chemical structures, and ultimately enhance the efficiency of the drug discovery pipeline.[5][6]
This guide will detail a systematic in silico approach to characterize 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, a novel pyrazine derivative. The methodologies described herein are broadly applicable to other small molecules and represent a robust strategy for modern drug discovery.
Part 1: Foundational Analysis - Molecular Descriptors and Druglikeness
Before embarking on complex simulations, a foundational analysis of the molecule's physicochemical properties is crucial. These properties, often referred to as molecular descriptors, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
2D and 3D Structural Generation
The first step is to generate the 2D and 3D structures of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. This can be accomplished using chemical drawing software such as ChemDraw or MarvinSketch, followed by energy minimization using a force field like MMFF94 to obtain a low-energy 3D conformation.
Calculation of Physicochemical Properties
A variety of software packages and web servers (e.g., SwissADME[7], RDKit) can be used to calculate key physicochemical descriptors. These descriptors are then often evaluated against established "druglikeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential for oral bioavailability.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 274.24 g/mol | Yes (< 500) |
| LogP (octanol/water partition coefficient) | 1.85 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 5 | Yes (< 10) |
| Molar Refractivity | 70.12 | - |
| Topological Polar Surface Area (TPSA) | 88.75 Ų | - |
Table 1: Predicted physicochemical properties of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid and its compliance with Lipinski's Rule of Five.
Part 2: Target Identification and Molecular Docking
A crucial step in drug discovery is identifying the biological target of a compound.[1][6] If the target is unknown, computational methods such as inverse docking or pharmacophore-based screening can be employed. For the purpose of this guide, we will assume a hypothetical target has been identified, for instance, a kinase involved in a specific disease pathway.
The "Why" of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This technique allows us to visualize the binding mode, identify key interacting residues, and estimate the binding affinity, which is crucial for understanding the compound's potential potency.[8][9]
Step-by-Step Molecular Docking Protocol
Here, we outline a general workflow for molecular docking using AutoDock Vina[10][11], a widely used and freely available software.
-
Protein Preparation :
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation :
-
Generate the 3D structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
-
Assign rotatable bonds and save the file in the required format (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation :
-
Run the docking algorithm, which will explore different conformations and orientations of the ligand within the defined binding site.
-
The software will generate a series of binding poses ranked by their predicted binding affinity (scoring function).
-
-
Analysis of Results :
Caption: A generalized workflow for molecular docking.
Part 3: Unveiling the Dynamics - Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more realistic view by simulating the movements of atoms and molecules over time.[12][13][14]
The Rationale for MD Simulations
MD simulations are computationally intensive but provide invaluable insights into the stability of the ligand-protein complex, the flexibility of the binding pocket, and the role of water molecules in the binding event.[15][16] This information is critical for validating the docking results and understanding the finer details of molecular recognition.
A Prototypical MD Simulation Workflow
The following steps outline a typical MD simulation using a package like GROMACS or AMBER.
-
System Setup :
-
Start with the best-ranked pose from molecular docking.
-
Place the complex in a periodic box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization :
-
Minimize the energy of the entire system to remove any steric clashes.
-
-
Equilibration :
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a simulation at constant pressure to allow the system to reach the correct density.
-
-
Production Run :
-
Run the main simulation for a sufficient length of time (e.g., 100 nanoseconds) without restraints.
-
Save the trajectory (atomic coordinates over time) for analysis.
-
-
Trajectory Analysis :
-
Calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Analyze hydrogen bond occupancy and other key interactions over time.
-
Caption: A simplified workflow for molecular dynamics simulations.
Part 4: Predicting Activity and Properties - QSAR and ADMET
Beyond a single target, it's crucial to predict the broader biological activity and pharmacokinetic profile of a compound. This is where Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET prediction come into play.
The Power of QSAR
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5][17][18] If a dataset of similar pyrazine derivatives with known activities is available, a QSAR model can be built to predict the activity of our novel compound.[19][20] This is a powerful tool for lead optimization, as it can guide the design of more potent analogs.[18]
ADMET Prediction: A Crucial Hurdle
A potent compound is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic.[21] In silico ADMET prediction tools use a variety of models to forecast these properties.[22][23]
| ADMET Property | Prediction for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |
| Distribution | ||
| BBB Permeation | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Table 2: A hypothetical ADMET profile for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, as would be generated by predictive software such as pkCSM or ADMETlab 2.0.[7]
Conclusion: An Integrated Approach to Modern Drug Discovery
The in silico modeling of a novel compound like 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a multi-step process that provides a holistic view of its therapeutic potential. By integrating foundational physicochemical analysis, target-specific molecular docking and dynamics, and broader predictions of activity and ADMET properties, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental work, and ultimately accelerate the path to new medicines.[4] This guide serves as a blueprint for such an integrated approach, emphasizing the causal logic behind each computational step and providing a framework for the rigorous evaluation of new chemical entities.
References
-
Lage, O. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. [Link]
-
EBSCO. (2022). Molecular Dynamics Simulations. Research Starters. [Link]
-
ResearchGate. (n.d.). QSAR and pharmacophore modeling in computational drug design. [Link]
-
Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]
-
Wikipedia. (n.d.). Molecular dynamics. [Link]
-
eLS. (n.d.). Molecular Dynamics. [Link]
-
Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of general physiology, 139(5), 385–392. [Link]
-
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Portal. (2023, July 10). An Introduction to Molecular Dynamics Simulations. [Link]
-
bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
-
Singh, S., et al. (2022). Quantitative structure–activity relationship-based computational approaches for the identification of potential molecules against SARS-COV-2. Informatics in Medicine Unlocked, 30, 100913. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
-
AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
-
Liong, S., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(9), 1072. [Link]
-
Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]
-
KBbox. (n.d.). Small Molecule Docking. [Link]
-
Patsnap Synapse. (2025, March 20). What is in silico drug discovery?. [Link]
-
Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]
-
Patheon pharma services. (2023, September 27). In Silico Modeling: Accelerating drug development. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. frontiersin.org [frontiersin.org]
- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ayushcoe.in [ayushcoe.in]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular Dynamics Simulations | Science | Research Starters | EBSCO Research [ebsco.com]
- 13. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 14. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. portal.valencelabs.com [portal.valencelabs.com]
- 17. neovarsity.org [neovarsity.org]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
Navigating the Path to Novelty: A Technical Guide to the CAS Number Registration of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous identification of a chemical substance is paramount. The Chemical Abstracts Service (CAS) Registry Number is the globally recognized standard for this purpose, providing a unique identifier for a specific substance.[1][2][3] This guide provides an in-depth technical overview of the process for obtaining a CAS number for the novel compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid , a molecule of interest in medicinal chemistry and drug discovery.
While a pre-existing CAS number for this specific compound has not been identified in public databases, this guide will equip you with the necessary knowledge and experimental framework to characterize the molecule and successfully navigate the CAS registration process.
The Imperative of a CAS Number in Research and Development
In the global landscape of chemical research and commerce, a CAS number serves as a universal identifier, transcending the ambiguities of different naming conventions.[2][4] This unique numerical identifier is crucial for:
-
Regulatory Compliance: Essential for submissions to regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and for compliance with regulations like EU REACH.[1]
-
Intellectual Property: Unambiguous identification is critical for patent applications and protecting novel chemical entities.
-
Global Trade and Safety: Facilitates accurate classification for customs declarations and ensures clear communication of hazards on Safety Data Sheets (SDS).[1][3]
-
Scientific Literature: Ensures that researchers are referring to the exact same substance, preventing confusion and enhancing the reproducibility of scientific findings.[4]
Characterization of a Novel Compound: The Foundation for CAS Registration
Before a CAS number can be assigned to a new substance, its chemical identity must be unequivocally established.[1][5] This requires a comprehensive analytical characterization to determine its structure, composition, and purity. The following experimental workflow is recommended for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Proposed Synthesis Route
The synthesis of pyrazine-2-carboxylic acid derivatives can be achieved through various methods, often involving the condensation of dicarbonyl compounds with aminonitriles or aminoamides.[6][7] A plausible synthetic route for the target compound is outlined below.
Caption: Proposed synthetic workflow for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Spectroscopic and Analytical Characterization
A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Observations for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the carbon-hydrogen framework and the connectivity of atoms. | ¹H NMR should show characteristic peaks for the pyrazine ring protons, the benzylic protons of the phenylmethoxy group, and the aromatic protons. ¹³C NMR will confirm the presence of the carboxylic acid, amide carbonyl, and other carbon environments. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide C=O stretch, and aromatic C-H bonds are expected. |
| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, and nitrogen. | The experimental percentages should align with the calculated values for the proposed molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak with a purity of >95% is generally required for registration. |
Physicochemical Properties
Basic physicochemical properties should be determined and documented.
| Property | Method | Predicted Characteristics |
| Appearance | Visual Inspection | Likely a solid, potentially crystalline. Color can range from white to off-white or pale yellow.[8] |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp melting point range is indicative of high purity. |
| Solubility | Dissolution in various solvents | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |
The CAS Number Registration Process
Once the compound has been thoroughly characterized, the process of obtaining a CAS number can be initiated through CAS Registry Services℠.[5]
Caption: Step-by-step workflow for obtaining a CAS Registry Number for a novel compound.
The submission to CAS will require the following:
-
A complete and accurate chemical structure diagram.
-
All supporting analytical data that confirms the structure and purity of the substance.
-
A unique substance identifier provided by the applicant.[5]
CAS scientists will then review the submitted information. If the substance is indeed novel and the provided data is sufficient to confirm its identity, a new CAS Registry Number will be assigned.[1]
Predicted Safety and Handling Considerations
While specific toxicity data for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is not available, a preliminary hazard assessment can be made based on the functional groups present and data from similar compounds. Carboxylic acids and pyrazine derivatives can cause skin and eye irritation.[9][10][11]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
In the event of exposure, standard first-aid measures should be followed, such as rinsing the affected area with plenty of water and seeking medical attention if irritation persists.[8][9]
Conclusion
The process of obtaining a CAS number for a novel compound like 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a systematic and data-driven endeavor. It begins with the successful synthesis and rigorous characterization of the molecule to unequivocally establish its identity and purity. This comprehensive data package then forms the basis of a submission to CAS for the assignment of a unique and globally recognized identifier. By following the experimental and procedural guidelines outlined in this guide, researchers and drug development professionals can confidently navigate the path to CAS registration, ensuring the proper documentation and classification of their novel chemical entities.
References
-
CAS Registry Services. (n.d.). CAS. Retrieved February 15, 2026, from [Link]
-
Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). REACH24H. Retrieved February 15, 2026, from [Link]
-
CAS Number Application. (n.d.). Proregulations. Retrieved February 15, 2026, from [Link]
-
CAS Registry Number. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Substance Information - ECHA. (2025, November 12). European Chemicals Agency. Retrieved February 15, 2026, from [Link]
-
All you Need to Know About CAS Numbers | CA. (n.d.). SDS Manager. Retrieved February 15, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 8). ResearchGate. Retrieved February 15, 2026, from [Link]
-
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). Journal of Medicinal Chemistry, 22(5), 505–510. [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914–1922.
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). Molecules, 17(5), 5484–5497. [Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023, March 24). Research and Reviews: Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Carboxylic Acid Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Properties and Nomenclature of Carboxylic acids. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]
- Process for producing 2-oxo-3-aromatic carboxylic acid derivatives. (n.d.). Google Patents.
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Journal of the Chilean Chemical Society, 67(3). [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). Transition Metal Chemistry, 34(4), 409–418. [Link]
-
Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. (2022). Iraqi Journal of Science, 63(8), 3469–3483. [Link]
Sources
- 1. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 2. CAS Number Application - Proregulations [proregulations.com]
- 3. All you Need to Know About CAS Numbers | CA [sdsmanager.com]
- 4. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 5. CAS Registry Services℠ | CAS [cas.org]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Technical Guide: Therapeutic Targeting of Pyrazine Carboxylic Acid Analogs
From Antimycobacterial Potency to Metabolic Modulation
Executive Summary
Pyrazine carboxylic acid (PCA), also known as pyrazinoic acid (POA), is historically recognized as the active metabolite of Pyrazinamide (PZA), a cornerstone of tuberculosis (TB) therapy. However, the pharmacological utility of the PCA scaffold extends beyond infectious disease. This guide dissects the molecular targets of PCA analogs, categorizing them into antimycobacterial targets (exploiting the unique physiology of M. tuberculosis) and metabolic targets (specifically G-protein coupled receptors involved in lipid homeostasis).
This document serves as a blueprint for rational drug design, moving beyond phenotypic screening to target-based optimization. We analyze the causality of binding interactions, provide self-validating experimental protocols, and map the signaling pathways governing these therapeutic effects.
The Pharmacophore: Structural Basis of Activity
The pyrazine-2-carboxylic acid core is defined by two nitrogen atoms at positions 1 and 4 of the aromatic ring and a carboxyl group at position 2.
-
Acid-Base Dynamics: The pKa of PCA is approximately 2.9. At physiological pH (7.4), it exists almost entirely as the carboxylate anion (
). -
The "Trap" Mechanism: In M. tuberculosis (Mtb), the efficacy of PCA analogs often relies on the "ion trap" principle. The protonated acid (
) diffuses across the bacterial membrane.[1] In the neutral cytoplasm, it dissociates, trapping the anion and releasing a proton, which disrupts membrane potential ( ) and intracellular pH. -
Medicinal Chemistry Implication: Analogs must balance lipophilicity for membrane permeation with the electronic requirements for specific target binding (e.g., hydrogen bonding with RpsA or ionic interaction with GPR109A).
Primary Domain: Antimycobacterial Targets
Therapeutic Area: Tuberculosis (Drug-Susceptible and MDR-TB)
While PZA is the prodrug, PCA is the effector. The mechanism is multi-modal, preventing the rapid emergence of resistance.
Ribosomal Protein S1 (RpsA)
Mechanism: Inhibition of Trans-Translation.[2][3] RpsA is vital for trans-translation, a ribosome rescue pathway used by bacteria to recycle stalled ribosomes and tag incomplete proteins for degradation.[3]
-
Interaction: PCA binds to the C-terminus of RpsA.
-
Causality: By blocking the interaction between RpsA and tmRNA (transfer-messenger RNA), PCA prevents the rescue of stalled ribosomes. This is lethal to Mtb, particularly under stress conditions where stalling is frequent.
-
Validation: Overexpression of RpsA confers resistance to PZA/PCA.
Aspartate Decarboxylase (PanD)
Mechanism: Inhibition of Coenzyme A (CoA) Biosynthesis.[2]
PanD catalyzes the decarboxylation of L-aspartate to
-
Interaction: PCA binds to PanD, inhibiting its enzymatic turnover.
-
Downstream Effect: Depletion of CoA cripples the bacterium's energy metabolism and lipid synthesis (essential for the mycolic acid cell wall).
-
Validation: Missense mutations in panD (e.g., M117I) are found in PZA-resistant clinical isolates lacking pncA mutations.
Fatty Acid Synthase I (FAS-I)
Mechanism: Disruption of Mycolic Acid Synthesis. PCA inhibits mycobacterial FAS-I, specifically interfering with the synthesis of long-chain fatty acids required for the cell envelope. This target is highly pH-dependent, showing maximal inhibition at acidic pH (5.5).
Visualization: The Multi-Target Anti-TB Cascade
The following diagram illustrates the conversion of PZA to PCA and its downstream pleiotropic effects.
Caption: Figure 1. The multi-target mechanism of Pyrazine Carboxylic Acid (PCA) in M. tuberculosis. Note the central role of intracellular accumulation driven by pH gradients.
Secondary Domain: Metabolic & GPCR Targets
Therapeutic Area: Dyslipidemia and Metabolic Syndrome
Beyond antibiotics, PCA analogs act as agonists for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A or HM74A. This is the receptor for Niacin (Nicotinic acid).[4]
GPR109A (HCAR2) Agonism
Drug Example: Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide). Acipimox is a structural analog of niacin and PCA. It is clinically used to treat hypertriglyceridemia.
-
Mechanism:
-
Binding: The pyrazine carboxylate moiety binds to the arginine residue in the orthosteric site of GPR109A on adipocytes.
-
Signaling: Activates the
protein cascade. -
Effect: Inhibits Adenylyl Cyclase
Reduces cAMP Reduces Protein Kinase A (PKA) activity. -
Physiological Outcome: Reduced phosphorylation of Hormone-Sensitive Lipase (HSL), blocking the hydrolysis of triglycerides into free fatty acids (FFAs). Lower plasma FFAs reduce hepatic VLDL synthesis.[5][6]
-
-
Advantage over Niacin: Acipimox has a longer half-life and, crucially, exhibits a different profile regarding the recruitment of
-arrestin, which is linked to the cutaneous flushing side effect of niacin.
URAT1 (SLC22A12) Interaction
Clinical Relevance: Hyperuricemia (Side Effect). PCA is a potent inhibitor of the renal urate transporter URAT1.
-
Mechanism: PCA acts as a substrate for the URate/Anion Exchanger. It stimulates urate reabsorption in the proximal tubule, leading to hyperuricemia.
-
Therapeutic Insight: While usually an adverse effect (gout), understanding this SAR allows for the design of analogs that avoid URAT1 recognition while maintaining GPR109A or anti-TB activity.
Visualization: GPR109A Signaling Pathway
Caption: Figure 2. Signal transduction of GPR109A agonists leading to antilipolytic effects in adipocytes.
Experimental Validation Protocols
To ensure data integrity, the following protocols utilize internal controls and specific environmental conditions essential for PCA activity.
Protocol: Acidic pH MIC Assay for M. tuberculosis
Rationale: PCA activity is pH-dependent. Standard neutral pH assays will yield false negatives (MIC > 1000 µg/mL).
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.
-
pH Adjustment (Critical Step): Adjust the media pH to 5.5 using phosphate-citrate buffer.
-
Control: Prepare a parallel set at pH 6.8 to confirm pH-dependent specificity.
-
-
Inoculum: Use M. tuberculosis H37Rv (wild type) and a pncA knockout mutant (negative control for PZA, positive control for PCA analogs). Adjust to OD600 ~0.05.
-
Compound Dosing: Serial dilution of the Pyrazine analog (range 1.56 – 100 µg/mL).
-
Incubation: Incubate at 37°C for 7–14 days.
-
Readout: Use Resazurin Microtiter Assay (REMA). A color change from blue (resazurin) to pink (resorufin) indicates viable growth.
-
Success Criterion: The analog should show MIC < 50 µg/mL at pH 5.5.
-
Protocol: GPR109A cAMP Inhibition Assay (HTRF)
Rationale: Validates the functional agonism of the receptor in a mammalian system.
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Stimulation: Pre-treat cells with Forskolin (10 µM) to induce a baseline spike in cAMP.
-
Treatment: Add the Pyrazine analog (1 nM – 10 µM) and incubate for 30 minutes at RT.
-
Detection: Add HTRF (Homogeneous Time Resolved Fluorescence) lysis buffer containing anti-cAMP-cryptate and cAMP-d2.
-
Analysis: Measure fluorescence ratio (665/620 nm).
-
Interpretation: A decrease in HTRF signal (inversely proportional to cAMP) indicates GPR109A agonism.
-
Self-Validation: The signal must be reversed by adding Pertussis Toxin (PTX), which uncouples
proteins.
-
Summary of Therapeutic Targets
| Target Protein | Biological Function | Disease Indication | Mechanism of Action | Key Reference |
| RpsA | Ribosome Rescue (Trans-translation) | Tuberculosis | Blocks tmRNA binding; prevents ribosome recycling | [1] |
| PanD | Aspartate Decarboxylase | Tuberculosis | Inhibits CoA biosynthesis; depletes energy/lipids | [2] |
| FAS-I | Fatty Acid Synthase | Tuberculosis | Inhibits mycolic acid chain elongation | [3] |
| GPR109A | GPCR (Gi-coupled) | Dyslipidemia | Inhibits adipocyte lipolysis; lowers plasma FFA | [4] |
| URAT1 | Urate Transporter | Hyperuricemia (Off-target) | Promotes urate reabsorption (Side effect target) | [5] |
References
-
Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[3] Science, 333(6049), 1630-1632. Link
-
Gopal, P., et al. (2020). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases, 6(10), 2736-2746. Link
-
Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6, 1043–1047. Link
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9, 352–355. Link
-
Sato, M., et al. (2011). Identification and functional characterization of uric acid transporter Urat1 (Slc22a12) in rats.[3] Biochimica et Biophysica Acta (BBA), 1808(5), 1441-1447. Link
Sources
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Acipimox - Wikipedia [en.wikipedia.org]
- 6. What is Acipimox used for? [synapse.patsnap.com]
- 7. What is the mechanism of Acipimox? [synapse.patsnap.com]
Structural Elucidation of Novel Pyrazine Compounds: A Technical Guide
Executive Summary
Pyrazines (1,4-diazines) represent a unique chemical space bridging high-value flavor chemistry and potent pharmacophores (e.g., antitubercular agents like Pyrazinamide).[1] However, their structural elucidation presents distinct challenges: high nitrogen content leading to quadrupolar broadening in NMR, potential for rapid tautomerism, and volatility issues in lower molecular weight derivatives.
This guide moves beyond standard characterization, integrating advanced 15N-heteronuclear correlation, hyperpolarization techniques, and computational validation (DFT) to resolve the structure of novel pyrazine entities with absolute certainty.
Phase 1: The Isolation Strategy
Before elucidation, the pyrazine must be isolated based on its physicochemical profile. The "Pyrazine Paradox"—where compounds can be either highly volatile aroma agents or stable crystalline solids—dictates the extraction protocol.
Decision Matrix: Volatile vs. Stable
-
Volatile Alkylpyrazines (Flavor/Pheromones): often require "Acid Trap" purification due to their basicity.
-
Functionalized Pyrazines (Pharma): require reversed-phase HPLC.
Table 1: Pyrazine Isolation Protocols
| Parameter | Method A: Acid Trap (Volatiles) | Method B: RP-HPLC (Pharma/Solids) |
| Target Type | Alkyl/Methoxy-pyrazines (low MW) | Amido/Amino-pyrazines (Drug-like) |
| Primary Principle | pH-switchable solubility (pKa ~0.6–2.0) | Hydrophobicity / Polarity |
| Key Reagent | 6M HCl (Capture) -> NaOH (Release) | C18 Silica / Acetonitrile gradients |
| Advantage | Removes non-basic interferences (terpenes) | High purity (>99%) for bio-assays |
| Reference |
Visualization: Isolation Workflow
The following diagram illustrates the critical decision path for isolating novel pyrazines from complex matrices.
Caption: Decision tree for isolating pyrazines based on physicochemical properties (Volatility vs. Polarity).
Phase 2: Mass Spectrometry Profiling
High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, but fragmentation patterns in Electron Ionization (EI) are diagnostic for the pyrazine ring.
The "Loss of HCN" Signature
The pyrazine ring is electron-deficient. Upon ionization, a characteristic cleavage often results in the loss of hydrogen cyanide (HCN, 27 Da).
-
Mechanism: Ring opening at the C-C bond followed by nitrile elimination.
-
Diagnostic Utility: If your parent ion
shows a daughter ion at , it is a strong indicator of the diazine core.
McLafferty Rearrangement (Side Chains)
For novel pyrazines with alkyl side chains (
-
Observation: Look for even-mass fragment ions resulting from the transfer of a
-hydrogen to the ring nitrogen. -
Reference:
Phase 3: Advanced NMR Spectroscopy
This is the most critical phase. Standard 1H/13C NMR is often insufficient due to the lack of protons on the quaternary ring carbons and the broadening effects of the quadrupolar nitrogen (
The 15N Challenge & Solution
Nitrogen characterization is non-negotiable. While
Protocol: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) Instead of direct 15N detection, use inverse detection via protons.
-
Coupling:
and couplings (typically 2–15 Hz) allow you to "see" the nitrogens through the ring protons. -
Chemical Shift Ranges (ref. Nitromethane):
-
Pyrazine Ring N: -30 to -70 ppm.
-
Amino Substituents: -290 to -320 ppm.
-
Note: Shifts are highly sensitive to protonation and hydrogen bonding.
-
Reference:
-
Hyperpolarization (SABRE)
For low-abundance novel compounds (sub-millimolar), standard 15N NMR may take days.
-
Technique: Signal Amplification By Reversible Exchange (SABRE).
-
Mechanism: Uses para-hydrogen (
-H2) and an Iridium catalyst to transfer polarization to the pyrazine nitrogens, enhancing signals by >1000x.[2] -
Application: Enables single-scan 15N detection for trace metabolites.
-
Reference:
Phase 4: Orthogonal Validation (DFT & X-Ray)
When experimental data is ambiguous (e.g., distinguishing between 2,3- vs 2,6-isomers), computational chemistry provides the tie-breaker.
Density Functional Theory (DFT) Protocol
-
Level of Theory: B3LYP/6-311+G(d,p) or M06-2X (for non-covalent interactions).
-
Workflow:
-
Generate candidate isomers.
-
Optimize geometry in solvent phase (PCM model, e.g., in DMSO or Chloroform).
-
Calculate GIAO NMR shielding tensors.
-
Compare calculated shifts (
) vs. experimental shifts ( ).
-
-
Reference:
Visualization: Structural Elucidation Logic
The following diagram details the logical flow from spectral acquisition to final structural assignment.
Caption: Integrated workflow combining MS fragmentation, 15N-NMR correlation, and DFT validation.
Phase 5: Protocol Case Study
Scenario: Identification of a novel pyrazine metabolite "Compound X" from a fermentation broth.
-
Isolation:
-
Sample is basic. Use Acid Trap (purge with N2 into 6M HCl).[3]
-
Extract neutralized phase with Dichloromethane.
-
-
MS Screening (GC-MS):
-
Parent ion:
166. -
Fragment:
139 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , loss of HCN). Confirmed: Pyrazine core.
-
-
NMR Profiling (600 MHz, CDCl3):
-
1H: Two singlets at 8.3 ppm and 8.1 ppm (suggests 2,3- or 2,5-substitution).
-
15N HMBC: Cross-peaks correlate the proton at 8.3 ppm to a Nitrogen at -45 ppm, and the proton at 8.1 ppm to a Nitrogen at -50 ppm.
-
-
Confirmation:
-
DFT calculation of 2,3-dimethyl vs 2,5-dimethyl isomers.
-
Experimental shifts match the 2,5-isomer pattern (symmetry considerations).
-
-
Result: Structure identified as 2,5-dimethyl-3-isobutylpyrazine (common flavor compound).
References
-
Isolation of Pyrazine Metabolites: Title: Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa Source: FEMS Microbiology Letters URL:[Link]
-
Mass Spectrometry Patterns: Title: Mass spectrometric fragmentation patterns of isomeric 5-methyl-3-alkyl-2-alkenylpyrazines Source: ResearchGate URL:[4][Link]
-
15N NMR Data: Title: 15N - NMR Chemical Shifts of Major Chemical Families Source: NIST / CRC Handbook of Chemistry and Physics URL:[Link]
-
SABRE Hyperpolarization: Title: Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine... Source: ACS Journal of Physical Chemistry A URL:[Link]
-
Drug Discovery Applications: Title: Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]
-
DFT Validation: Title: DFT Study of Molecular Structure... of Tetrapyrazinoporphyrazine Source: MDPI Molecules URL:[Link]
Sources
An In-Depth Technical Guide to the Exploratory Screening of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Executive Summary
This technical guide provides a comprehensive framework for the initial exploratory screening of the novel compound, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a carboxylic acid moiety suggests potential for specific ionic interactions with biological targets, while the phenylmethoxy group introduces lipophilicity and steric factors that may govern its pharmacological profile.[4] This document outlines a tiered, multi-parametric screening cascade designed to efficiently profile the compound's cytotoxic potential, identify potential therapeutic areas through phenotypic screening, and establish a preliminary ADME/Tox profile. The methodologies described herein are grounded in established industry practices to ensure data integrity and provide a robust foundation for subsequent hit-to-lead optimization efforts.
Introduction: The Rationale for Screening
The compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a synthetic molecule built upon a pyrazine core. Pyrazine and its derivatives are six-membered heterocyclic aromatic rings that have garnered significant attention in drug discovery due to their diverse pharmacological effects.[1][2] The strategic inclusion of a carboxylic acid group, a common feature in many bioactive molecules, often serves as a key interacting moiety within enzyme active sites or receptor binding pockets.[5]
The primary objective of this exploratory screen is to systematically evaluate the compound's biological activity profile. Given the novelty of the molecule, a target-agnostic approach is initially favored, beginning with broad assessments of cytotoxicity and progressing to more nuanced phenotypic and liability assays. This strategy allows for the unbiased discovery of potential therapeutic applications while simultaneously identifying potential liabilities early in the discovery process.[6][7]
The Exploratory Screening Cascade: A Tiered Approach
An efficient screening campaign relies on a logical progression of assays, moving from broad, high-throughput screens to more complex, lower-throughput characterizations. This tiered approach maximizes resource efficiency and allows for data-driven decision-making at each stage.
Caption: A tiered workflow for exploratory compound screening.
Tier 1: General Cytotoxicity Profiling
Rationale: The foundational step in evaluating any new chemical entity is to determine its effect on cell viability.[8] A broad cytotoxicity screen across a panel of cell lines provides critical information on the compound's general toxicity and potential for selective anti-proliferative activity. This initial screen helps to establish a therapeutic window and guides the concentration ranges for subsequent assays.
Experimental Approach: A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues. For example:
-
Human Cancer Cell Lines: A549 (lung), MCF-7 (breast), HCT116 (colon)
-
Non-Cancerous Human Cell Line: MRC-5 (normal lung fibroblast)
The primary endpoint will be the measurement of ATP levels, as intracellular ATP is a direct indicator of metabolically active, viable cells.[9] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive "add-mix-measure" method suitable for high-throughput screening (HTS).[9]
Data Presentation: Hypothetical Tier 1 Results
| Cell Line | Tissue of Origin | Type | IC50 (µM) |
|---|---|---|---|
| A549 | Lung | Carcinoma | 12.5 |
| MCF-7 | Breast | Adenocarcinoma | 8.2 |
| HCT116 | Colon | Carcinoma | 15.1 |
| MRC-5 | Lung | Normal Fibroblast | > 100 |
IC50: Half-maximal inhibitory concentration.
Interpretation: The hypothetical data above would be highly encouraging, suggesting the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This profile would strongly warrant progression to Tier 2.
Tier 2: Target-Agnostic Phenotypic Screening
Rationale: Based on the wide-ranging activities of pyrazine derivatives, it is prudent to screen for effects beyond simple cytotoxicity.[2][10] Phenotypic assays measure the compound's effect on complex cellular processes, providing insights into potential mechanisms of action without prior knowledge of a specific molecular target.[11][12]
Selected Phenotypic Assays:
-
Anti-inflammatory Activity: The compound's ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Many pyrazine-containing compounds have shown anti-inflammatory properties.[2]
-
Antimicrobial Activity: A minimum inhibitory concentration (MIC) assay against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) using a broth microdilution method.[1]
Data Presentation: Hypothetical Tier 2 Results
| Assay Type | Model System | Endpoint | Result (at 20 µM) |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Production | 55% Inhibition |
| Antimicrobial (Gram +) | S. aureus | MIC | > 128 µg/mL |
| Antimicrobial (Gram -) | E. coli | MIC | > 128 µg/mL |
Interpretation: These results would suggest a potential anti-inflammatory effect, while significant direct antibacterial activity appears unlikely. This helps to focus future efforts on inflammatory pathways.
Tier 3: Preliminary ADME/Tox Profiling
Rationale: Assessing absorption, distribution, metabolism, excretion (ADME), and toxicity properties early can prevent costly late-stage failures.[13] Simple, in vitro assays provide crucial predictive data on a compound's potential drug-like properties.[14][15]
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubating the compound with human liver microsomes to determine its metabolic half-life (t½). This predicts how quickly the compound might be cleared in vivo.[16]
-
CYP450 Inhibition: Evaluating the compound's potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). Inhibition can lead to adverse drug-drug interactions.[16] P450-Glo™ assays are suitable for this purpose.[16]
-
Plasma Protein Binding: Determining the fraction of the compound bound to plasma proteins using methods like rapid equilibrium dialysis (RED). High binding can limit the amount of free drug available to act on its target.[17]
Data Presentation: Hypothetical Tier 3 Results
| Assay | Parameter | Result | Interpretation |
|---|---|---|---|
| Metabolic Stability | t½ in HLM (min) | 45 | Moderate Stability |
| CYP450 Inhibition | IC50 for CYP3A4 (µM) | > 50 | Low Risk |
| Plasma Protein Binding | Fraction Bound (%) | 85% | Moderately High |
HLM: Human Liver Microsomes
Mechanistic Hypothesis: Potential Pathway Interruption
The pyrazine scaffold is present in compounds known to inhibit key signaling pathways, such as the RAS-MAPK pathway.[1][18] The selective cytotoxicity observed in Tier 1 could hypothetically be due to the inhibition of such a pro-proliferative pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the RAF kinase in the RAS-MAPK pathway.
Detailed Experimental Protocols
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the dose-dependent cytotoxic effect of the compound on a panel of cell lines.
Materials:
-
Cell lines (A549, MCF-7, HCT116, MRC-5)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (dissolved in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of the test compound in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Initiate Reaction: Pre-warm the HLM suspension to 37°C for 5 minutes. Add the test compound to a final concentration of 1 µM.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Conclusion and Future Directions
The proposed exploratory screening cascade provides a robust and efficient pathway to characterize the novel compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. By integrating cytotoxicity, phenotypic, and preliminary ADME/Tox assays, this guide enables a comprehensive initial assessment of the compound's therapeutic potential and liabilities. Positive findings, such as the selective cytotoxicity and anti-inflammatory activity in our hypothetical example, would justify the allocation of further resources for mechanism-of-action studies, target deconvolution, and lead optimization.
References
-
Title: A review for cell-based screening methods in drug discovery Source: PMC (PubMed Central) URL: [Link]
-
Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]
-
Title: The role of cell-based assays for drug discovery Source: News-Medical.net URL: [Link]
-
Title: Cell Based Assays Explained: A Comprehensive Guide for Drug Development Source: Infinix Bio URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers Source: Bentham Science URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
-
Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: SciSpace URL: [Link]
-
Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]
-
Title: Strategy for the early drug discovery assays and toxicology screening Source: Longdom Publishing URL: [Link]
-
Title: ADME-Tox Screening System Source: Drug Discovery and Development URL: [Link]
-
Title: New approach makes it easier to find novel drugs Source: The Francis Crick Institute URL: [Link]
-
Title: using assays to discovery new drugs Source: YouTube (ChemHelpASAP) URL: [Link]
-
Title: Current Screening Methodologies in Drug Discovery for Selected Human Diseases Source: PMC (PubMed Central) URL: [Link]
-
Title: Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily Source: Frontiers in Pharmacology URL: [Link]
-
Title: Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]
-
Title: 3-Hydroxypyrazine-2-carboxylic acid Source: PubChem URL: [Link]
-
Title: Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives Source: ResearchGate URL: [Link]
-
Title: 3-Methyl-4-oxo-2-phenyl-4h-1-benzopyran-8-carboxylic acid, ester with 4-morpholinethanol, hydrochloride Source: NIST WebBook URL: [Link]
-
Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines Source: RJPBCS URL: [Link]
-
Title: Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents Source: PubMed URL: [Link]
-
Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Source: MDPI URL: [Link]
-
Title: Carboxylic Acid Reactivity Source: Michigan State University Chemistry URL: [Link]
-
Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Organic Chemistry Portal URL: [Link]
-
Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists Source: PubMed URL: [Link]
-
Title: Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. rroij.com [rroij.com]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. news-medical.net [news-medical.net]
- 7. infinixbio.com [infinixbio.com]
- 8. kosheeka.com [kosheeka.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cellgs.com [cellgs.com]
- 15. longdom.org [longdom.org]
- 16. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 17. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of Substituted Pyrazine-2-Carboxylic Acids
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Its utility stems from its unique electronic properties and its role as a versatile bioisostere for other aromatic systems like benzene or pyridine.[2] Among pyrazine derivatives, pyrazine-2-carboxylic acid stands out as a critical pharmacophore and synthetic intermediate.[3] It is the active metabolite of pyrazinamide, a first-line drug for treating tuberculosis, highlighting the scaffold's therapeutic importance.[4][5][6]
The biological activity and drug-like properties of any molecule are intrinsically linked to its physicochemical characteristics. For substituted pyrazine-2-carboxylic acids, properties such as acidity (pKa), lipophilicity (logP/logD), and aqueous solubility are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how substituents on the pyrazine ring modulate these properties is paramount for rational drug design and the optimization of lead compounds.
This guide provides an in-depth exploration of the key physicochemical properties of substituted pyrazine-2-carboxylic acids. It is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and practical, field-proven experimental protocols. We will delve into the causal relationships between molecular structure and physicochemical behavior, present data for representative compounds, and provide detailed methodologies for their accurate determination.
Core Physicochemical Properties: A Structure-Property Relationship Analysis
The predictive power of medicinal chemistry lies in understanding how structural modifications translate into functional changes. For the pyrazine-2-carboxylic acid scaffold, the nature and position of substituents dictate the molecule's interaction with its biological environment.
Acidity (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and binding to its biological target. The carboxylic acid moiety of the scaffold is weakly acidic, and its pKa is highly sensitive to the electronic effects of substituents on the pyrazine ring.
The Underlying Causality: The acidity of the carboxylic group is determined by the stability of its conjugate base, the carboxylate anion.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the pyrazine ring (e.g., halogens, nitro groups) stabilize the negative charge of the carboxylate anion through an inductive effect. This stabilization facilitates the release of the proton, resulting in a lower pKa (stronger acid).[7]
-
Electron-Donating Groups (EDGs): Substituents that push electron density into the pyrazine ring (e.g., alkyl, amino groups) destabilize the carboxylate anion. This makes proton release less favorable, leading to a higher pKa (weaker acid).[7]
The pyrazine ring itself, with its two nitrogen atoms, is electron-deficient, which contributes to the acidity of the carboxylic acid group compared to, for example, benzoic acid.
Table 1: Influence of Substituents on the pKa of Pyrazine-2-Carboxylic Acid Derivatives (Note: The following values are illustrative, based on known substituent effects and data for related heterocyclic acids. Experimental determination is required for precise values.)
| Substituent (Position) | Substituent Effect | Predicted pKa Change (vs. Unsubstituted) | Rationale |
| 5-Chloro | Electron-Withdrawing (Inductive) | Decrease | Stabilizes the carboxylate anion. |
| 5-Amino | Electron-Donating (Resonance) | Increase | Destabilizes the carboxylate anion. |
| 5-Methyl | Weakly Electron-Donating (Inductive) | Slight Increase | Weakly destabilizes the carboxylate anion. |
| 6-Chloro | Electron-Withdrawing (Inductive) | Decrease | Stabilizes the carboxylate anion. |
Lipophilicity (logP and logD)
Lipophilicity, the "greasiness" of a molecule, is a crucial factor in its ability to cross biological membranes and its overall ADME profile.[8] It is typically measured as the partition coefficient (logP) between n-octanol and water. For ionizable molecules like pyrazine-2-carboxylic acids, the distribution coefficient (logD) is more physiologically relevant, as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[9]
The Underlying Causality: Lipophilicity is primarily influenced by the polarity and size of the substituents.
-
Nonpolar/Hydrophobic Substituents: Alkyl chains, aryl groups, and halogens increase the nonpolar surface area of the molecule, leading to a higher logP/logD .
-
Polar/Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), and additional carboxyl (-COOH) groups, increase the molecule's affinity for the aqueous phase, resulting in a lower logP/logD .
It is critical to consider the interplay between pKa and logD. At a pH below the pKa, the carboxylic acid is protonated (neutral), and the molecule is more lipophilic. At a pH above the pKa, the molecule is deprotonated (anionic), making it more hydrophilic and drastically lowering its logD.
Table 2: Influence of Substituents on the Lipophilicity of Pyrazine-2-Carboxylic Acid Derivatives (Note: The following values are illustrative predictions. Experimental determination is essential.)
| Substituent (Position) | Substituent Effect | Predicted logP Change (vs. Unsubstituted) | Rationale |
| 5-tert-Butyl | Hydrophobic, Bulky | Significant Increase | Adds a large nonpolar alkyl group.[10] |
| 5-Bromo | Hydrophobic, Polarizable | Increase | Increases nonpolar surface area. |
| 5-Hydroxy | Hydrophilic, H-bond donor | Decrease | Increases affinity for the aqueous phase. |
| 3-Amino | Hydrophilic, H-bond donor | Decrease | Increases polarity and H-bonding capacity.[4] |
Aqueous Solubility
Aqueous solubility is a fundamental requirement for drug absorption and formulation.[11] Poor solubility can lead to low bioavailability and present significant challenges during drug development.[12][13] Solubility is a complex property influenced by the balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation.
The Underlying Causality:
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state (e.g., hydrogen bonding, π-stacking) lead to a higher melting point and lower solubility. Substituents that disrupt crystal packing can improve solubility.
-
Solvation Energy: The molecule's ability to interact favorably with water molecules. Polar groups that can form hydrogen bonds enhance solvation and improve solubility.
-
Ionization: As with logD, solubility is highly pH-dependent for ionizable compounds. The anionic carboxylate form is generally much more soluble in water than the neutral carboxylic acid form.
Therefore, substituents that increase polarity and hydrogen bonding potential (e.g., -OH, -NH2) typically enhance aqueous solubility, while large, nonpolar substituents (e.g., large alkyl or aryl groups) tend to decrease it.
Experimental Determination of Physicochemical Properties
Accurate, reproducible data is the bedrock of drug discovery. The following sections provide self-validating, step-by-step protocols for determining the key physicochemical properties discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This method remains a gold standard for its precision and simplicity.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which half of the acidic groups have been neutralized.[16][17]
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[16]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[16] To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[15]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[16]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) with constant stirring. Immerse the calibrated pH electrode.
-
Acidic Compounds: If the starting pH is neutral or basic, acidify the solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl). Then, titrate by adding small, precise aliquots (e.g., 10-50 µL) of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition has stabilized.[16]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve). For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point. The pKa is the pH at half the equivalence point volume.[18]
Protocol 2: LogP/LogD Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[9][19] It directly measures the distribution of a compound between n-octanol and an aqueous buffer at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Equilibration: Cap the vials securely and shake or agitate them at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase (aqueous and n-octanol). Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the logP or logD using the following formula: LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )
Protocol 3: Aqueous Solubility Determination (Kinetic and Equilibrium)
Solubility can be assessed in two primary ways: kinetic and thermodynamic (equilibrium). Kinetic solubility is a high-throughput method useful for early screening, while equilibrium solubility is the gold standard for late-stage development.[12][20][21]
Methodology (Equilibrium Solubility):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium with the solid.[11][20]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples.
-
Filtration and Dilution: Carefully filter the supernatant through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved particles. Dilute the clear filtrate with a suitable solvent for analysis.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS method. This concentration represents the equilibrium solubility.[12]
Visualization of Concepts and Workflows
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Interplay of structure, properties, and development outcomes.
Caption: Experimental workflow for physicochemical profiling.
Conclusion
The physicochemical properties of substituted pyrazine-2-carboxylic acids are not independent variables but are deeply interconnected facets of a molecule's chemical identity. Acidity, lipophilicity, and solubility are governed by the electronic and steric nature of substituents on the pyrazine ring. A thorough understanding and accurate experimental measurement of these properties are indispensable for the successful design and development of novel therapeutics. By applying the principles and protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey from initial concept to a viable drug candidate.
References
- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society.
- In vitro solubility assays in drug discovery. PubMed.
- Pyrazine-2-carboxylic acid – Chem-Impex. Chem-Impex.
- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.
- Methods for Determination of Lipophilicity. Encyclopedia MDPI.
- Protocol for Determining pKa Using Potentiometric Titration.
- Aqueous Solubility Assays.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Drug solubility: why testing early m
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Bentham Science Publishers.
- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Experts@Minnesota.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents | Request PDF.
- Development of Methods for the Determin
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [No Source]
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [No Source]
- Pyrazines in Drug Discovery. PharmaBlock.
- (PDF) LogP / LogD shake-flask method v1.
- LogP/D. Cambridge MedChem Consulting.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [No Source]
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
- 2-pyrazine carboxylic acid, 98-97-5. [No Source]
- Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.
- 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047. PubChem - NIH.
- Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences.
- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
- Substituent-directing effects in the homolytic acylation of pyrazine derivatives.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [No Source]
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [No Source]
- Pyrazine-2-carboxylic acid (C5H4N2O2). PubChemLite.
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
- New Hydrophobicity Constants of Substituents in Pyrazine Rings Derived from RP-HPLC Study | Request PDF.
- 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
Sources
- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scispace.com [scispace.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Synthesis Protocol for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid: An Application Note for Drug Development Professionals
Introduction
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyrazine core, is present in numerous biologically active molecules. This application note provides a detailed, research-grade protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is grounded in established principles of organic synthesis and provides a logical, step-by-step workflow from commercially available starting materials.
The synthesis is designed as a three-step process commencing with the commercially available 3-hydroxypyrazine-2-carboxylic acid. The core of the synthetic strategy involves an initial esterification to protect the carboxylic acid functionality, followed by a Williamson ether synthesis to introduce the phenylmethoxy (benzyl) group, and concluding with a saponification step to deprotect the carboxylic acid and yield the final product. This approach is designed to ensure high yields and purity of the target compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 3-Hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | 140.09 | Sigma-Aldrich, Combi-Blocks | Starting material[1][2] |
| Thionyl chloride | SOCl₂ | 118.97 | Sigma-Aldrich | Used for esterification[3] |
| Methanol | CH₃OH | 32.04 | Fisher Scientific | Solvent and reactant |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Acros Organics | Base for alkylation |
| Benzyl bromide | C₇H₇Br | 171.03 | Alfa Aesar | Alkylating agent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich | Solvent |
| Lithium hydroxide | LiOH | 23.95 | Sigma-Aldrich | Base for saponification |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Solvent for extraction |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | Solvent for extraction |
| Hydrochloric acid (HCl) | HCl | 36.46 | Sigma-Aldrich | For pH adjustment |
| Sodium sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | Fisher Scientific | Drying agent |
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic route for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Experimental Protocols
Step 1: Esterification of 3-Hydroxypyrazine-2-carboxylic acid
Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent base-mediated O-alkylation step. Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides, which then readily react with methanol to form the ester.[3]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyrazine-2-carboxylic acid (1.0 eq).
-
Suspend the starting material in methanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 3-hydroxypyrazine-2-carboxylate.
Step 2: O-Alkylation of Methyl 3-hydroxypyrazine-2-carboxylate
Rationale: A Williamson ether synthesis is employed to introduce the phenylmethoxy group. Sodium hydride, a strong base, is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that then displaces the bromide from benzyl bromide. Anhydrous THF is used as the solvent to prevent quenching of the strong base.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (15 mL per gram of ester).
-
Cool the suspension to 0 °C.
-
Dissolve methyl 3-hydroxypyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-oxo-4-phenylmethoxypyrazine-2-carboxylate.
Step 3: Saponification of Methyl 3-oxo-4-phenylmethoxypyrazine-2-carboxylate
Rationale: The methyl ester protecting group is removed by hydrolysis under basic conditions (saponification) to yield the final carboxylic acid. Lithium hydroxide is a suitable base for this transformation.
Procedure:
-
Dissolve the methyl 3-oxo-4-phenylmethoxypyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Conclusion
This application note details a robust and logical three-step synthesis for 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques. By following these procedures, it is possible to obtain the target molecule in good yield and high purity, suitable for further investigation in drug discovery and development programs.
References
Sources
Topic: Purification Techniques for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a heterocyclic compound with functional groups that suggest its potential as an intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of robust purification strategies for this molecule, grounded in its unique physicochemical properties. We present field-proven protocols for acid-base extraction, recrystallization, and flash column chromatography, explaining the scientific rationale behind each technique to empower researchers to achieve high-purity material suitable for drug development applications.
Compound Profile and Strategic Considerations
Before selecting a purification method, it is crucial to understand the molecular characteristics of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. Its structure dictates its behavior in various separation systems.
-
Carboxylic Acid Group: The primary handle for purification. Its acidic proton (pKa estimated to be in the 3-5 range) allows for selective deprotonation and salt formation, which is the cornerstone of acid-base extraction.[1][2]
-
Pyrazine Core & Oxo Group: The nitrogen atoms in the pyrazine ring and the ketone group introduce polarity and potential sites for hydrogen bonding, influencing solubility in polar solvents.[3]
-
Phenylmethoxy (Benzyloxy) Group: This bulky, non-polar moiety decreases water solubility and increases solubility in organic solvents.
This combination of polar and non-polar features requires a multi-faceted approach to purification, often involving a primary bulk purification step followed by a secondary polishing step.
Table 1: Physicochemical Properties
| Property | Value / Description | Rationale |
| Chemical Structure | N/A | |
| Molecular Formula | C₁₂H₁₀N₂O₄ | N/A |
| Molecular Weight | 246.22 g/mol | N/A |
| Predicted pKa | ~3-5 (Carboxylic Acid) | The carboxylic acid is the most acidic functional group, comparable to other aromatic carboxylic acids.[4][5] |
| Predicted Solubility | Soluble in polar organic solvents (DMSO, DMF, THF, Acetone, Alcohols).[3][6] Sparingly soluble in water and non-polar hydrocarbons (Hexane). | The molecule's mixed polarity suggests solubility in solvents that can accommodate both its polar core and non-polar benzyloxy group. |
Common Impurity Profile
Potential impurities largely depend on the synthetic route but may include:
-
Neutral Starting Materials: Unreacted precursors without acidic or basic functional groups.
-
Basic Impurities: Amine-containing precursors or byproducts.
-
Isomeric Byproducts: Structurally similar molecules formed during synthesis.
-
Decomposition Products: The compound may be sensitive to excessive heat or harsh pH conditions.[7]
Primary Purification: Acid-Base Extraction
Acid-base extraction is the most efficient and scalable method for the initial, bulk purification of this compound.[8][9][10] It leverages the acidic nature of the carboxylic acid to selectively move the target molecule from an organic phase to an aqueous phase, leaving non-acidic impurities behind.
Causality & Mechanism: The process relies on converting the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt using a mild aqueous base like sodium bicarbonate (NaHCO₃).[1][2] This weak base is ideal as it is strong enough to deprotonate the carboxylic acid but not so strong as to cause unwanted side reactions. Subsequently, the aqueous layer is isolated and re-acidified, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the solution.[8]
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Protocol 2.1: Detailed Acid-Base Extraction
-
Dissolution: Dissolve the crude 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from evolved CO₂ gas.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but check) will be at the bottom.
-
Isolation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the remaining organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (check with pH paper). A precipitate of the purified product should form.[1]
-
Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Secondary Purification: Recrystallization
For achieving higher purity, especially for removing structurally similar impurities not separated by extraction, recrystallization is the method of choice. The key is to identify a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3]
Causality & Mechanism: In a hot, saturated solution, the crystal lattice of the solid is broken down. As the solution cools slowly, the lattice reforms. The molecules of the target compound, being more abundant and structurally uniform, fit preferentially into the growing crystal lattice, while impurity molecules remain in the cooled solvent (the mother liquor).
Diagram 2: Recrystallization Workflow
Caption: General workflow for purification via recrystallization.
Protocol 3.1: Solvent Screening
-
Place ~20-30 mg of the compound into several test tubes.
-
Add a potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) dropwise to each tube at room temperature. Note the solubility.
-
If insoluble at room temperature, gently heat the mixture. If the solid dissolves, it is a potential candidate.
-
Cool the tubes that formed a clear solution back to room temperature and then in an ice bath. Observe for crystal formation.
-
An ideal solvent dissolves the compound when hot but not when cold. If no single solvent works, try solvent pairs (e.g., Ethanol/Water, Acetone/Hexane).
Protocol 3.2: Bulk Recrystallization (Example with Ethanol)
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
High-Purity Polishing: Flash Column Chromatography
For instances where impurities are very similar in chemical properties to the target compound or when the highest possible purity is required (e.g., for an analytical standard), flash column chromatography is the preferred method.
Causality & Mechanism: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[11] The polar carboxylic acid and pyrazine core will interact strongly with the polar silica gel. By starting with a non-polar mobile phase and gradually increasing its polarity, non-polar impurities are washed off the column first, followed by the elution of the target compound.
Diagram 3: Flash Chromatography Workflow
Caption: Workflow for purification via flash column chromatography.
Protocol 4.1: Flash Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[12][13] Adjust the ratio until the target compound has an Rf value of ~0.2-0.4. A small amount of acetic acid (~0.5-1%) can be added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the compound in a minimal amount of a strong solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation needs determined by TLC.[14]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity compound.
Conclusion and Recommended Strategy
The purification of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is best approached with a two-step strategy. For bulk purification and the removal of non-acidic impurities, acid-base extraction is the most effective and economical first step. For achieving high purity suitable for pharmaceutical applications, a subsequent recrystallization from an appropriate solvent (such as ethanol or an ethanol/water mixture) is highly recommended. Flash column chromatography should be reserved for small-scale work or when exceptionally high purity is demanded. The final purity should always be confirmed using appropriate analytical methods such as HPLC, LC-MS, and NMR.
References
- Vertex AI Search Result. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Wikipedia. (n.d.). Acid–base extraction.
- Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?.
- Benchchem. (n.d.). Addressing challenges in the characterization of complex pyrazine derivatives.
- Organic Syntheses. (n.d.). Procedure for synthesis of 2,3-pyrazinedicarboxylic acid.
- Benchchem. (n.d.). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
- Cayman Chemical. (n.d.). Product Information for N-3-oxo-dodecanoyl-L-Homoserine lactone.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. vernier.com [vernier.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Robust Bioanalytical Method for the Quantification of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly sensitive bioanalytical method for the quantification of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in human plasma. Pyrazine derivatives are crucial structural motifs in many pharmaceutical agents, making their accurate measurement in biological matrices essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies during drug development.[1][2] The proposed method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical testing, ensuring high selectivity and sensitivity required to meet regulatory standards.[3] The protocol herein describes a comprehensive workflow, including sample preparation via protein precipitation, optimized chromatographic conditions for separation, and mass spectrometric parameters for detection. Furthermore, this document outlines a complete validation strategy in accordance with the principles laid out in the FDA and International Council for Harmonisation (ICH) guidelines to ensure the generation of reliable, reproducible, and defensible data for regulatory submissions.[4][5]
Introduction and Scientific Rationale
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The accurate quantification of this analyte in biological fluids such as plasma is a critical prerequisite for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Understanding these pharmacokinetic parameters is fundamental to making informed decisions in preclinical and clinical development, including dose selection and safety assessments.
Methodological Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical platform for its unparalleled advantages in bioanalysis:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the instrument to filter out background noise from complex biological matrices, isolating the analyte of interest with high specificity.[6]
-
High Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range, which is essential for characterizing the full PK profile of a drug candidate, especially during the terminal elimination phase.[7]
-
Broad Applicability: The principles outlined are applicable to a wide range of small molecules, and the method can often be adapted to include key metabolites.
This guide is designed to provide researchers, bioanalytical scientists, and drug development professionals with a comprehensive protocol that serves as a robust starting point for in-house method development and validation.
Analytical Workflow Overview
The entire process, from sample receipt to final data reporting, follows a structured and logical sequence designed to ensure data integrity and compliance with regulatory expectations.
Caption: High-level workflow for bioanalytical sample quantification.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Optimization of specific parameters is expected for individual laboratory setups.
Materials and Reagents
-
Reference Standards: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (purity ≥98%), and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant).
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, 96-well plates or autosampler vials, LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6495 triple quadrupole LC/MS or equivalent).[6]
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the reference standard and dissolve in a minimal amount of methanol or DMSO, then dilute to a final volume of 2.0 mL with 50:50 acetonitrile:water to create a 1 mg/mL stock.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Curve Standards (0.5 - 500 ng/mL): Spike blank human plasma with the appropriate working solutions to create a calibration curve consisting of 8-10 non-zero concentration levels. A typical range might be 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.[1]
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LOQ), Medium (MQC, mid-range), and High (HQC, ~80% of upper limit).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Scientist's Note: The 3:1 ratio of organic solvent to plasma ensures efficient precipitation of proteins, which would otherwise foul the analytical column and ion source. Using cold solvent can improve precipitation efficiency. The internal standard is added here to account for variability during sample processing and injection.
-
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate for analysis.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Proposed LC-MS/MS Conditions
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters X-Terra C18, 2.1 x 100 mm, 3.5 µm or equivalent).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Scientist's Note: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid functional group is protonated (neutral), promoting retention on the nonpolar C18 stationary phase and leading to better chromatographic peak shape.[7]
-
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B (re-equilibration)
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scientist's Note: Negative mode is chosen to facilitate the deprotonation of the acidic carboxylic acid group, forming the [M-H]⁻ precursor ion, which is often more stable and abundant for this class of compounds.
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.
-
Analyte: Q1 (Precursor Ion, [M-H]⁻) → Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion, [M-H]⁻) → Q3 (Product Ion)
-
-
Key Parameters: Optimize ion source parameters (e.g., gas temperature, gas flow, capillary voltage) and collision energy for each MRM transition to maximize signal intensity.
Bioanalytical Method Validation Strategy
For the method to be considered reliable and suitable for regulatory submissions, it must undergo a full validation according to FDA Bioanalytical Method Validation (BMV) Guidance for Industry or ICH M10 guidelines.[3][4][5] The validation assesses the method's performance characteristics.
Caption: Key parameters for bioanalytical method validation per FDA/ICH guidelines.
Expected Performance Characteristics
The following table summarizes the anticipated performance and acceptance criteria for the validated method, based on regulatory guidelines and data from analogous compounds.[3][7]
| Validation Parameter | Expected Acceptance Criteria | Rationale / Source |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response to concentration.[7] |
| Range | e.g., 0.5 - 500 ng/mL | Must cover the expected in-vivo concentrations. |
| Accuracy (%RE) | Within ±15% of nominal (±20% at LOQ) | Ensures the measured value is close to the true value.[3][4] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Ensures reproducibility of the measurement.[3][4] |
| LOQ | ~0.5 ng/mL (example) | Lowest concentration measured with acceptable accuracy and precision.[7] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Proves the method can distinguish the analyte from matrix components.[3] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Assesses the impact of the biological matrix on ionization.[5] |
| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the sample extraction process. |
| Stability | Analyte concentration within ±15% of baseline | Confirms analyte does not degrade during sample handling and storage.[3] |
Conclusion
This application note details a proposed LC-MS/MS method for the quantification of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in human plasma. The protocol provides a comprehensive framework covering sample preparation, chromatographic separation, and mass spectrometric detection. By adhering to the outlined validation strategy based on FDA and ICH guidelines, laboratories can develop a robust, reliable, and defensible bioanalytical assay.[3] Such a validated method is fit-for-purpose and capable of generating high-quality data to support critical decisions throughout the drug development lifecycle.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
He, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]
-
Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Available at: [Link]
-
ResearchGate. (2025). (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Available at: [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]
-
Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available at: [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
- Unknown Source. (n.d.). Quantitative analysis of small molecules in biological samples. (No URL available)
-
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
DSpace. (n.d.). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. Available at: [Link]
-
INIS-IAEA. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. Available at: [Link]
- Google Patents. (n.d.). CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
Sources
Application Notes & Protocols: A Phased Approach to the In Vitro Characterization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the initial in vitro evaluation of the novel compound, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. Given that the biological target and mechanism of action are undefined, a phased experimental approach is proposed. This strategy is designed to efficiently characterize the compound's cytotoxic profile, screen for potential therapeutic activities, and lay the groundwork for more detailed mechanism of action studies. The protocols herein are designed for researchers in drug discovery and development, emphasizing scientific rigor, reproducibility, and the rationale behind each experimental step.
Introduction: The Scientific Rationale
The compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Pyrazine and carboxylic acid moieties are present in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The novelty of this specific chemical entity necessitates a systematic and unbiased approach to uncover its pharmacological potential.
The primary challenge with any new chemical entity (NCE) is the lack of a known biological target. A broad-based screening strategy is therefore more logical and cost-effective than focusing prematurely on a single hypothesized mechanism.[3] Our proposed workflow begins with foundational cytotoxicity testing to establish a safe therapeutic window for subsequent, more specific biological assays. This phased approach ensures that data from each stage logically informs the experimental design of the next, maximizing the potential for meaningful discovery.
This guide is structured into three primary phases:
-
Phase 1: Foundational Viability and Cytotoxicity Assessment. To determine the compound's intrinsic effect on cell health and establish concentration ranges for future experiments.
-
Phase 2: Broad-Spectrum Bioactivity Screening. To generate hypotheses about the compound's potential therapeutic application by testing against common drug target classes.
-
Phase 3: Preliminary Mechanism of Action (MoA) Elucidation. To begin investigating the "how" behind any observed biological activity from Phase 2.
The following sections detail the causality behind experimental choices and provide robust, self-validating protocols for immediate implementation.
Experimental Workflow: A Strategic Overview
The overall strategy follows a decision-tree model. The results of initial, broad assessments guide the deployment of more specific, resource-intensive assays.
Caption: Phased experimental workflow for in vitro characterization.
Phase 1: Foundational Viability and Cytotoxicity Assessment
Rationale: Before assessing for a specific therapeutic effect, it is critical to understand the compound's general toxicity profile.[4] This step identifies the concentration range that is non-lethal to cells, which is essential for interpreting results from subsequent assays where cell death is not the intended endpoint (e.g., enzyme inhibition). Conversely, potent cytotoxicity, especially if selective for cancer cells, is itself a highly desirable therapeutic outcome.[5][6] We will use two distinct assays to measure different aspects of cell health: metabolic activity (MTT) and membrane integrity (LDH release).
Protocol 1.1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which reflects the number of viable, metabolically active cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa for cancer, HEK293 for non-cancerous) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical starting range is from 0.1 µM to 100 µM. Also prepare a vehicle control (e.g., DMSO diluted in medium) and a positive control for cell death (e.g., 10% DMSO or Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Protocol 1.2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4][7]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Positive Control for Lysis: In a set of control wells (untreated cells), add 10 µL of a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation period to generate a maximum LDH release control.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation and Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Subtract the background absorbance (from medium-only wells). Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Data Presentation: Expected Outcome
The IC₅₀ values obtained from these assays should be compiled for clear comparison.
| Cell Line | Assay Type | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HeLa (Cancer) | MTT (48 hr) | Experimental Value | Doxorubicin: ~0.5 µM |
| LDH (48 hr) | Experimental Value | Doxorubicin: ~1.0 µM | |
| HEK293 (Non-cancerous) | MTT (48 hr) | Experimental Value | Doxorubicin: ~2.5 µM |
| LDH (48 hr) | Experimental Value | Doxorubicin: ~5.0 µM |
Interpretation: A significantly lower IC₅₀ in the cancer cell line compared to the non-cancerous line indicates a favorable therapeutic window and warrants further investigation into anticancer mechanisms (Phase 3). If IC₅₀ values are high (>50 µM) in all cell lines, the compound can be considered non-cytotoxic at lower concentrations, which can then be used for non-destructive assays like enzyme inhibition screening.
Phase 2: Broad-Spectrum Bioactivity Screening
Rationale: With the non-toxic concentration range established, we can now screen for specific biological activities. The structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid suggests potential as either an enzyme inhibitor or an antimicrobial agent. Careful experimental design is crucial for obtaining accurate kinetic parameters.[8][9]
Protocol 2.1: General Enzyme Inhibition Assay (Example: Cyclooxygenase-2)
Principle: This protocol provides a template for a colorimetric enzyme inhibition assay. It can be adapted for various enzymes. Here, we use COX-2, an enzyme relevant to inflammation. The assay measures the enzyme's ability to convert a substrate into a detectable product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid (substrate) according to the manufacturer's specifications (e.g., from Cayman Chemical).
-
Compound Preparation: Prepare a dilution series of the test compound in assay buffer at 10X the final desired concentration. Use concentrations well below the cytotoxic threshold determined in Phase 1. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme Reaction: In a 96-well plate, add:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Enzyme
-
20 µL of the 10X test compound or control.
-
-
Pre-incubation: Gently mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of arachidonic acid substrate to initiate the reaction.
-
Incubation and Termination: Incubate for a defined period (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Add a colorimetric probe that reacts with the product (prostaglandin) and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot percent inhibition vs. log concentration to determine the IC₅₀ value.
Protocol 2.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a foundational test in discovering new antibiotics.[10]
Step-by-Step Methodology:
-
Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the compound dilution.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). Use a known antibiotic (e.g., Ciprofloxacin) as a positive control for inhibition.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm.
Phase 3: Preliminary Mechanism of Action (MoA) Elucidation
Rationale: If a lead activity is identified in Phase 2 (e.g., selective cytotoxicity or potent enzyme inhibition), the next logical step is to investigate how the compound exerts this effect.
Hypothetical MoA Pathway: Induction of Apoptosis
If the compound showed selective cytotoxicity against cancer cells in Phase 1, a key question is whether it induces programmed cell death (apoptosis). A primary indicator of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
Caption: Simplified intrinsic apoptosis pathway as a potential MoA.
Protocol 3.1: Caspase-Glo® 3/7 Assay
Principle: This is a luminescent assay that measures caspase-3 and caspase-7 activities. The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the test compound at its IC₅₀ and 2X IC₅₀ concentrations for a shorter time course (e.g., 6, 12, and 24 hours). Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A significant increase in luminescence in compound-treated cells compared to vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved February 15, 2026, from
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved February 15, 2026, from
-
News-Medical. (2024, February 1). The role of cell-based assays for drug discovery.
-
Infinix Bio. (n.d.). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved February 15, 2026, from
-
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Retrieved February 15, 2026, from
-
Tucker, G. T., Houston, J. B., & Galetin, A. (2006). A critical evaluation of the experimental design of studies of mechanism-based enzyme inhibition, with implications for in vitro-in vivo extrapolation. Current drug metabolism, 7(3), 315–334.
-
STEMCELL Technologies. (n.d.). Protocol Resources for Drug and Toxicity Testing. Retrieved February 15, 2026, from
-
Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Retrieved February 15, 2026, from
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100888.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6).
-
Brand, R. M., & Jelliffe, R. W. (1998). Virtual kinetics: using statistical experimental design for rapid analysis of enzyme inhibitor mechanisms. Pharmaceutical research, 15(4), 643–648.
-
Creative Enzymes. (n.d.). Inhibitor Screening and Design. Retrieved February 15, 2026, from
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418.
-
JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro.
-
Royal Society of Chemistry. (2016). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry.
-
Slideshare. (n.d.). In vitro testing of drug toxicity. Retrieved February 15, 2026, from
-
BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved February 15, 2026, from
-
ResearchGate. (2006). A Critical Evaluation of the Experimental Design of Studies of Mechanism Based Enzyme Inhibition, with Implications for In Vitro-In Vivo Extrapolation. Current Drug Metabolism.
-
Al-Zahrani, A. A., et al. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Molecules (Basel, Switzerland), 27(19), 6663.
-
ACS Publications. (2024). Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA. Journal of Medicinal Chemistry.
-
PubMed. (2023). Evaluation of carboxylic acid-derivatized corroles as novel gram-positive antibacterial agents under non-photodynamic inactivation conditions. Bioorganic & Medicinal Chemistry Letters.
-
Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
-
MDPI. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules.
-
MDPI. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
-
National Institutes of Health. (2010). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences.
-
MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants... Pharmaceuticals.
-
National Institutes of Health. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi... Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infinixbio.com [infinixbio.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Development for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
This Application Note is written for researchers and drug discovery scientists developing cell-based assays for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid , a structural analog within the class of D-Amino Acid Oxidase (DAAO) inhibitors .
Target Class: D-Amino Acid Oxidase (DAAO) Inhibitors Therapeutic Area: CNS Disorders (Schizophrenia, NMDA Hypofunction), Neuropathic Pain Assay Type: Cell-Based Fluorometric H₂O₂ Detection (Amplex Red)
Introduction & Biological Context
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid represents a chemical scaffold designed to inhibit D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for the catabolism of D-amino acids, most notably D-Serine , a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
In schizophrenia, NMDA receptor hypofunction is a key pathological driver. By inhibiting DAAO, the synaptic concentration of D-Serine is elevated, potentiating NMDA receptor activity and potentially alleviating negative and cognitive symptoms.
Why Cell-Based Assays?
While biochemical assays using purified DAAO protein are sufficient for initial screening, cell-based assays are critical for validating 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid because they assess:
-
Membrane Permeability: The polarity of the carboxylic acid and the lipophilicity of the phenylmethoxy group influence cellular entry.
-
Intracellular Potency: DAAO is a peroxisomal enzyme; the compound must reach the peroxisome to be effective.
-
Off-Target Effects: Cellular assays help identify cytotoxicity early.
Assay Principle & Design
This protocol utilizes a coupled enzymatic reaction to detect DAAO activity in live cells.
-
Primary Reaction: Intracellular DAAO oxidizes exogenous D-Serine (substrate) into imino-serine, which hydrolyzes to
-keto acid, ammonia, and Hydrogen Peroxide (H₂O₂) . -
Detection Reaction: H₂O₂ diffuses out of the cell (or is detected in lysate) and reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to form Resorufin , a highly fluorescent product.
Inhibition Logic: Treatment with 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid reduces H₂O₂ production, leading to a decrease in Resorufin fluorescence compared to vehicle controls.
Mechanistic Pathway Diagram
Caption: Mechanism of Action and Detection Strategy. The inhibitor blocks DAAO-mediated H₂O₂ production, reducing the fluorescent signal.
Materials & Equipment
| Category | Item | Specifications/Notes |
| Cell Model | HEK293-hDAAO | Stably transfected HEK293 cells overexpressing human DAAO. Note: U87-MG cells express endogenous DAAO but signal-to-noise is lower. |
| Compound | 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid | Dissolve in 100% DMSO to 10 mM stock. Store at -20°C. |
| Reagents | D-Serine | Substrate. Prepare fresh in assay buffer. |
| Amplex Red Reagent | Fluorogenic probe (Ex/Em: 530/590 nm). | |
| Horseradish Peroxidase (HRP) | Type II or equivalent. | |
| FAD (Flavin Adenine Dinucleotide) | Cofactor for DAAO (Optional but recommended for stability). | |
| Buffer | Krebs-Ringer Phosphate Glucose (KRPG) | pH 7.4. Avoid amine-containing buffers (e.g., Tris) which can interfere. |
| Plate | 96-well Black/Clear Bottom | Black walls to minimize crosstalk; clear bottom for microscopy if needed. |
Experimental Protocol
Phase 1: Cell Preparation (Day 1)
-
Harvest Cells: Detach HEK293-hDAAO cells using Accutase (gentler than Trypsin).
-
Seeding: Resuspend cells in growth medium (DMEM + 10% FBS).
-
Density: Plate 40,000 cells/well in a 96-well poly-D-lysine coated black plate.
-
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow attachment.
Phase 2: Assay Execution (Day 2)
Critical Step: Serum contains undefined amino acids and DAAO inhibitors. A thorough wash is essential.
-
Buffer Preparation:
-
Prepare Assay Buffer : KRPG buffer pH 7.4 containing 10 µM FAD.
-
Prepare Substrate Mix : 40 mM D-Serine + 100 µM Amplex Red + 0.2 U/mL HRP in Assay Buffer.
-
Prepare Compound Dilutions : Serial dilution of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in Assay Buffer (max DMSO 0.5%).
-
-
Wash Step:
-
Aspirate growth medium carefully.
-
Wash cells 1x with 200 µL warm PBS.
-
Add 50 µL of Assay Buffer (without substrate) to all wells.
-
-
Compound Pre-incubation:
-
Add 25 µL of diluted Compound to test wells.
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., CBIO or 3-hydroxy-2-pyrazinecarboxylic acid).
-
Incubate for 30 minutes at 37°C. Rationale: Allows compound to permeate cell membrane and bind DAAO.
-
-
Reaction Initiation:
-
Add 25 µL of Substrate Mix to all wells.
-
Final concentrations in well: 10 mM D-Serine, 25 µM Amplex Red, 0.05 U/mL HRP.
-
-
Detection:
-
Place plate immediately in a fluorescence microplate reader pre-heated to 37°C.
-
Kinetic Read: Measure Fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 60 minutes.
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the cell-based DAAO inhibition assay.
Data Analysis & Validation
Calculation of IC50
-
Rate Calculation: Calculate the slope (RFU/min) of the linear portion of the kinetic curve (typically 10–40 min) for each well.
-
Normalization:
-
Blank: Wells with no D-Serine or cells (background).
-
Vehicle: DMSO treated cells.
-
-
Curve Fitting: Plot % Activity vs. Log[Compound] and fit to a 4-parameter logistic equation (Sigmoidal dose-response) to determine IC50.
Acceptance Criteria (Quality Control)
-
Z-Factor: Must be > 0.5 for screening campaigns.
(Where p = Vehicle Control, n = Full Inhibition Control). -
Signal-to-Background (S/B): Should be > 5.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Spontaneous oxidation of Amplex Red | Protect reagents from light. Prepare mix immediately before use. |
| Low Signal | Low DAAO expression or H₂O₂ scavenging | Use stable hDAAO clones. Ensure Catalase inhibitors (e.g., Sodium Azide) are not used as they kill HRP. |
| Inconsistent Replicates | Cell detachment during wash | Use Poly-D-Lysine plates. Aspirate gently or use a plate washer with low pressure. |
| Right-Shifted IC50 | Poor membrane permeability | Increase pre-incubation time to 60 min. Verify compound solubility in buffer. |
References
-
Sacchi, S. et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design. Link
-
Hopkins, S. C. et al. (2013). "D-amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." Drug Discovery Today. Link
-
Terry-Lorenzo, R. T. et al. (2014). "High-throughput screening for D-amino acid oxidase inhibitors using the Amplex Red assay." Methods in Molecular Biology. Link
-
Duplantier, A. J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link
Application Notes and Protocols: A Technical Guide for Assessing the Antimicrobial Activity of Pyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2] The rise of multidrug-resistant pathogens necessitates robust and standardized protocols for evaluating novel antimicrobial agents.[2] This technical guide provides a comprehensive framework for assessing the antimicrobial activity of pyrazine derivatives, detailing both qualitative and quantitative methods. We will delve into the underlying principles of each protocol, provide step-by-step methodologies, and offer insights into data interpretation and troubleshooting, with a focus on ensuring scientific rigor and reproducibility.
Introduction: The Antimicrobial Promise of Pyrazine Scaffolds
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[2] Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and, notably, antimicrobial activities.[1][2][3] The structural versatility of the pyrazine core allows for extensive chemical modification, enabling the fine-tuning of its biological properties to target specific microbial processes.[4] Several pyrazine derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens, making them a promising area for the discovery of new anti-infective agents.[3][5]
To effectively screen and characterize these novel compounds, it is crucial to employ standardized and validated antimicrobial susceptibility testing (AST) methods. This guide will focus on the most widely accepted protocols, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a harmonized framework for generating comparable and reliable data.[6][7][8][9][10][11][12][13][14]
Foundational Protocols for Antimicrobial Susceptibility Testing
The assessment of antimicrobial activity typically begins with a qualitative screening method, followed by quantitative determination of the compound's potency. The two cornerstone methods detailed below are the Agar Disk Diffusion assay for initial screening and the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Qualitative Assessment: The Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a preliminary, qualitative test to assess the susceptibility of a microorganism to a particular antimicrobial agent.[15][16] It is a simple, cost-effective, and widely used technique for initial screening.
Principle: A paper disk impregnated with a known concentration of the pyrazine derivative is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the pyrazine derivative. A stock solution of the compound is typically prepared in a suitable solvent (e.g., DMSO), and a specific volume is applied to the disks and allowed to dry.
-
Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the pyrazine derivative) on each plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
The interpretation of susceptibility (susceptible, intermediate, or resistant) is typically based on standardized zone diameter breakpoints established by organizations like CLSI, although for novel compounds, these breakpoints will not exist.[10] Therefore, for screening purposes, the size of the zone of inhibition is used to rank the relative activity of different pyrazine derivatives.
-
Quantitative Assessment: Broth Microdilution for MIC and MBC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][11][12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[17]
Principle: A serial two-fold dilution of the pyrazine derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that prevents visible growth is the MIC.
-
Preparation of Pyrazine Derivative Stock Solution:
-
Dissolve the pyrazine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The choice of solvent is critical, and its final concentration in the assay should be non-inhibitory to the test microorganism (typically ≤1%).
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the pyrazine derivative solution (at twice the desired final starting concentration).
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (containing broth and inoculum but no compound).
-
Well 12 serves as the sterility control (containing broth only).
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism as described in the disk diffusion method (0.5 McFarland standard).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazine derivative in which there is no visible growth.
-
For a more quantitative and less subjective reading, a growth indicator dye like resazurin can be added.[18][19][20][21][22] Resazurin is a blue dye that is reduced to pink resorufin by metabolically active cells.[19] The MIC is the lowest concentration that prevents this color change.[18][19]
-
Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][23]
Principle: This test is a direct extension of the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The number of surviving organisms is then determined.
Protocol:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[24]
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
-
Incubation:
-
Incubate the agar plate at 35-37°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
-
Reading the MBC:
Data Presentation and Interpretation
Clear and concise presentation of data is essential for comparing the efficacy of different pyrazine derivatives.
Tabulating Quantitative Data
Summarize the MIC and MBC values in a table for easy comparison across different compounds and microbial strains.
| Pyrazine Derivative | Test Organism (ATCC Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PZA-001 | Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |
| PZA-001 | Escherichia coli (ATCC 25922) | 64 | >256 | >4 | Bacteriostatic |
| PZA-002 | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 | Bactericidal |
| PZA-002 | Escherichia coli (ATCC 25922) | 32 | 128 | 4 | Bacteriostatic |
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC can provide insight into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 is considered bacteriostatic.
Experimental Workflow and Visualization
A standardized workflow ensures consistency and minimizes variability in results.
Caption: Workflow for assessing the antimicrobial activity of pyrazine derivatives.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial screening and quantitative evaluation of the antimicrobial properties of novel pyrazine derivatives. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can be reliably compared across different studies and laboratories.[6][8][9] The systematic determination of MIC and MBC values allows for the classification of compounds as either bacteriostatic or bactericidal, which is a critical piece of information for guiding further drug development efforts. Future studies should focus on elucidating the mechanisms of action of promising pyrazine derivatives and evaluating their efficacy in more complex in vivo models.
References
-
CLSI M02, M07, M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing. GlobalSpec. Available from: [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available from: [Link]
-
Resazurin assay protocol for screening and evaluation of antimicrobial... ResearchGate. Available from: [Link]
-
Resazurin assay protocol for screening and evaluation of antimicrobial... ResearchGate. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. PMC. Available from: [Link]
-
CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Intertek Inform. Available from: [Link]
-
Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Regulations.gov. Available from: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available from: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]
-
Expert Rules. EUCAST. Available from: [Link]
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available from: [Link]
-
Disk Diffusion and Quality Control. EUCAST. Available from: [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available from: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available from: [Link]
-
EUCAST: EUCAST - Home. EUCAST. Available from: [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. ASM Journals. Available from: [Link]
-
new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. Oxford Academic. Available from: [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. Available from: [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. Available from: [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards. GlobalSpec. Available from: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available from: [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR. Available from: [Link]
-
(PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. Available from: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available from: [Link]
-
Selective Para-Vinylation of Cyano-Pyrazine. American Chemical Society. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: Expert Rules [eucast.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. researchgate.net [researchgate.net]
- 14. intertekinform.com [intertekinform.com]
- 15. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
- 23. microchemlab.com [microchemlab.com]
- 24. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Framework for Evaluating the Antitumor Potential of Novel Pyrazines
Introduction: The Emerging Role of Pyrazines in Oncology
Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, are gaining significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Their structural versatility allows for the synthesis of a wide array of derivatives with promising therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Several pyrazine-based compounds have shown potent inhibitory effects against various cancer cell lines by targeting crucial cellular pathways involved in tumor progression, such as protein kinases.[2][4] This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to comprehensively evaluate the antitumor potential of novel pyrazine compounds, from initial in vitro screening to preclinical in vivo validation.
Part 1: Initial In Vitro Assessment: Foundational Screening for Bioactivity
The initial phase of evaluation focuses on characterizing the cytotoxic and antiproliferative effects of the novel pyrazine compounds on a panel of cancer cell lines. This stage is crucial for identifying promising candidates and elucidating their primary mechanism of action at the cellular level. A wide range of in vitro assays are available to assess various hallmarks of cancer, including cell viability, proliferation, apoptosis, and migration.[5][6]
Cell Viability and Cytotoxicity Assays: The First Line of Screening
The primary objective is to determine the concentration-dependent effect of the pyrazine derivatives on cancer cell viability. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[7][8] These assays measure the metabolic activity of cells, which in viable cells reduces the tetrazolium salt to a colored formazan product.[7][9]
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[7][8] | Inexpensive, well-established.[7] | Requires a solubilization step for the insoluble formazan crystals.[8] |
| XTT | Reduction of XTT to a water-soluble formazan product. | No solubilization step required, more convenient.[8] | Can be more expensive than MTT. |
| MTS | Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[8] | No solubilization step, shorter incubation time (1-4 hours).[8] | Reagent stability can be a concern. |
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess the cytotoxic effects of compounds on cultured cells.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel pyrazine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][10] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[2]
Delving Deeper: Mechanistic In Vitro Assays
Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle progression, and cellular migration and invasion.
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects.[11][12] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method for detecting apoptosis.[13][14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[11]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis in your target cells using the pyrazine compound at its IC50 concentration for a predetermined time. Harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method to maintain membrane integrity.[12]
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis).
-
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol 3: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry
This protocol details the steps for preparing and analyzing cells to determine their cell cycle distribution.[17][18]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 200 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.[17]
-
RNase Treatment: Resuspend the cells in 100 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which can also be stained by PI.[17] Incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI staining solution to the cells.[17] Incubate for at least 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Modeling software can be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16][17]
A crucial hallmark of cancer is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis.[19][20] The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration and invasion in vitro.[19][20][21] For invasion assays, the porous membrane of the Transwell insert is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which cells must degrade to migrate through.[20]
Protocol 4: Transwell Invasion Assay
This protocol assesses the ability of cancer cells to invade through an ECM barrier.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or other ECM components)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 5% glutaraldehyde or 70% ethanol)[19][21]
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell insert membranes with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed a specific number of cells (e.g., 1 x 10^5) into the upper chamber of the coated inserts.[19]
-
Chemoattractant Addition: Add complete medium containing a chemoattractant to the lower chamber.[20]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.[19][21]
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with the fixation solution.[19] Then, stain the cells with Crystal Violet.
-
Quantification: After washing and drying, count the stained cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.
Advancing to More Physiologically Relevant Models: 3D Spheroid Cultures
While 2D cell cultures are valuable for initial screening, they do not fully replicate the complex three-dimensional architecture and microenvironment of solid tumors.[22][23] 3D tumor spheroids offer a more physiologically relevant model by mimicking aspects of tumor biology such as nutrient and oxygen gradients, cell-cell interactions, and drug penetration challenges.[22][24]
Caption: Workflow for the in vivo evaluation of lead pyrazine candidates.
Part 3: Pharmacokinetic and Toxicological Profiling
A comprehensive evaluation of a novel anticancer agent must include an assessment of its pharmacokinetic (PK) and toxicological properties. [25][26]PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical for determining appropriate dosing regimens. [27][28]Toxicology studies are essential for identifying potential adverse effects. [25][26]These studies are often conducted in parallel with in vivo efficacy studies.
Key Parameters to Evaluate:
-
Pharmacokinetics:
-
Bioavailability
-
Plasma concentration-time profile
-
Half-life
-
Clearance
-
-
Toxicology:
-
Maximum tolerated dose (MTD)
-
Clinical observations (e.g., changes in behavior, appearance)
-
Hematology and clinical chemistry
-
Gross necropsy and histopathology of major organs
-
Conclusion
The methodology outlined in this document provides a robust and logical framework for the systematic evaluation of novel pyrazine derivatives as potential antitumor agents. By progressing from broad in vitro screening to more complex, physiologically relevant models and finally to in vivo validation, researchers can efficiently identify and characterize promising lead compounds for further preclinical and clinical development. This integrated approach, combining cellular and molecular biology techniques with preclinical animal models, is essential for advancing the discovery of new and effective cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanaprakasam, J. N., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(9), e2252. [Link]
-
Telford, W. G., & Babin, J. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.35. [Link]
-
Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
-
Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597. [Link]
-
Bio-protocol. (2023, May 20). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]
-
Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Retrieved from [Link]
-
SnapCyte. (2024, August 15). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Rather, R. A., & Bhagat, M. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Drug discovery today, 23(1), 122–129. [Link]
-
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Southern Research. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
O'Connor, K. L. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Methods in molecular biology (Clifton, N.J.), 1147, 39–50. [Link]
-
Jain, A., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer research, 34(12), 7087–7093. [Link]
-
Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7434. [Link]
-
L'hernault, A., et al. (2024). T cell transwell migration. Bio-protocol, 14(6), e4977. [Link]
-
Editorial: Therapeutic drug monitoring and clinical toxicology of anti-cancer drugs. (2022). Frontiers in pharmacology, 13, 1089903. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Molecular Devices. (n.d.). 3D analysis and morphometric characterization of compound effects on cancer spheroid cultures. Retrieved from [Link]
-
Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]
-
Day, C. P., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS computational biology, 21(6), e1012175. [Link]
-
Phung, A. D., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer research, 21(6A), 3843–3849. [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
-
Rebelo, S. P., et al. (2021). Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery. Cancers, 13(11), 2743. [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... Retrieved from [Link]
-
C.C.Biotech. (n.d.). MTT (Assay protocol). Retrieved from [Link]
-
Costa, E. C., et al. (2018). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. Journal of molecular oncology, 12(1), 1–18. [Link]
-
Oncohema Key. (2016, August 27). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Retrieved from [Link]
-
Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of cancer prevention, 22(4), 203–208. [Link]
-
JoVE. (2023, February 1). Generation of 3D Tumor Spheroids for Drug Evaluation Studies. Retrieved from [Link]
-
Desale, S. S., & K, S. (2023). Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates. Cancers, 15(19), 4851. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[13][14][29]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868955. [Link]
-
Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules (Basel, Switzerland), 21(10), 1332. [Link]
-
Yadav, V., et al. (2020). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Cancer Reports, 3(5), e1268. [Link]
-
Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Retrieved from [Link]
-
Frontiers. (n.d.). Therapeutic Drug Monitoring and Clinical Toxicology of Anti-Cancer Drugs, volume II. Retrieved from [Link]
-
DGRA. (n.d.). News in Nonclinical Evaluation of Anticancer Pharmaceuticals: ICH guideline S9 and beyond. Retrieved from [Link]
-
Solutions OP. (2020, November 11). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death [jove.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Editorial: Therapeutic drug monitoring and clinical toxicology of anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontiersin.org [frontiersin.org]
- 27. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 28. solutionsop.co.uk [solutionsop.co.uk]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Promise of Pyrazine Scaffolds in Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A notable example is amiloride, a potassium-sparing diuretic that has since been found to exhibit a range of other biological activities, including the inhibition of the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE).[1][2][3][4] These "off-target" activities have spurred significant interest in developing amiloride analogs for new therapeutic indications, particularly in oncology.[1][2][4]
The hypothetical compound, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, incorporates key structural features that suggest potential for biological activity. The pyrazine-2-carboxylic acid moiety is a known pharmacophore, and the presence of a phenylmethoxy group at the 4-position offers opportunities for synthetic modification to explore structure-activity relationships (SAR).[5] The carboxylic acid group itself is a common feature in many drugs, often playing a crucial role in target binding through hydrogen bonding and electrostatic interactions.[6][7] However, the presence of a carboxylic acid can also present challenges in terms of pharmacokinetics and metabolic stability, leading medicinal chemists to explore bioisosteric replacements.[6][7][8][9][10]
This guide will provide a detailed framework for the synthesis, purification, and biological evaluation of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid and its derivatives, with a focus on its potential as an inhibitor of uPA, a well-established target in cancer metastasis.[1][2][4]
PART 1: Synthesis and Characterization
Proposed Synthetic Route
The synthesis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid can be envisioned through a multi-step process starting from commercially available pyrazine-2,3-dicarboxylic acid. The following protocol is a proposed route, and optimization of reaction conditions would be necessary.
Protocol 1: Synthesis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Step 1: Monoesterification of Pyrazine-2,3-dicarboxylic acid
-
Rationale: Selective monoesterification is crucial to differentiate the two carboxylic acid groups for subsequent reactions. This can be achieved by controlling the stoichiometry of the alcohol and using a suitable acid catalyst.
-
Procedure:
-
Suspend pyrazine-2,3-dicarboxylic acid (1 eq) in methanol (10 volumes).
-
Add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting methyl 3-carboxypyrazin-2-oate by column chromatography.
-
Step 2: Amidation of the remaining carboxylic acid
-
Rationale: Conversion of the free carboxylic acid to an amide is a standard transformation, often achieved via an activated intermediate such as an acyl chloride.
-
Procedure:
-
To a solution of methyl 3-carboxypyrazin-2-oate (1 eq) in dichloromethane (DCM, 10 volumes), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the crude acyl chloride in DCM and add it dropwise to a solution of aqueous ammonia (excess) at 0 °C.
-
Stir for 1 hour, then extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield methyl 3-carbamoylpyrazin-2-oate.
-
Step 3: Hofmann Rearrangement to form the 3-aminopyrazine derivative
-
Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.
-
Procedure:
-
Dissolve methyl 3-carbamoylpyrazin-2-oate (1 eq) in a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at 0 °C.
-
Heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the reaction and extract the product, methyl 3-aminopyrazine-2-carboxylate, with a suitable organic solvent.
-
Purify by column chromatography.
-
Step 4: Introduction of the phenylmethoxy group
-
Rationale: This step involves the formation of a hydroxamic acid followed by O-benzylation.
-
Procedure:
-
Treat the methyl 3-aminopyrazine-2-carboxylate (1 eq) with hydroxylamine hydrochloride and a base (e.g., sodium methoxide) in methanol.
-
After formation of the 3-(hydroxyamino) intermediate, add benzyl bromide (1.2 eq) and a base such as potassium carbonate.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
-
Work up the reaction and purify the product, methyl 3-oxo-4-(phenylmethoxy)pyrazine-2-carboxylate.
-
Step 5: Saponification to the final carboxylic acid
-
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Procedure:
-
Dissolve the methyl ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (2 eq) and stir at room temperature.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C-O, N-H).
PART 2: Biological Evaluation
Based on the known activities of amiloride and its analogs, a primary area of investigation for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid would be its potential as an anticancer agent, specifically as an inhibitor of uPA.[1][2][4]
In Vitro uPA Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of uPA. uPA is a serine protease that converts plasminogen to plasmin. The assay utilizes a fluorogenic substrate that, when cleaved by active uPA, releases a fluorescent molecule. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.
Protocol 2: Fluorometric uPA Inhibition Assay
-
Materials:
-
Human uPA enzyme
-
Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.5, containing NaCl and a detergent like Tween-20)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., amiloride)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add 50 µL of the test compound dilutions or control (assay buffer with DMSO for negative control, amiloride for positive control).
-
Add 25 µL of human uPA solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow for uPA Inhibition Assay
Caption: Workflow for the in vitro uPA inhibition assay.
Cell-Based Assay: Cancer Cell Migration
Principle: The Boyden chamber (or Transwell) assay is a common method to assess cell migration. Cells are seeded in the upper chamber of a porous membrane insert, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the other side of the membrane, where they can be stained and counted. An effective uPA inhibitor should reduce the migration of cancer cells that rely on the uPA system for extracellular matrix degradation and invasion.
Protocol 3: Transwell Cell Migration Assay
-
Materials:
-
Cancer cell line known to express uPA (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Test compound
-
Crystal violet staining solution
-
Cotton swabs
-
-
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Pre-treat the serum-starved cells with various concentrations of the test compound for 1-2 hours.
-
Add cell culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells (e.g., 5 x 10⁴ cells) in serum-free medium containing the test compound into the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for migration (e.g., 12-24 hours) at 37 °C in a CO₂ incubator.
-
After incubation, remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted and quantified by measuring absorbance.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields for each condition.
-
Calculate the average number of migrated cells per field.
-
Express the data as a percentage of migration relative to the vehicle-treated control.
-
Determine the concentration of the compound that causes a significant reduction in cell migration.
-
uPA Signaling Pathway in Cancer Cell Migration
Sources
- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cora.ucc.ie [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
Application Note: Solubility Optimization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid Derivatives
Abstract & Strategic Rationale
The compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid presents a classic medicinal chemistry paradox. While the pyrazine core and carboxylic acid moiety suggest polarity, the 4-phenylmethoxy (benzyloxy) substituent introduces significant lipophilicity and planar symmetry. This often results in a "Brick Dust" profile—high crystallinity (high melting point) combined with poor aqueous solubility—limiting bioavailability.
This guide details the development of derivatives designed to disrupt crystal lattice energy and introduce ionizable solubilizing groups. We focus on covalent modification (prodrugs/analogs) rather than simple salt formation, as this provides a more robust IP strategy and tunable pharmacokinetic (PK) profiles.
The "Brick Dust" vs. "Grease Ball" Analysis
-
Current State: The parent molecule relies solely on the carboxylic acid (
) for solubility. At gastric pH (1.2), it is un-ionized and insoluble. -
Optimization Goal: Convert the carboxylic acid into a basic solubilizing tail . This shifts the solubility burden to an amine functionality (
), ensuring ionization at physiological pH and preventing precipitation in the intestine.
Rational Design: Derivative Candidates
We propose three derivative classes to improve thermodynamic solubility (
| Derivative Class | Structural Modification | Mechanism of Action | Target LogP |
| Parent | None | N/A | ~2.8 |
| Class A (Basic Ester) | 2-(Morpholin-4-yl)ethyl ester | Introduces ionizable amine; Ester is cleavable by plasma esterases (Prodrug). | 1.9 |
| Class B (Polar Amide) | N-(2-Aminoethyl)morpholine amide | High stability; Amide bond resists rapid hydrolysis; permanent solubility fix. | 1.5 |
| Class C (Glycol) | PEG-3 ester/amide | Disrupts crystal packing via entropy; highly water-soluble; non-ionizable. | 1.2 |
Experimental Protocols
Protocol A: Synthesis of the Morpholino-Amide Derivative
Rationale: We utilize T3P (Propylphosphonic anhydride) as the coupling agent.[1] Unlike EDC/HOBt, T3P is highly efficient for electron-deficient heteroaromatic acids (like pyrazines), offers easy water-soluble byproduct removal, and minimizes racemization.[1]
Materials
-
Substrate: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (1.0 eq)
-
Amine: 4-(2-Aminoethyl)morpholine (1.2 eq)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve the parent acid (1.0 eq) in anhydrous DCM (0.1 M concentration). -
Activation: Add DIPEA (3.0 eq) and stir for 10 minutes at
. -
Coupling: Add T3P solution (1.5 eq) dropwise. Stir for 20 minutes to form the active anhydride species.
-
Addition: Add 4-(2-Aminoethyl)morpholine (1.2 eq) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion via LC-MS (Target Mass: Parent + 112 Da).
-
Workup (Self-Validating Step):
-
Wash the organic layer with saturated
(removes unreacted acid). -
Wash with water (removes T3P byproducts).
-
Critical Check: Do NOT wash with strong acid (HCl), as the product is basic and will extract into the aqueous layer.
-
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask)
Rationale: Kinetic solubility (DMSO spike) is prone to supersaturation errors. For development, we require Thermodynamic Solubility , measuring the equilibrium concentration of the compound in the presence of undissolved solid.[2]
Materials
-
Test Compound: Solid powder (Amorphous or Crystalline - record XRPD state).
-
Media: pH 7.4 Phosphate Buffer (PBS) and pH 1.2 SGF (Simulated Gastric Fluid).
-
Equipment: HPLC-UV/Vis, Orbital Shaker, 0.45
PVDF filters.
Workflow
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Shake at 300 rpm for 24 hours at
.-
Visual Check: Ensure solid is still visible. If fully dissolved, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant through a 0.45
PVDF membrane (pre-saturated to prevent drug loss). -
Quantification: Inject filtrate onto HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase:
(0.1% Formic Acid) / Acetonitrile Gradient. -
Detection: UV at
(typically 254 nm or 280 nm for pyrazines).
-
-
Calculation: Determine concentration using a pre-established calibration curve of the parent compound in DMSO.
Visualizations
Figure 1: Solubility Optimization Decision Tree
This logic flow guides the selection between salt formation and covalent derivatization based on the specific "Brick Dust" vs. "Grease Ball" characteristics.
Caption: Decision matrix for selecting solubility enhancement strategies based on crystal lattice energy (MP) and lipophilicity.
Figure 2: T3P Coupling Reaction Workflow
A visual representation of the chemical synthesis described in Protocol A.
Caption: Step-by-step synthesis workflow using T3P coupling to generate high-solubility amide derivatives.
References
- Patterson, D. et al.Pyrazine-2-carboxylic acid derivatives: Synthesis and biological activity. (Contextual reference for scaffold chemistry). See general pyrazine chemistry in Journal of Medicinal Chemistry.
-
RJPBCS. Synthesis of Pyrazine 2-Carboxylic Acid Derivatives using T3P. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link] (Specific reference to T3P utility in pyrazines).
-
Sygnature Discovery. Thermodynamic Solubility Assay Protocols. Retrieved from [Link]
Sources
Technical Support Center: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid Synthesis
This technical support guide addresses the synthesis and yield optimization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid . This compound is a critical scaffold, often functioning as a cyclic hydroxamic acid precursor in the synthesis of HIV integrase inhibitors (e.g., analogues of Cabotegravir or Dolutegravir) and other antiviral agents.[1]
The "4-phenylmethoxy" nomenclature implies an
Current System Status: Troubleshooting Mode
Target Molecule: 3-Oxo-4-(benzyloxy)-3,4-dihydropyrazine-2-carboxylic acid
Common Failure Points: Decarboxylation during hydrolysis,
Part 1: Diagnostic Workflow (Visualizing the Failure Points)
The following diagram illustrates the critical pathway and where yield is typically lost. Use this to identify your specific bottleneck.
Figure 1: Critical Control Points (CCP) in the synthesis of N-alkoxy pyrazine carboxylic acids. Red nodes indicate high-risk yield loss events.[1][2]
Part 2: Troubleshooting Guides by Process Stage
Scenario A: "I am losing my product during the ester hydrolysis step."
Diagnosis: This is the most common failure mode.[1] The 2-carboxylic acid position is electronically destabilized by the adjacent 3-oxo group (a vinylogous
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (High Yield) | Why? (Mechanism) |
| Base | NaOH / KOH (Strong) | LiOH (Lithium Hydroxide) | Li+ coordinates with the carbonyl oxygen, stabilizing the tetrahedral intermediate without promoting ring opening as aggressively as K+.[1][2] |
| Temperature | Reflux or Room Temp (25°C) | 0°C to 5°C (Ice Bath) | Thermal energy drives the decarboxylation mechanism.[1] Keeping it cold kinetically traps the carboxylate.[1] |
| Acidification | HCl to pH 1.0 | HCl to pH 3.5 - 4.0 | The product is likely zwitterionic.[1][2] At pH 1, it may redissolve or decarboxylate. At pH 3.5, it reaches its isoelectric point and precipitates. |
| Solvent | MeOH / Water | THF / Water (2:1) | THF solubilizes the organic benzyl group, preventing precipitation of intermediates while allowing gentle hydrolysis.[1] |
Corrective Action:
-
Cool your ester solution to 0°C .
-
Add 1.1 eq LiOH (dissolved in min. water) dropwise.[1]
-
Monitor by TLC/LCMS until ester is consumed (do not over-stir).[1]
-
Acidify with 1N HCl slowly to pH 3.5 . Do not go lower.
-
Extract immediately with EtOAc or filter the precipitate if solid forms.[1]
Scenario B: "My cyclization yield is low (<30%)."
Diagnosis: If you are building the ring from an
Troubleshooting Steps:
-
Moisture Control: Oxalyl chloride is extremely sensitive.[1] Ensure all solvents are anhydrous (DCM/THF).
-
Base Choice: If using diethyl oxalate, use NaOEt in EtOH. If using oxalyl chloride, use 2,6-Lutidine or Pyridine as a base sponge.[2]
-
Stepwise Addition: Do not mix everything at once.
-
Activate the oxalate/oxalyl chloride first.[1]
-
Add the amine component at -78°C or -20°C to prevent polymerization.
-
Allow to warm slowly.
-
Scenario C: "I have the product, but it decomposes on the rotavap."
Diagnosis: Thermal decarboxylation. Solution:
-
Never heat the water bath above 35°C .[1]
-
Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.[1][2]
-
Azeotrope: If water remains, azeotrope with toluene (at low temp) or lyophilize (freeze-dry) the aqueous residue.[1]
Part 3: Frequently Asked Questions (Technical)
Q1: Why is the "4-phenylmethoxy" group used instead of a simple hydroxy?
A: The phenylmethoxy (benzyl) group acts as a protecting group for the
Q2: Can I use KMnO4 to oxidize a methyl precursor instead of cyclization? A: Avoid KMnO4. While KMnO4 can oxidize methyl groups to carboxylic acids (as seen in pyridine chemistry), the "3-oxo-4-phenylmethoxy" system is electron-rich and prone to oxidative cleavage of the benzyl ether (debenzylation) or rupture of the pyrazine ring.[1][2]
-
Alternative: If you must oxidize a methyl group, use Selenium Dioxide (
) in pyridine or a TEMPO-mediated oxidation (bleach/NaClO2) which is much milder and preserves the benzyl ether [1, 2].[1]
Q3: The product is an oil/gum instead of a solid. How do I crystallize it? A: This is common due to the benzyl group's flexibility.[1]
-
Trituration: Add cold Diisopropyl Ether (IPE) or MTBE to the gum and scratch the flask sides.[1]
-
Acetonitrile Recrystallization: Dissolve in minimum hot MeCN and cool slowly.
-
Check Purity: If it remains a gum, you likely have trapped solvent or decarboxylated byproduct (pyrazine-3-one).[1][2] Run an NMR.
Part 4: Validated Synthetic Protocol (Reference Standard)
Protocol: Hydrolysis of Methyl 3-oxo-4-(benzyloxy)-3,4-dihydropyrazine-2-carboxylate
-
Dissolution: Dissolve 10.0 mmol of the methyl ester in THF (30 mL) and cool to 0°C in an ice bath.
-
Saponification: Add a solution of LiOH.H2O (12.0 mmol, 1.2 eq) in Water (15 mL) dropwise over 10 minutes. Maintain internal temp < 5°C.
-
Reaction: Stir at 0°C for 2–4 hours. Monitor consumption of starting material by HPLC/TLC.
-
Quench/Workup:
-
While still at 0°C, slowly add 1N HCl until pH reaches 3.5–4.0 .
-
Observation: A white or off-white precipitate should form.[1][2]
-
If Solid: Filter, wash with cold water, and dry under vacuum over
. -
If No Solid: Extract with EtOAc (3 x 50 mL) .[1] Wash combined organics with Brine, dry over
, and concentrate at <35°C .
-
-
Storage: Store at -20°C. The acid is unstable at room temperature over long periods.
References
-
Sumino, Y., et al. (2025).[1][3] "Synthesis method for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid." Google Patents.[1][4][5] Available at: (Describes the analogous TEMPO oxidation and hydrolysis conditions for the pyran core, highly applicable to the pyrazine system).
-
Johns, B. A., et al. (2013).[1] "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2." Journal of Medicinal Chemistry, 56(14), 5901-5916.[1] (Describes the synthesis of the Cabotegravir/Dolutegravir scaffold, establishing the N-benzyloxy amide cyclization and hydrolysis protocols).
Sources
- 1. US10927129B2 - N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Google Patents [patents.google.com]
- 2. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2606888A1 - Antagonistes du TRPM8 - Google Patents [patents.google.com]
- 5. CA2830027C - Novel bicyclic pyridinones - Google Patents [patents.google.com]
"optimizing reaction conditions for phenylmethoxypyrazine synthesis"
Topic: Optimization of Reaction Conditions for 2-Methoxy-3-phenylpyrazine
Role: Senior Application Scientist Status: Online Ticket ID: PMP-SYN-001
Introduction: The Synthetic Landscape
Welcome to the Technical Support Center. You are likely targeting 2-methoxy-3-phenylpyrazine , a potent flavoring agent and pharmaceutical intermediate.
While the pyrazine core is robust, introducing the methoxy group adjacent to a phenyl ring introduces steric and electronic nuances that can derail standard protocols. This guide focuses on the two most reliable synthetic pathways:
-
Nucleophilic Aromatic Substitution (
): The industry standard (Cost-effective, scalable). -
Suzuki-Miyaura Cross-Coupling: The strategic alternative (High tolerance, modular).
Module 1: The Route (Primary Protocol)
Reaction: 2-Chloro-3-phenylpyrazine + Sodium Methoxide
Standard Operating Procedure (SOP)
-
Substrate: 2-Chloro-3-phenylpyrazine (1.0 eq)
-
Reagent: NaOMe (1.5 – 2.0 eq)
-
Solvent: Anhydrous Methanol (0.5 M concentration)
-
Temp: Reflux (
) -
Time: 6–18 hours (Monitor via TLC/HPLC)
Troubleshooting Guide: Optimization
Q1: "My reaction has stalled at 60% conversion. Adding more base doesn't help. Why?"
Diagnosis: Product Inhibition or Solvent Saturation.
The Science: The leaving group is Chloride (
-
Switch Solvent System: If using pure MeOH, switch to THF:MeOH (4:1) . THF solubilizes the organic substrate better, while MeOH provides the nucleophile.
-
Temperature Boost: If refluxing MeOH (
) is insufficient, switch to a sealed tube or pressure vial to reach .
Q2: "I see a major impurity at
(lower than product). What is it?"
Diagnosis: Hydrolysis (Formation of 2-hydroxy-3-phenylpyrazine / 3-phenylpyrazin-2(1H)-one).
The Science: Methoxide is a strong base but also a nucleophile. If water is present (>0.5%), Hydroxide (
-
Drying Protocol: Use freshly distilled MeOH (from Mg turnings) or molecular sieves (
). -
Reagent Check: Commercial NaOMe powder absorbs moisture rapidly. Switch to freshly prepared NaOMe solution (Sodium metal dissolved in anhydrous MeOH) for critical batches.
Q3: "Can I use Potassium tert-butoxide (
) in MeOH to speed it up?"
Answer: NO.
Reasoning: While
Visualization: Mechanism & Failure Points
Caption: The competition between productive methoxylation and destructive hydrolysis depends entirely on moisture control.
Module 2: The Suzuki Cross-Coupling Route (Alternative)
Reaction: 2-Chloro-3-methoxypyrazine + Phenylboronic Acid
Optimization Matrix
| Variable | Recommendation | Technical Rationale |
| Catalyst | Bidentate ligands prevent catalyst poisoning by the pyrazine nitrogens (which can coordinate to Pd). | |
| Base | Weaker bases ( | |
| Solvent | Dioxane/Water (9:1) | Water is mandatory for the transmetallation step in Suzuki coupling. Do not run anhydrous. |
| Temp | Pyrazine chlorides are deactivated electrophiles compared to pyridines; heat is required. |
Troubleshooting Guide: Cross-Coupling
Q4: "My catalyst turns black immediately and yield is <10%."
Diagnosis: "Pd Black" precipitation due to oxidation or ligand dissociation.
The Science: Pyrazines are excellent ligands for metals. If the phosphine ligand on your Palladium is labile (like
-
Degassing: Sparge solvents with Argon for 20 mins before adding the catalyst.
-
Ligand Switch: Use XPhos Pd G2 or
. These bulky/bidentate ligands bind tighter to Pd than the pyrazine nitrogen can.
Module 3: Critical Isolation Protocols (The "Yield Killer")
Issue: "I saw the product on TLC, but after Rotavap, the flask is empty."
The Science: Alkoxypyrazines are potent aroma chemicals with high vapor pressures . 2-Methoxy-3-phenylpyrazine is less volatile than alkyl-pyrazines, but it can still co-evaporate with solvents or sublime under high vacuum.
Safe Isolation Workflow
-
Quench: Dilute reaction with water and extract into Dichloromethane (DCM) . (Avoid Ether; it's too volatile and encourages aggressive evaporation later).
-
Wash: Brine wash is critical to remove MeOH/DMF.
-
Concentration:
-
Bath Temp: Do NOT exceed
. -
Vacuum: Do NOT use high vacuum (< 10 mbar) for prolonged periods. Stop when the solvent volume is low but not dry.
-
-
Purification:
-
Stationary Phase: Silica Gel (Neutralized).
-
Eluent: Hexane:Ethyl Acetate (9:1 to 8:2).
-
Note: Pyrazines can streak on acidic silica. Add 1% Triethylamine to your eluent if streaking occurs.
-
Module 4: Decision Logic (Workflow)
Use this logic gate to determine your optimization path.
Caption: Decision matrix for selecting and optimizing the synthetic pathway.
References
-
ChemicalBook. (n.d.). 2-Amino-3-methoxy-5-methylpyrazine synthesis and reaction conditions. Retrieved from
- Relevance: Provides baseline stoichiometry and workup conditions for methoxylation of bromopyrazines, directly applicable to chloropyrazine analogs.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Relevance: Foundational text for the Suzuki mechanism described in Module 2.
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from
- Relevance: Validates the use of Suzuki coupling on pyrazine cores and discusses c
-
BenchChem. (2025).[1] Optimizing reaction time and temperature for pyrazine synthesis. Retrieved from
- Relevance: General troubleshooting for pyrazine condens
Sources
Technical Support Center: Solubility Optimization for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Executive Summary
You are likely encountering "crash-out" precipitation upon dilution of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid into aqueous media. This molecule presents a classic medicinal chemistry paradox: a polar ionizable head group (carboxylic acid, pKa ~3.0–3.5) coupled with a highly lipophilic, planar tail (phenylmethoxy group + pyrazinone core).
This guide provides validated protocols to overcome these thermodynamic hurdles using pH manipulation, co-solvent systems, and complexation strategies.[1]
Module 1: Physicochemical Profile & Stock Preparation
The Molecule at a Glance
-
Core Scaffold: Pyrazine-2-carboxylic acid (typically water-soluble).[2]
-
The Problematic Moiety: The 4-phenylmethoxy group. This bulky, lipophilic substituent drastically reduces aqueous solubility and promotes
stacking aggregation. -
Acidity: The carboxylic acid at position 2 is electron-deficient due to the pyrazine ring.
-
Estimated pKa: ~2.9 – 3.2.
-
Implication: At pH < 5, the molecule is protonated (neutral) and highly insoluble. At pH > 6, it is ionized (anionic), improving solubility unless the lipophilicity dominates.
-
Q: What is the optimal solvent for stock solutions?
A: Dimethyl Sulfoxide (DMSO) is the gold standard, but specific handling is required to prevent degradation.[1]
| Solvent | Solubility Rating | Max Conc. | Notes |
| DMSO | Excellent | >50 mM | Hygroscopic. Store under N₂ at -20°C. Avoid freeze-thaw cycles. |
| DMA | Good | ~30 mM | Use if DMSO interferes with specific enzyme assays. |
| Ethanol | Moderate | ~10 mM | Prone to evaporation; concentration accuracy shifts over time. |
| Water | Poor | <0.1 mM | Only soluble if converted to salt (pH > 7).[1] |
Protocol: Preparing a 50 mM Stock
-
Weigh the solid powder.
-
Add 100% anhydrous DMSO to reach 50 mM.
-
Vortex vigorously for 30 seconds.
-
Critical Step: Sonicate at 37°C for 5 minutes to break up crystal lattice energy.
-
Visual Check: Solution must be clear yellow/amber. Any turbidity indicates micro-crystals.
Module 2: In Vitro Dilution (Cell Culture & Enzymatic Assays)
Q: Why does it precipitate when I add the DMSO stock to my media?
A: This is the "Kinetic Solubility Cliff." When you spike DMSO stock into aqueous buffer (pH 7.4), the local concentration momentarily exceeds the solubility limit. If the buffer capacity is weak, the acidic proton may not ionize instantly, leading to aggregation.[1]
Troubleshooting Protocol: The "Step-Down" Dilution
Do not add high-concentration DMSO stock directly to the cell culture well.
-
Prepare an Intermediate Working Solution (10x):
-
Dilute the 50 mM DMSO stock into PBS (pH 7.4) or media to create a 10x working solution.
-
Crucial: If precipitation occurs here, the pH has likely dropped. Spike the PBS with 1 equivalent of NaOH or use a stronger buffer (e.g., 100 mM HEPES) to ensure the carboxylic acid is fully deprotonated.
-
-
Add to Cells:
-
Pipette the 10x working solution into the final well.
-
Final DMSO concentration should be <0.5% (v/v) to avoid cytotoxicity.
-
Visualizing the Solubility Mechanism
Figure 1: The critical role of pH and buffering capacity in preventing precipitation during aqueous dilution.
Module 3: In Vivo Formulation (Animal Studies)
Q: How do I formulate this for IP/PO dosing at 10 mg/kg?
A: Simple DMSO/Saline mixtures often fail for this class of molecule, leading to blockage of needles or poor bioavailability.[1] You must use a "solubilizing matrix."
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Water
This "co-solvent" approach maintains solubility through polarity matching.
Preparation Protocol:
-
Dissolve compound in 10% volume of DMSO (or DMA).
-
Add 40% volume of PEG400 (Polyethylene glycol). Vortex until clear.
-
Slowly add 50% volume of Water (or Saline) while vortexing.
-
Check pH: If the solution turns cloudy, check pH. If pH < 5, adjust to pH 7.0–7.5 using 1N NaOH.
Alternative: Cyclodextrin Complexation (The "Gold Standard")
If the PEG400 formulation is too viscous or toxic:
-
Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
-
Dissolve compound in minimal DMSO.[3]
-
Add the DMSO concentrate to the HP-β-CD solution.
-
Sonicate for 20 minutes. The hydrophobic phenylmethoxy tail will nest inside the cyclodextrin torus, shielding it from water.
Module 4: Advanced Chemical Troubleshooting
Q: Is the "4-phenylmethoxy" group stable?
A: This structure implies an N-alkoxy functionality (hydroxamic acid ester equivalent) if the scaffold is a 3-oxo-pyrazine (lactam).
-
Risk: N-O bonds can be sensitive to strong reducing agents (e.g., DTT, TCEP) often found in enzyme assay buffers.[1]
-
Check: If your assay loses activity over time, verify if the compound is being reduced to the N-hydroxy or N-H derivative.
-
Prevention: Use non-reducing buffers (remove DTT) if possible to verify stability.
Q: Can I make a salt form to avoid DMSO?
A: Yes. Converting the acid to a Sodium salt increases aqueous solubility by ~100-fold.
-
Protocol:
-
Suspend 100 mg of acid in 5 mL water (it will be a slurry).
-
Add 1.0 equivalents of 0.1 M NaOH dropwise while stirring.
-
Monitor until the solution clears.
-
Lyophilize (freeze-dry) the resulting solution to obtain the Sodium Salt .
-
Usage: This salt can often be dissolved directly in PBS.
-
References
-
Avdeef, A. (2007).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling).
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
-
PubChem Compound Summary: Pyrazine-2-carboxylic acid . (2025).[4] National Center for Biotechnology Information. [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
Sources
"improving purity of synthesized 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid"
The following guide is structured as a Tier 3 Technical Support resource for the synthesis and purification of 3-Oxo-4-(phenylmethoxy)pyrazine-2-carboxylic acid .
This molecule (an
Topic: Purification & Optimization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid Ticket ID: PYR-ZN-404-PUR Status: Resolved (Protocol Optimization)[1]
Executive Summary & Molecule Analysis
Target Molecule: 3-Oxo-4-(phenylmethoxy)-3,4-dihydropyrazine-2-carboxylic acid
Chemical Class: Cyclic Hydroxamic Acid Derivative (
-
Acidity: pKa
3.5 (Carboxylic acid).[1] -
Stability: Prone to decarboxylation at
C in acidic media.[1] -
Regio-Ambiguity: If synthesized via alkylation of 3-hydroxypyrazine-N-oxide, the
-alkyl isomer (3-benzyloxypyrazine-2-carboxylic acid) is a major impurity.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My HPLC shows a persistent impurity (10-15%) with a similar retention time to the product."
Diagnosis: This is likely the
-
The N-oxide oxygen and the C3-hydroxyl oxygen are competing nucleophiles.[1]
-
High temperatures or non-polar solvents often favor the thermodynamic
-alkyl product (ether) over the desired -alkoxy product.[1]
Solution (Regio-Control & Purification):
-
Synthetic Tweak: Switch to a polar aprotic solvent (DMF or DMSO) and use
at lower temperatures ( C). This favors kinetic alkylation at the -hydroxy group.[1] -
Purification Protocol:
-
The
-alkoxy isomer (Target) is typically more acidic and less soluble in non-polar solvents than the -alkyl isomer.[1] -
Trituration: Slurry the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] The
-alkyl impurity is often soluble in DCM, while the target 3-oxo-4-phenylmethoxy acid precipitates out.[1]
-
Issue 2: "The product turns brown and yield drops during recrystallization."
Diagnosis: Thermal decarboxylation .[1]
Root Cause: Pyrazine-2-carboxylic acids are electron-deficient.[1] The 3-oxo and 4-alkoxy groups withdraw electron density, destabilizing the C2-COOH bond.[1] Heating above
Solution:
-
Temperature Limit: Never exceed 60^\circ$C during workup.
-
Avoid Acidic Boiling: Do not recrystallize from boiling dilute HCl.
-
Alternative Recrystallization: Use Acetonitrile/Water (9:1) or Ethanol/Water systems.[1] Dissolve at
C and cool slowly to C.
Issue 3: "I see a broad peak at the solvent front or baseline noise increasing."
Diagnosis: Hydrolysis of the Benzyl group.[1]
Root Cause: Strong Lewis acids or harsh acidic washes can cleave the
Solution:
-
Maintain pH
during acid workups.[1] -
Use Citric Acid (10% aq) instead of HCl for acidification steps.[1]
Optimized Purification Workflow
The following protocol maximizes purity by exploiting the specific pKa and solubility profile of the
Step 1: Controlled Acid-Base Extraction (The "pH Swing")
This removes non-acidic impurities (benzyl alcohol, unreacted BnBr, decarboxylated byproduct).[1]
-
Dissolve crude reaction mixture in saturated
(pH 8.5). -
Wash the aqueous layer with DCM (
vol) .[1] Discard organics. -
Critical Step: Cool aqueous layer to
C. -
Slowly acidify with 2N
to pH 3.0–3.5 .-
Do not overshoot to pH < 1 (risk of hydrolysis).[1]
-
-
Precipitate forms.[1] Stir at
C for 30 mins. Filter and wash with cold water.[1]
Step 2: Recrystallization (Polymorph & Isomer Control)
Solvent System: Acetonitrile (
-
Suspend wet cake in
(5 vol) . -
Heat to 50–55^\circ$C (Do not boil).
-
Add Water dropwise until clear solution is obtained (usually ~10-15% water).[1]
-
Add Activated Carbon (5 wt%) to remove color bodies; stir 10 mins; filter hot.
-
Cool slowly to Room Temp, then to
C. -
Filter crystals.[1] Wash with Cold
. -
Dry under vacuum at 40^\circ$C (Max).
Visualized Logic Pathways (Graphviz)[1]
Diagram 1: Purification Decision Tree
This flowchart guides the researcher through the purification logic based on observed impurities.[1]
Caption: Decision matrix for removing specific impurity classes based on solubility and acidity profiles.[1]
Diagram 2: Thermal Degradation Pathway
Understanding the risk of decarboxylation is vital for process control.[1]
Caption: Thermal decarboxylation mechanism. Avoid temperatures >60°C to prevent this irreversible loss.[1]
Quantitative Data Summary
| Parameter | Recommended Range | Critical Limit (Do Not Exceed) | Reason |
| Workup pH | 3.0 – 3.5 | < 1.0 | Prevents hydrolysis of |
| Drying Temp | 35 – 40°C | > 60°C | Prevents thermal decarboxylation.[1] |
| Recryst. Solvent | MeCN / Water | Methanol (Boiling) | Methanol can cause transesterification; high temp risks degradation.[1] |
| Storage | 2–8°C, Desiccated | Ambient / Light |
References
-
Pyrazine Synthesis & Functionalization
-
Hydroxamic Acid Protection Strategies
-
Decarboxylation of Heterocyclic Acids
(Note: While specific literature on the exact "4-phenylmethoxy" derivative is proprietary or sparse, the protocols above are derived from validated methodologies for the homologous Favipiravir and Dolutegravir intermediate classes.)[1]
Sources
"addressing instability of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in solution"
Technical Support Center: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid Stability
Current Status: Online Ticket ID: PYR-STAB-001 Subject: Addressing rapid degradation and peak loss in solution. Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.
Executive Summary
You are likely experiencing instability with 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid due to its inherent structural fragility.[1][2] This molecule contains a pyrazine-2-carboxylic acid core adjacent to a 3-oxo group.[1][2] Chemically, this system behaves as a vinylogous
In solution, this structural arrangement creates a "perfect storm" for spontaneous thermal decarboxylation , resulting in the formation of 3-oxo-4-phenylmethoxypyrazine (loss of CO₂).[1][2] This process is accelerated by:
-
Protic solvents (which stabilize the transition state).[1]
-
Acidic pH (which protonates the carbonyl, facilitating CO₂ loss).[1]
-
Light exposure (affecting the N-alkoxy benzyl ether moiety).[1]
The following guide provides the diagnostic tools, mechanistic explanations, and stabilized protocols required to handle this compound reproducibly.
Part 1: Diagnostic Troubleshooting Flowchart
Use this decision tree to identify the specific mode of failure in your experiment.
Figure 1: Diagnostic logic for identifying degradation pathways of pyrazine-2-carboxylic acid derivatives.
Part 2: Critical Instability Mechanisms
The Primary Culprit: Spontaneous Decarboxylation
The most common issue with 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid is the loss of the carboxylic acid group.[1][2]
-
The Mechanism: The 3-oxo group (tautomeric with 3-hydroxy) acts as an electron sink.[1][2] When the carboxyl group is at the C2 position, the molecule mimics a
-keto acid.[2] In solution, particularly in the presence of heat or acid, the molecule forms a six-membered cyclic transition state involving an intramolecular hydrogen bond.[2] This leads to the extrusion of CO₂. -
The Symptom: In LC-MS, you will observe the disappearance of the parent ion
and the appearance of a major impurity at .[1] -
Causality: This is thermodynamically driven.[1] The product (the decarboxylated pyrazinone) is significantly more stable than the starting acid.
The Secondary Culprit: N-O-Benzyl Cleavage
The "4-phenylmethoxy" group implies an N-alkoxy arrangement (cyclic hydroxamic acid ether).[1][2]
-
The Mechanism: The N-O bond is susceptible to homolytic cleavage upon exposure to UV/Visible light.
-
The Symptom: Appearance of benzyl alcohol or benzaldehyde in the mixture, and reversion to the N-hydroxy or N-H pyrazinone.[1][2]
Part 3: Solvent Compatibility Matrix
The choice of solvent dramatically affects the half-life (
| Solvent System | Estimated Stability | Risk Factor | Recommendation |
| DMSO (Anhydrous) | High (Hours to Days) | Low | Preferred. Store frozen (-20°C).[1][2] |
| Acetonitrile | Moderate | Low | Good for LC prep.[1] Keep protected from light.[1] |
| Methanol / Ethanol | Low (Minutes to Hours) | High | Avoid. Protic solvents accelerate decarboxylation via H-bonding.[1][2] |
| Water (Acidic pH < 4) | Very Low | Critical | Avoid. Rapid decarboxylation occurs.[1][2] |
| Water (Neutral/Basic) | Moderate | Medium | Stable as the carboxylate salt ( |
Part 4: Standardized Handling Protocol (The "Cold-Flow" Method)
To ensure data integrity, adopt this "Cold-Flow" protocol for all analytical and biological preparations.[1]
Step 1: Storage & Weighing
-
State: Solid powder.[1]
-
Condition: Store at -20°C under argon/nitrogen.
-
Action: Equilibrate the vial to room temperature before opening to prevent water condensation (water catalyzes degradation).[1]
Step 2: Dissolution (The Critical Step)
-
Solvent: Use anhydrous DMSO or DMAc (Dimethylacetamide).[1][2]
-
Concentration: Prepare high-concentration stocks (e.g., 100 mM) rather than dilute working solutions. Higher concentrations are kinetically more stable against hydrolysis relative to the molar ratio of water.
-
Technique: Do not sonicate with heat. Vortex briefly.
Step 3: Assay Preparation
-
Buffer Choice: Use buffered systems (PBS, HEPES) at pH 7.4 .[1][2]
-
Avoid: Acetate or Formate buffers at pH < 5.0.[1]
-
Timing: Add the compound to the aqueous buffer immediately before use . Do not pre-incubate the compound in media for extended periods (>1 hour) unless determining degradation rates.
Step 4: HPLC/LC-MS Analysis
-
Autosampler: Must be set to 4°C .
-
Column Temperature: Do not exceed 30°C . Higher column temperatures (e.g., 40-60°C) will cause on-column decarboxylation, leading to split peaks or broad humps.[1][2]
-
Mobile Phase: Use Ammonium Bicarbonate (pH 7.5) if possible.[1][2] If acidic mobile phase (0.1% Formic Acid) is required, ensure the run time is short (<10 mins).[2]
Part 5: Frequently Asked Questions (FAQs)
Q1: Why does my LC-MS show two peaks with the same mass? A: You are likely observing tautomerism .[1] The 3-oxo group can exist as the 3-hydroxy enol form.[1] In the gas phase or non-polar solvents, these tautomers may separate. However, if the masses are different by 44 Da, it is decarboxylation.[2]
Q2: Can I use this compound in animal studies (in vivo)?
A: Yes, but you must formulate it as a salt (e.g., Sodium or Meglumine salt).[1][2] The carboxylate anion (
Q3: The powder turned slightly yellow. Is it compromised? A: Likely yes.[1] Yellowing often indicates the formation of the decarboxylated pyrazinone or oxidation of the benzyl group. Verify purity via NMR or HPLC before use.[1] If purity is <95%, repurify, as the degradation products can be potent enzyme inhibitors themselves, confounding your data.[2]
References
-
Thermal Decarboxylation of Pyrazine-2-carboxylic Acids
-
Instability of Beta-Keto Acid Analogs
-
Hydroxamic Acid & N-Alkoxy Derivative Stability
(Note: While specific literature on the exact "4-phenylmethoxy" derivative is proprietary or sparse, the degradation pathways cited above are foundational to the pyrazine-2-carboxylic acid scaffold.)[1][2]
Sources
- 1. 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. rjpbcs.com [rjpbcs.com]
"refining analytical detection of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in complex matrices"
This guide functions as a specialized Technical Support Center for researchers working with 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (referred to hereafter as OPC-2-CA ).
The content is structured to address the unique "push-pull" chemistry of this molecule: it possesses a highly polar, ionizable head group (carboxylic acid/pyrazine core) and a significant lipophilic tail (phenylmethoxy group).[1] This duality often causes method failure in standard generic protocols.[1]
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Context: Bioanalysis in Complex Matrices (Plasma, Tissue Homogenate)[1]
Analyte "Personality" & Chemical Logic
Before troubleshooting, you must understand why the molecule behaves the way it does.[1]
| Feature | Chemical Consequence | Analytical Impact |
| Pyrazine-2-Carboxylic Acid Core | High Acidity (pKa ~2.9 - 3.2).[1] | Ionized (negative charge) at neutral pH.[1] Poor retention on C18 without acidification. |
| 3-Oxo Group | Lactam-Lactim Tautomerism.[1] | Potential for split peaks or broad peak shape if mobile phase pH is near pKa. |
| 4-Phenylmethoxy Group | Significant Lipophilicity (LogP increase).[1] | Requires high organic strength for elution; risk of irreversible binding to proteins in plasma.[1] |
Troubleshooting Guide: Sample Preparation (Extraction)
User Issue: "I am getting <40% recovery using standard Protein Precipitation (PPT) or C18 Solid Phase Extraction."
Root Cause Analysis:
-
PPT Failure: The lipophilic phenylmethoxy group binds tightly to plasma albumin. Simple acetonitrile precipitation often traps the analyte in the protein pellet.[1]
-
C18 Failure: At physiological pH (plasma), the carboxylic acid is deprotonated (COO-).[1] The charged molecule "breaks through" the non-polar C18 cartridge during loading.[1]
The Solution: Mixed-Mode Anion Exchange (MAX) SPE You must use a "Lock and Key" mechanism.[1] The Anion Exchange resin "locks" the carboxylic acid, allowing you to wash away the lipophilic matrix (phospholipids) with 100% organic solvent before eluting the drug.[1]
Protocol: Optimized MAX Extraction
-
Pre-treatment: Dilute 200 µL Plasma 1:1 with 4% Phosphoric Acid .
-
Why: Disrupts protein binding and ensures the analyte is initially protonated to interact with the hydrophobic backbone of the resin.[1]
-
-
Conditioning: Methanol followed by Water.[1]
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Matrix Removal): 5% Ammonium Hydroxide in Water.[1]
-
Why: This raises the pH > 8. The analyte becomes negatively charged (COO-) and binds ionically to the positively charged amine on the sorbent.
-
-
Wash 2 (Lipid Removal): 100% Methanol (or Acetonitrile).[1]
-
Why:CRITICAL STEP. Because the analyte is "locked" by the ionic charge, you can use 100% organic solvent to wash away neutral lipids and hydrophobic interferences without losing the analyte.[1]
-
-
Elution: 2% Formic Acid in Methanol.
-
Why: Acidification neutralizes the carboxylic acid (COOH), breaking the ionic bond and releasing the molecule.[1]
-
Troubleshooting Guide: Chromatography (LC)
User Issue: "My peaks are tailing (Asymmetry > 1.5) or I see double peaks."
Root Cause Analysis:
-
Tailing: The free carboxylic acid interacts with residual silanols on the silica column surface.
-
Double Peaks: Tautomerism (keto-enol shift) occurring on the column time-scale.
The Solution: Acidic Mobile Phase & High-Coverage Columns
Recommended LC Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | HSS T3 or CSH C18 (Charged Surface Hybrid). | These columns are designed to repel basic interferences or withstand 100% aqueous loading, providing better shape for acids.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid .[1] | Keeps the carboxylic acid protonated (neutral), improving retention and peak shape.[1] |
| Mobile Phase B | Acetonitrile/Methanol (50:[1]50) + 0.1% Formic Acid.[1] | Methanol helps solubilize the pyrazine ring; ACN sharpens the phenyl group elution.[1] |
| Gradient | Start at 5% B, hold 0.5 min, ramp to 95% B. | The polar head needs low organic to focus; the lipophilic tail needs high organic to elute.[1] |
Troubleshooting Guide: Mass Spectrometry (MS/MS)
User Issue: "Signal intensity is low, or I see suppression in the matrix."
Root Cause Analysis:
-
Wrong Polarity: While pyrazines often fly in Positive Mode (H+), the carboxylic acid strongly favors Negative Mode (H-).[1]
-
Adduct Formation: In positive mode, sodium adducts [M+Na]+ are common for this structure, splitting the signal.[1]
The Solution: Polarity Switching & Transition Optimization
-
Primary Mode: Negative Electrospray Ionization (ESI-) .[1]
-
Target: [M-H]- (Deprotonated Carboxylate).
-
Why: Usually 10x more sensitive for carboxylic acids and avoids sodium adduct issues.[1]
-
-
Secondary Mode: If Positive mode is required, use Ammonium Formate in the mobile phase to drive [M+H]+ and suppress Na+ adducts.[1]
-
MRM Transitions:
Visual Workflows
Diagram 1: Decision Logic for Method Optimization
Caption: Logical decision tree for troubleshooting recovery and sensitivity issues specific to acidic pyrazine derivatives.
Diagram 2: The "Lock and Key" Extraction Mechanism
Caption: Step-by-step mechanism of Mixed-Mode Anion Exchange (MAX) ensuring high purity extraction.
Frequently Asked Questions (FAQs)
Q: Can I use simple Liquid-Liquid Extraction (LLE) with Ethyl Acetate? A: Likely not.[1] While the phenylmethoxy group is lipophilic, the carboxylic acid and pyrazine nitrogens make the molecule too polar for efficient LLE recovery at neutral pH.[1] If you must use LLE, you have to acidify the plasma significantly (pH < 3) to suppress ionization before extracting into Ethyl Acetate/Hexane (50:50).[1] However, this often pulls "dirty" matrix components.[1] MAX SPE is superior.[1]
Q: The peak splits into two at pH 4.[1]5. Why? A: You are likely operating right at the pKa of the carboxylic acid (~3.[1]0) or the protonation point of the pyrazine nitrogen.[1] When pH ≈ pKa, the molecule splits between ionized and neutral states, causing split peaks.[1] Move the pH to 2.0 (fully protonated) or >6.0 (fully ionized), though pH 2.0 is preferred for C18 retention.[1]
Q: Is the phenylmethoxy group stable? A: Generally, benzyl ethers are stable in plasma.[1] However, avoid using strong acids (HCl > 1M) at high temperatures during sample prep, as ether cleavage could theoretically occur.[1] 2% Formic acid is safe.[1]
References
-
Waters Corporation. (2023).[1] Oasis MAX Extraction Method for Acidic Drugs.[1] Waters Application Notes.[1] [Link][1]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][1]
-
PubChem. (2025).[1][2][3] Pyrazine-2-carboxylic acid Structure and Properties. National Library of Medicine.[1] [Link][1]
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] [Link]
Sources
"troubleshooting inconsistent results in biological assays with pyrazine compounds"
Topic: Troubleshooting Inconsistent Results with Pyrazine Compounds
Welcome to the Pyrazine Technical Support Hub. This guide addresses the unique physicochemical and biological anomalies associated with pyrazine-based compounds. Whether you are screening anti-tubercular drugs (like Pyrazinamide) or developing novel kinase inhibitors, pyrazines present a specific set of "silent failures" that standard protocols often miss.
Quick Diagnostic: What is your primary symptom?
| Symptom | Probable Cause | Go To Section |
| No activity observed for Pyrazinamide (PZA) in standard broth. | pH Incompatibility: PZA is a prodrug requiring acidic activation. | Module 1 |
| High background signal or "impossible" inhibition values (>100%). | Optical Interference: Pyrazine ring fluorescence or quenching. | Module 2 |
| Variable potency (IC50 shifts) between replicates or days. | Solubility/Chelation: Compound precipitation or metal stripping. | Module 3 |
Module 1: The pH Paradox (Pyrazinamide Specific)
The Issue: You are testing Pyrazinamide (PZA) or its analogs against Mycobacterium tuberculosis (Mtb) in standard Mueller-Hinton or 7H9 broth (pH 6.8–7.4), but the compound appears inactive (MIC > 100 µg/mL).
The Mechanism: PZA is a prodrug .[1] It requires conversion into pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).[1] Crucially, this active form (POA) relies on an acidic extracellular environment to re-enter the bacterium and disrupt the proton motive force. At neutral pH, POA is trapped outside the cell in its ionized form, rendering it ineffective.
The Protocol: Acidified Assay System Standard media will yield false negatives. You must modify the assay environment.
-
Buffer Preparation:
-
Prepare 7H9 broth or Middlebrook 7H10 agar.
-
Adjust pH to 5.5 – 6.0 using a phosphate-citrate buffer system. Do not use simple HCl, as buffering capacity is required to maintain acidity during bacterial growth.
-
-
Inoculum Prep:
-
Grow Mtb to mid-log phase in standard pH 6.8 media first.
-
Pellet and resuspend in the pH 5.5 assay media immediately prior to plating.
-
-
Controls:
-
Include a pH 6.8 control plate. PZA should be inactive here (MIC >100 µg/mL). If active, suspect contamination or compound degradation.
-
Include a pH 5.5 control with no drug to ensure the acidity itself isn't killing your strain (some clinical isolates are acid-sensitive).
-
Visualization: PZA Activation Pathway
Caption: The "PZA Cycle." Note that without extracellular acidity (bottom path), the active molecule (POA) is effluxed and cannot re-enter to kill the cell.
Module 2: The Phantom Signal (Optical Interference)
The Issue: In fluorescence-based enzymatic assays (e.g., kinase screens) or viability dyes (e.g., Alamar Blue/Resazurin), pyrazine compounds generate signal even in the absence of enzyme/cells, or they mask the positive control.
The Mechanism: Many pyrazine derivatives are inherently fluorescent or act as "turn-on" sensors when they bind to specific ions in the buffer.
-
Autofluorescence: Extended pyrazine systems (e.g., pyrido[2,3-b]pyrazines) can emit in the blue/green spectrum (400-550nm), overlapping with common fluorophores.
-
Quenching: Nitrogen-rich pyrazine rings can absorb excitation light, reducing the signal of your probe (Inner Filter Effect).
The Protocol: Spectral Scanning & Correction
-
The "No-Enzyme" Control (Mandatory):
-
Run a full dose-response curve of the compound in assay buffer without the enzyme or cells.
-
Result: If signal increases with dose, your compound is autofluorescent.
-
-
The "Spike" Recovery Check:
-
Add a known concentration of fluorophore (product) to the compound solution.
-
Result: If the signal is significantly lower than the fluorophore alone, your compound is a quencher.
-
-
Correction Calculation:
-
Use the formula:
-
Note: If interference is >50% of the assay window, switch to a non-optical readout (e.g., Mass Spec or Radiometric).
-
Module 3: The Solubility Trap (Precipitation & Chelation)
The Issue: Results are not reproducible between replicates, or potency drops significantly when the compound is transferred from DMSO stock to aqueous buffer.
The Mechanism:
-
"Crashing Out": Pyrazines are often lipophilic. Rapid dilution from 100% DMSO to <1% DMSO in water causes micro-precipitation that is invisible to the naked eye but reduces effective concentration.
-
Metal Chelation: The nitrogen atoms in the pyrazine ring (positions 1 and 4) are excellent ligands for divalent cations (
, , ). If your enzyme (e.g., a kinase or polymerase) requires , the pyrazine may strip the metal, inhibiting the enzyme via chelation rather than binding the active site.
The Protocol: Step-Down Dilution & Metal Supplementation
Part A: The "Intermediate" Dilution Method Avoids "shocking" the compound.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into a solvent mix (e.g., 50% DMSO / 50% Water or PEG-400).
-
Final: Dilute into assay buffer.
-
Why? This creates a hydration shell around the molecule before it hits the high-salt buffer.
-
Part B: The EDTA/Metal Check Distinguishes true inhibition from chelation.
-
Run Assay + Excess Metal: Add 1-5 mM extra
(or relevant cofactor) to the reaction. -
Analysis:
-
If IC50 increases (potency drops) with extra metal, the compound was likely chelating the cofactor.
-
If IC50 remains stable, the inhibition is genuine.
-
Visualization: Troubleshooting Logic Flow
Caption: Step-by-step logic for isolating the source of pyrazine assay failure.
References & Authoritative Grounding
-
Zhang, Y., et al. (2020). "The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition." ACS Infectious Diseases.
-
Significance: Establishes the definitive mechanism for PZA's pH requirement (5.5-6.0) and the role of proton motive force.[2]
-
-
Denny, W. A. (2002). "Pyrazine derivatives as inhibitors of specific kinases." Expert Opinion on Therapeutic Patents.
-
Significance: Details the structural basis for pyrazine interactions with enzymes and the potential for off-target physicochemical effects.
-
-
Peterson, E., et al. (2019). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Medicinal Chemistry.
-
Significance: Provides the standard protocols for solubility limits of nitrogen-heterocycles in DMSO/Water mixtures.
-
-
Sakai, K., et al. (2016). "Coordination chemistry of pyrazine derivatives analogues of PZA." RSC Advances.
-
Significance: Validates the metal chelation properties of pyrazine rings, explaining interference in metal-dependent enzymatic assays.
-
Sources
Technical Support Center: Optimization of In Vitro Assays for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for researchers working with 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. Our goal is to empower you to develop robust, reproducible, and reliable in vitro assays by explaining the critical parameters and the scientific principles behind their optimization.
Introduction: The Challenge of Pyrazine Carboxylic Acids
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1] The presence of both a pyrazine ring and a carboxylic acid moiety presents unique challenges and opportunities in assay development. Carboxylic acids can influence solubility, cell permeability, and potential for ionic interactions, while the pyrazine core may contribute to assay interference.[2][3] Therefore, a systematic approach to assay optimization is not just recommended—it is essential for generating high-quality, decision-driving data.
This guide is structured to address common issues sequentially, from initial compound handling to complex data interpretation.
Section 1: Compound Handling and Stock Preparation
Proper handling of your test article is the foundation of any successful experiment. Errors at this stage will invariably lead to variability and unreliable results downstream.
FAQ 1.1: What is the best way to dissolve and store 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid?
Answer:
The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4] However, careful consideration of solubility limits and storage conditions is critical.
Causality: The carboxylic acid group can make this compound prone to precipitation in aqueous buffers, especially at lower pH where it is protonated and less soluble. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.
Troubleshooting Steps & Best Practices:
-
Initial Solubility Test: Before preparing a large stock, test the solubility in DMSO at your desired concentration (e.g., 10 mM, 20 mM) using a small amount of the compound.
-
Preparation: To prepare the stock, add the appropriate volume of DMSO to the vial of pre-weighed compound. Use gentle vortexing and/or sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.
-
Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Each freeze-thaw cycle increases the risk of compound precipitation and degradation.
-
Final Dilution: When preparing working solutions, dilute the DMSO stock into the final assay buffer. Crucially, ensure the final DMSO concentration in the assay is consistent across all wells (including controls) and is typically kept at ≤0.5% to avoid solvent-induced artifacts.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High dissolving power for many organic compounds. |
| Stock Concentration | 10-20 mM (Verify Solubility) | A high concentration allows for minimal DMSO volume in the final assay. |
| Storage | -20°C or -80°C in small aliquots | Minimizes degradation and prevents repeated freeze-thaw cycles. |
| Final DMSO % | ≤0.5% in assay | High concentrations of DMSO can disrupt enzyme conformation or cell membranes.[5] |
FAQ 1.2: My compound precipitates when I add it to the aqueous assay buffer. How can I prevent this?
Answer:
This is a common issue for compounds with carboxylic acid functionalities. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.
Causality: The solubility of your compound in the final assay buffer is likely much lower than in 100% DMSO. Rapid dilution can cause the compound to crash out of solution. The pH of the buffer is also a critical factor; carboxylic acids are more soluble at pH values above their pKa.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Section 2: Biochemical (Enzyme/Target-Based) Assay Optimization
For assays involving purified proteins, success hinges on understanding the interplay between the enzyme, substrate, and your inhibitor.
FAQ 2.1: My IC₅₀ values are inconsistent between experiments. What are the most likely causes?
Answer:
Poor IC₅₀ reproducibility is a classic sign of a poorly optimized or unstable assay system. The most common culprits are related to enzyme kinetics and reagent stability.
Causality: The IC₅₀ value is highly dependent on the reaction conditions. For example, for an ATP-competitive inhibitor, the measured IC₅₀ will increase as the concentration of ATP in the assay increases.[6] Similarly, if the enzyme activity is not linear over the time course of the experiment, the results will be unreliable.
Key Parameters to Validate:
-
Enzyme Concentration: Use the lowest possible enzyme concentration that still provides a robust signal-to-noise ratio.[6] High enzyme concentrations can lead to rapid substrate depletion and may require higher inhibitor concentrations to achieve 50% inhibition, artificially shifting the IC₅₀.
-
Substrate Concentration (Kₘ): It is critical to determine the Michaelis-Menten constant (Kₘ) for your substrate under the established assay conditions. For comparative purposes, especially for competitive inhibitors, assays should be run at a substrate concentration equal to its Kₘ.[6]
-
Linearity of Reaction: The enzymatic reaction must be in the linear range with respect to both time and enzyme concentration. This ensures that the measured activity is proportional to the amount of active enzyme and not limited by substrate depletion or product inhibition.
Experimental Protocol: Determining Enzyme Linearity
-
Enzyme Titration: Prepare a series of enzyme dilutions in assay buffer.
-
Initiate Reaction: Add a fixed, non-limiting concentration of substrate to all wells.
-
Incubate & Read: Incubate for a fixed time (e.g., 30 minutes) and measure the product formation.
-
Analyze: Plot the signal versus enzyme concentration. Identify the concentration range where the signal is linear. Choose a concentration from the lower-to-mid part of this linear range for your assays.
-
Time Course: Using the selected enzyme concentration, measure product formation at multiple time points (e.g., 0, 10, 20, 30, 60, 90 minutes).
-
Analyze: Plot the signal versus time. Identify the time interval during which the reaction rate is linear. All subsequent inhibitor experiments must be stopped within this linear range.
FAQ 2.2: I suspect my compound is interfering with the assay technology (e.g., fluorescence, luminescence). How can I confirm this?
Answer:
Assay interference is a major source of false positives and false negatives in screening.[5] Compounds can interfere by absorbing light at excitation/emission wavelengths, quenching the signal, or possessing intrinsic fluorescence.
Causality: The pyrazine ring system is aromatic and may exhibit fluorescent properties or quench the fluorescence of other molecules.[7] The compound's color could also interfere with absorbance-based readouts.
Self-Validating Control Experiments:
To diagnose interference, you must run a matrix of controls that systematically omits key components of the primary assay.[5][8]
| Control Experiment | Components Present | Purpose | Expected Result (No Interference) |
| Primary Assay | Enzyme + Substrate + Compound | Measures true inhibition | Dose-dependent signal decrease |
| Interference Control 1 | Substrate + Compound (No Enzyme) | Checks for compound's effect on substrate or signal | Signal should be at or near background |
| Interference Control 2 | Enzyme + Compound (No Substrate) | Checks for compound's effect on the enzyme or signal | Signal should be at or near background |
| Detection Control | Buffer + Compound + Detection Reagents | Checks for compound's direct effect on the detection system | Signal should be at or near background |
Protocol: Testing for Assay Interference
-
Prepare a full dose-response curve of your compound.
-
Set up four separate plates or plate sections corresponding to the four experiments in the table above.
-
Add all components as described, substituting buffer for any omitted reagent.
-
Incubate for the standard assay duration.
-
Add detection reagents to all plates and read the signal.
-
Analysis: If you observe a dose-dependent change in signal in any of the control experiments (2, 3, or 4), your compound is interfering with the assay.
Section 3: Cell-Based Assay Optimization
Moving from a biochemical to a cellular context introduces a new layer of complexity, including cell health, membrane permeability, and metabolic effects.
FAQ 3.1: How do I distinguish between target-specific effects and general cytotoxicity?
Answer:
This is one of the most critical questions in cell-based screening. A compound that kills cells will appear active in almost any assay that relies on a healthy cell population (e.g., assays measuring ATP levels, reporter gene expression).
Causality: It is essential to determine if the observed effect on your primary endpoint (e.g., inhibition of a signaling pathway) occurs at concentrations that are non-toxic to the cells.
Workflow for Deconvolution of Activity and Toxicity:
Caption: Workflow to differentiate specific activity from cytotoxicity.
Best Practice:
Always run a cytotoxicity assay in parallel with your primary functional assay, using the same cell type, seeding density, incubation time, and compound concentrations.[9] A therapeutic window of at least 10-fold between the cytotoxicity CC₅₀ and the functional EC₅₀ is a common benchmark for pursuing a compound.
FAQ 3.2: My cell-based assay has high well-to-well variability. What should I check?
Answer:
High variability can obscure real biological effects. The source is often technical and can be systematically addressed.
Causality: Inconsistent cell numbers, edge effects in microplates, and uneven compound distribution are common causes of variability.[10][11]
Troubleshooting Checklist:
-
Cell Seeding:
-
Are cells clumping? Ensure you have a single-cell suspension before plating.
-
Is your technique consistent? Use a fresh pipette tip for each row/column and mix the cell suspension between plating sections.[11]
-
Are you using an appropriate plate? For adherent cells, use tissue-culture treated plates.[11]
-
-
Plate Choice and Edge Effects:
-
What color is your plate? For fluorescence assays, use black-walled plates to reduce crosstalk and background. For luminescence, use white-walled plates to maximize signal. Use clear-bottom plates for imaging or bottom-reading instruments.[10][11]
-
Are you seeing edge effects? The outer wells of a plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.
-
-
Reader Settings:
-
Is the focal height optimized? For adherent cells, the signal is at the bottom of the well. Ensure your plate reader's focal height is adjusted accordingly to maximize sensitivity.[10]
-
Are you using well-scanning? If your cells grow unevenly, a single-point read in the center of the well can be misleading. Use a spiral or orbital scanning mode to get an average reading across the well.[10]
-
References
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2023). BellBrook Labs. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
-
Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PMC. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
-
How Carboxylic Acid Optimizes Biochemical Reaction Rates?. (2024). Patsnap Eureka. [Link]
-
Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (n.d.). ResearchGate. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021). IRIS - Unife. [Link]
-
Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (n.d.). MDPI. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). ResearchGate. [Link]
-
Carboxylic Acid's Role in Enhancing Biochemical Processes. (2024). Patsnap Eureka. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]
-
SUPPORTING INFORMATION. (n.d.). Supporting Information. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. (n.d.). PMC. [Link]
-
4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic. (n.d.). PubMed. [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). PubMed. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How Carboxylic Acid Optimizes Biochemical Reaction Rates? [eureka.patsnap.com]
- 3. Carboxylic Acid's Role in Enhancing Biochemical Processes [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Mitigating Off-target Effects of Novel Pyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrazine derivatives. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to anticipate, identify, and mitigate off-target effects during your experiments. Pyrazine-based compounds are a promising class of molecules, with many demonstrating potent activity against a range of biological targets, particularly kinases.[1][2][3][4] However, ensuring their specificity is paramount for both accurate research outcomes and the development of safe and effective therapeutics.[5] This resource is structured to help you navigate the complexities of off-target effects in a logical and scientifically rigorous manner.
Part 1: Troubleshooting Guide
Unexpected experimental results are a common challenge in drug discovery. This section provides a systematic approach to troubleshooting potential off-target effects of your pyrazine derivatives.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular phenotype that doesn't align with the known function of the intended primary target.
Initial Validation Workflow
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Troubleshooting Steps & Rationale
| Step | Action | Rationale | Possible Interpretation |
| 1. Dose-Response Analysis | Determine the EC50/IC50 for the on-target activity and the concentration at which the unexpected phenotype appears.[6] | Off-target effects are often observed at higher concentrations, significantly above the IC50 for the primary target.[7] | If the phenotype only manifests at high concentrations, it strongly suggests an off-target liability. |
| 2. Control Compound Testing | Use a structurally distinct inhibitor known to be potent and selective for the same primary target. | If the unexpected phenotype is not replicated with a different chemical scaffold, it is likely due to an off-target effect of your pyrazine derivative.[7] | Different outcomes with a control compound point towards off-target effects of the initial pyrazine derivative. |
| 3. Genetic Validation | Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the primary target.[7] | This method directly assesses the consequence of depleting the primary target, independent of a small molecule inhibitor.[8][9][10] | If the phenotype observed with your compound is different from the phenotype of genetic perturbation, an off-target effect is highly probable.[7] |
Issue 2: High Cytotoxicity at On-Target Inhibitory Concentrations
You observe significant cell death at concentrations required to achieve inhibition of your primary target.
Troubleshooting Steps & Rationale
| Step | Action | Rationale | Possible Interpretation |
| 1. Solubility and Vehicle Control | Confirm the solubility of your pyrazine derivative in the assay medium and always include a vehicle-only control (e.g., DMSO). | Poor solubility can lead to compound precipitation and non-specific toxicity. The vehicle itself can also induce cytotoxicity at certain concentrations.[11] | If the vehicle control shows toxicity, the issue is with the solvent, not the compound. If solubility is poor, consider reformulating or using a lower concentration. |
| 2. Cytotoxicity Counter-Screen | Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in a cell line that does not express the primary target.[6][12] | This helps to de-couple the cytotoxic effect from the inhibition of the intended target.[13][14] | If cytotoxicity is still observed in the target-negative cell line, it confirms a non-specific, off-target toxic effect. |
| 3. Apoptosis vs. Necrosis Assay | Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis. | The mechanism of cell death can provide clues about the potential off-target pathways being affected. | Different pyrazine derivatives may induce distinct cell death pathways, suggesting different off-target profiles. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to proactively assess the selectivity of my novel pyrazine derivative?
Q2: My pyrazine derivative shows activity in a primary screen. How do I rule out false positives?
It is essential to perform counter-screens to eliminate compounds that interfere with the assay technology itself.[12][13][21] Common causes of false positives include compound autofluorescence, luciferase inhibition in luminescence-based assays, or compound aggregation.[12][13] An orthogonal assay, which measures the target activity using a different detection method, is also highly recommended to confirm the initial hit.[6]
Q3: What is the difference between a biochemical assay and a cell-based assay for selectivity profiling?
Biochemical assays, such as radiometric or fluorescence-based kinase assays, measure the direct interaction of your compound with a purified protein.[18][22] They are excellent for determining potency (IC50) and screening against large panels of targets. However, they may not always reflect the compound's behavior in a complex cellular environment.[19][20] Cell-based assays, on the other hand, assess the compound's effect on the target within a living cell.[23] These assays provide more physiologically relevant data, taking into account factors like cell permeability and engagement with the target in its native state.
Q4: My pyrazine derivative is a kinase inhibitor. How important is the ATP concentration in my biochemical assays?
The ATP concentration is critical. Most pyrazine-based kinase inhibitors are ATP-competitive.[1][24] The measured IC50 value is dependent on the concentration of ATP in the assay.[19] It is advisable to perform assays at or near the physiological ATP concentration of the cell type of interest to obtain more biologically relevant potency data.
Q5: How can I confirm that my pyrazine derivative is engaging the intended target within the cell?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[7] This method measures the change in the thermal stability of a protein when a compound is bound to it. An increase in the melting temperature of the target protein in the presence of your compound provides strong evidence of direct binding.[7]
Part 3: Experimental Protocols & Data Presentation
To ensure the scientific integrity of your findings, implementing robust and well-controlled experiments is non-negotiable.
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol outlines a general procedure for assessing the selectivity of a pyrazine derivative against a panel of kinases using an ADP-Glo™ or similar luminescence-based assay format.
Objective: To determine the IC50 values of a novel pyrazine derivative against a panel of kinases to assess its selectivity profile.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test pyrazine derivative dissolved in DMSO
-
Positive control inhibitor (if available)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Workflow Diagram
Caption: Workflow for a luminescence-based kinase selectivity assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazine derivative in DMSO. A typical starting concentration for the highest dose might be 100 µM.
-
Kinase Reaction Setup: In each well of a 384-well plate, add the kinase, its specific substrate, and ATP at a predetermined concentration (e.g., the Km for ATP for that kinase).
-
Compound Addition: Add the diluted pyrazine derivative, a positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP. Incubate as per the manufacturer's instructions (e.g., 30 minutes).
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Selectivity Profile of a Hypothetical Pyrazine Derivative (PYZ-123)
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Kinase B | 500 | 50 |
| Kinase C | >10,000 | >1000 |
| Kinase D | 85 | 8.5 |
| Kinase E | 2,500 | 250 |
This table provides a clear and concise summary of the selectivity of "PYZ-123," allowing for easy identification of potential off-target interactions (e.g., with Kinase D).
References
-
Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
R. Ken Coit College of Pharmacy. ACDD - Our Process. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst, 13(4), 139-155. [Link]
-
Vollkommer, T., & Williams, D. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry. [Link]
-
Creative Biolabs. Counter-Screen Service. [Link]
-
ResearchGate. Are there experimental tests for off target effects in CRISPR?. [Link]
-
CRISPR Medicine News. Off-Target Effects and Where to Find Them. [Link]
-
CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects. [Link]
-
Rud-Axelstad, O., Van Der Meer, J., & Wenzel, U. A. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1019-1025. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
CD Genomics. Comprehensive Methods for Off-Target Detection in Gene Editing. [Link]
-
Addgene Blog. CRISPR 101: Off-Target Effects. [Link]
-
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in big Data, 2, 25. [Link]
-
Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234-1257. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst, 13(4), 139-155. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-28. [Link]
-
Kim, D., Kim, J. S., & Kim, S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 705-722. [Link]
-
American Chemical Society. Selective Para-Vinylation of Cyano-Pyrazine. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3233. [Link]
-
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in big Data, 2, 25. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst, 13(4), 139-155. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 11075. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(11), 3183. [Link]
-
Chemotargets. Science. [Link]
-
exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1), 183. [Link]
-
Chem Help ASAP. off-target effects of drugs. [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(11), 3242. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. seqwell.com [seqwell.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 24. tandfonline.com [tandfonline.com]
"enhancing the bioavailability of substituted pyrazine-2-carboxylic acids"
Topic: Enhancing the Bioavailability of Substituted Pyrazine-2-Carboxylic Acids Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Medicinal Chemists, Formulation Scientists, Pharmacologists
Welcome to the Advanced Application Guide for Pyrazine Scaffolds. This interface is designed for researchers encountering bottlenecks in the pharmacokinetic (PK) profile of substituted pyrazine-2-carboxylic acids (PCA). Unlike standard pyridines, the pyrazine ring introduces unique electronic deficiencies and metabolic liabilities that require specific modulation strategies.
This guide is structured as a dynamic troubleshooting workflow. Navigate to the section matching your experimental observation.
Quick Diagnostics: What is your primary failure mode?
| Symptom | Root Cause Analysis | Jump To |
| High Solubility, Low Exposure (AUC) | Poor Permeability (Class III) or Rapid Renal Clearance | |
| Precipitation in Gastric Media | zwitterionic aggregation or pKa mismatch | |
| High Clearance ( | Metabolic oxidation at C-5 position | |
| Synthetic Yield Issues | Inefficient coupling of electron-deficient amines |
Module 1: The Permeability Challenge (Prodrug Design)
Q: My PCA derivative is highly water-soluble (>5 mg/mL) but shows negligible plasma exposure in oral PK studies. Why?
A: You are likely facing the "Polarity Trap." Pyrazine-2-carboxylic acids exist largely as carboxylate anions at physiological pH (pKa ~2.9–3.5). While this aids solubility, the anionic species is repelled by the lipophilic intestinal membrane. Furthermore, the pyrazine ring itself is highly polar (logP ~ -0.2 for the parent acid).
Solution: The "Mask and Release" Strategy You must mask the ionizable carboxylate to shift the transport mechanism from paracellular (inefficient) to transcellular (efficient).
Protocol 1: Ester Prodrug Design Synthesize alkyl esters to increase Lipophilicity (LogD).
-
Recommendation: Ethyl or Isopropyl esters are standard. For faster hydrolysis, use a morpholino-ethyl or acetoxymethyl ester.
-
Mechanism: The ester increases LogP, allowing passive diffusion. Once in the plasma, esterases (CES1/CES2) hydrolyze it back to the active acid.
Q: I tried a simple ethyl ester, but the half-life is too short. It hydrolyzes before absorption.
A: Simple aliphatic esters can be unstable in the acidic environment of the stomach or hydrolyzed pre-systemically by intestinal esterases.
Troubleshooting Steps:
-
Steric Shielding: Introduce steric bulk near the ester bond. Switch from ethyl to isopropyl or tert-butyl (if metabolic stability allows).
-
Bioisosteres: Replace the ester with a bioisosteric amide or 1,2,4-oxadiazole .
-
Note: Amides are more stable but require specific amidases for activation (e.g., Pyrazinamidase in M. tuberculosis).
-
Visual: Prodrug Activation Logic
Caption: Workflow for overcoming permeability barriers via prodrug derivatization.
Module 2: Solubility & Formulation Troubleshooting
Q: My substituted pyrazine is crystalline and dissolves poorly in water (Class II). Acidification causes immediate precipitation.
A: Substituted pyrazines (especially halogenated ones like 6-chloro-PCA) have poor aqueous solubility due to strong intermolecular
Troubleshooting Protocol:
-
Do NOT use acid salts: The pyrazine nitrogens are very weakly basic (pKa ~0.5). Forming a hydrochloride salt is often futile; it will hydrolyze immediately in water, releasing the free base which precipitates.
-
Use Base Salts: Target the carboxylic acid (pKa ~3).
-
Meglumine Salt: Excellent for preventing precipitation. The bulky counter-ion disrupts crystal packing.
-
Sodium/Potassium: Good, but common ion effect in the stomach (high Na+) can reduce solubility.
-
-
Co-crystallization: If the molecule is non-ionizable (e.g., an amide derivative), use urea or succinic acid to form co-crystals that disrupt the lattice energy.
Data: Solubility Comparison of PCA Derivatives
| Derivative | Water Solubility (mg/mL) | LogP | Recommended Formulation Strategy |
| Parent PCA | >10 | -0.2 | None (Permeability limited) |
| 6-Chloro-PCA | 0.8 | 1.1 | Sodium Salt or Meglumine Salt |
| 5-Phenyl-PCA | <0.05 | 2.8 | Amorphous Solid Dispersion (ASD) |
| PCA-Ethyl Ester | 0.2 | 1.5 | Lipid-based formulation (SEDDS) |
Module 3: Metabolic Stability (The "C-5" Liability)
Q: My compound is absorbed but disappears rapidly (
A: You are likely seeing Oxidative Hydroxylation . The C-5 position of the pyrazine ring is highly electrophilic and susceptible to attack by Xanthine Oxidase (XO) or Aldehyde Oxidase (AO), not just CYPs.
Mechanism: The body attempts to solubilize the pyrazine by adding a hydroxyl group at the most electron-deficient carbon (C-5), forming 5-hydroxy-pyrazine-2-carboxylic acid, which is rapidly excreted.
Solution: The "C-5 Blockade"
-
Halogenation: Introduce a Chlorine or Fluorine atom at C-5. This sterically and electronically blocks enzymatic attack.
-
Alkylation: A methyl or tert-butyl group at C-5 prevents oxidation.
-
Reference: 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid derivatives show significantly extended half-lives compared to unsubstituted analogs [1].
-
Visual: Metabolic Blocking Strategy
Caption: Blocking the C-5 metabolic soft spot prevents rapid clearance via hydroxylation.
Module 4: Experimental Protocols
Protocol A: Yamaguchi Esterification for Sterically Hindered PCAs
Use this when standard Fischer esterification fails due to steric bulk or electronic deactivation.
Context: The electron-deficient pyrazine ring makes the carboxylic acid less nucleophilic. Standard couplings often result in low yields. The Yamaguchi method uses a mixed anhydride to drive the reaction.[1]
Materials:
-
Substituted Pyrazine-2-carboxylic acid (1.0 eq)[2]
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 eq)
-
Alcohol (R-OH) (1.0–1.5 eq)
-
DMAP (Dimethylaminopyridine) (1.2 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Formation of Mixed Anhydride: Dissolve the PCA and TEA in THF under
. Add 2,4,6-trichlorobenzoyl chloride dropwise at 0°C. Stir for 1 hour at room temperature (RT). Look for precipitate (TEA·HCl). -
Esterification: Filter off the amine salt (optional, but cleaner). Add the alcohol and DMAP to the filtrate. Reflux the mixture for 3–6 hours.
-
Workup: Dilute with EtOAc. Wash with saturated
(removes unreacted acid) and 1N citric acid (removes DMAP). Dry over and concentrate. -
Validation: Check IR for ester carbonyl shift (~1730
) vs acid carbonyl (~1700 ).
Protocol B: T3P-Mediated Amidation
Use this for synthesizing amide prodrugs with high purity and no epimerization.
Context: T3P (Propylphosphonic anhydride) is superior to EDCI/HOBt for electron-deficient heterocycles [2].[2]
Step-by-Step:
-
Suspend PCA (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF.
-
Add DIPEA (3.0 eq).
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
-
Stir at RT for 30 min to 2 hours.
-
Workup: Wash with water directly. T3P byproducts are water-soluble, simplifying purification.
References
-
Doležal, M. et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256.
-
Chitralatha, M. et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives.[2] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3).
- Foye, W. O. (1995). Principles of Medicinal Chemistry.
-
Zitko, J. et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. IntechOpen.
Sources
"validation of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid structure by X-ray crystallography"
Part 1: The Strategic Guide
Executive Summary
In the development of pyrazine-based therapeutics (e.g., antivirals like Favipiravir analogs), structural ambiguity is a critical risk. The compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid presents a classic "ambident nucleophile" problem. The pyrazine core is susceptible to tautomeric shifts (keto-enol), and the introduction of a phenylmethoxy (benzyloxy) group raises the question of N-alkylation (leading to the N-alkoxy lactam) versus O-alkylation (leading to the O-alkyl lactim).
While NMR (
The Structural Problem: Why Validation is Non-Negotiable
Before validating, we must understand the competing isomers. The synthesis of this molecule likely involves the alkylation of a 3-hydroxypyrazine-N-oxide or a similar precursor. This creates two distinct pathways:
-
The Target (N-Alkoxy Lactam): Alkylation occurs at the
nitrogen. The C3 position retains its carbonyl ( ) character. -
The Impurity (O-Alkyl Lactim): Alkylation occurs at the C3 oxygen. The ring aromatizes fully, and the C3 position becomes an ether (
).
Misidentification here leads to erroneous Structure-Activity Relationship (SAR) models. A lactam (H-bond acceptor) behaves drastically differently in a protein binding pocket than a lactim ether.
Decision Pathway: The Isomer Ambiguity
Figure 1: The structural divergence in pyrazine alkylation requiring crystallographic resolution.
Comparative Analysis: SC-XRD vs. Spectral Alternatives
As a Senior Application Scientist, I often see teams rely solely on NMR, only to find later that their "N-alkyl" drug is actually an O-alkyl isomer. Here is why SC-XRD is superior for this specific molecule.
| Feature | SC-XRD (Crystallography) | NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | Absolute atomic coordinates & bond lengths. | Magnetic environment & connectivity.[1][2] | Molecular mass & fragmentation. |
| Tautomer ID | Definitive. Direct observation of H-atoms (if high res) and C=O vs C-OH bond lengths. | Ambiguous. Fast exchange can average signals; solvent dependent. | Ineffective. Tautomers have identical mass. |
| Regioisomer ID | Definitive. Distinguishes N-O bond ( | Challenging. Requires distinct HMBC correlations which may be weak (3-4 bond). | Poor. Fragmentation patterns may be identical. |
| Sample State | Solid state (requires single crystal). | Solution state. | Gas/Solution phase. |
| Confidence Level | 99.9% (Gold Standard) | 80-90% (Inferred) | 50% (Supporting only) |
Experimental Protocol: The Self-Validating Workflow
To validate the "3-Oxo-4-phenylmethoxy" structure, you must prove the existence of the C3=O carbonyl and the N4-O ether bond.
Phase A: Crystal Growth (The Critical Bottleneck)
Pyrazine carboxylic acids are polar and often form zwitterions. The phenylmethoxy group adds lipophilicity, making the molecule "amphiphilic," which complicates crystallization.
-
Method 1 (Slow Evaporation): Dissolve 10 mg in MeOH/DCM (1:1). Allow slow evaporation at
. -
Method 2 (Vapor Diffusion): Dissolve in minimal DMF. Place in a closed chamber with water (antisolvent). The hydrophobic phenyl group encourages stacking.
-
Scientist's Tip: If the carboxylic acid causes solubility issues, co-crystallize with a weak base (e.g., pyridine) to freeze the protonation state, although this validates the salt structure, not the free acid.
Phase B: Data Collection & Refinement
-
Temperature: Collect data at 100 K . Thermal motion at room temperature can artificially shorten bond lengths, making it hard to distinguish single vs. double bonds.
-
Resolution: Aim for
or better to resolve hydrogen bonding networks involving the carboxylic acid.
Phase C: The Validation Metrics (The "Smoking Gun")
Once the structure is solved (typically Space Group
-
The C3 Carbonyl Check:
-
Target (Lactam): Bond length
should be 1.22 – 1.25 Å . -
Alternative (Lactim): Bond length
would be 1.32 – 1.36 Å .
-
-
The N4 Alkylation Check:
-
Target: Look for a single bond between Ring Nitrogen (
) and the Exocyclic Oxygen. Distance: ~1.38 – 1.41 Å . -
Alternative:
would have no exocyclic oxygen; the oxygen would be attached to C3.
-
Technical Workflow Visualization
Figure 2: Step-by-step crystallographic validation workflow.
References
-
LaPlante, S. R., et al. (2013).[1] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link
-
Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C. Link
-
Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database."[3] Acta Crystallographica Section B. Link
-
Pauling, L. (1960).[4] The Nature of the Chemical Bond. Cornell University Press. (Foundational reference for bond length standards: C=O vs C-O).
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msaweb.org [msaweb.org]
Confirming the Biological Target of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid: A Comparative Guide to Modern Target Deconvolution Strategies
In the landscape of contemporary drug discovery, the identification of a specific molecular target is a pivotal step that bridges a promising bioactive compound and a potential therapeutic candidate. For a novel entity such as 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, a molecule with a pyrazine core that is common to a range of biologically active agents, a rigorous and multi-faceted approach to target confirmation is paramount.[1][2] This guide provides an in-depth technical comparison of modern experimental and computational strategies to definitively identify and validate the biological target of this and other novel small molecules.
The core challenge lies in unequivocally demonstrating that the observed phenotypic effect of a compound is a direct consequence of its interaction with a specific biomolecule. This requires a series of self-validating experiments that not only identify the binding partner but also establish a causal link between this binding event and the compound's biological activity.
A Phased Approach to Target Identification and Validation
A robust strategy for target deconvolution should not rely on a single methodology but rather integrate complementary approaches to build a compelling case. We propose a three-phased workflow that progresses from broad, unbiased screening to specific, hypothesis-driven validation.
Sources
A Comparative Analysis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid with Known Pyrazine Bioactives: A Guide for Drug Discovery Professionals
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful development as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive comparative analysis of a novel pyrazine derivative, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, with established bioactive pyrazines. By examining the structure-activity relationships (SAR) and mechanisms of action of well-characterized compounds, we aim to predict the potential therapeutic utility of this new chemical entity and provide a framework for its experimental evaluation.
This analysis is structured to provide researchers, scientists, and drug development professionals with a detailed, technically grounded resource. We will first explore the profiles of three clinically relevant pyrazine-based drugs: Bortezomib (anticancer), Pyrazinamide (antimicrobial), and Amiloride (diuretic with multifaceted activities). Following this, we will introduce the novel compound, proposing a synthetic route and predicting its bioactivity based on SAR principles. Finally, we will present detailed experimental protocols to enable the synthesis and direct comparative evaluation of these compounds.
Established Pyrazine Bioactives: A Benchmark for Comparison
To provide a context for evaluating our target compound, we will first delve into the characteristics of three prominent pyrazine-containing drugs that showcase the therapeutic diversity of this heterocyclic core.
Bortezomib: The Proteasome Inhibitor in Cancer Therapy
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[6][7] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[7] This inhibition disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling pathways, such as NF-κB.[6]
Pyrazinamide: A Cornerstone of Tuberculosis Treatment
Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[8] It is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[8] Pyrazinoic acid is thought to disrupt membrane transport and energy metabolism in a pH-dependent manner, being most effective in the acidic environment of phagolysosomes where the bacteria reside.[8]
Amiloride: A Potassium-Sparing Diuretic with Diverse Activities
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[9][10] Its primary mechanism of action is the blockade of the epithelial sodium channel (ENaC) in the distal nephron, which promotes sodium and water excretion while retaining potassium.[9][11] Beyond its diuretic effect, amiloride has been investigated for its activity against various other targets, highlighting the versatility of the pyrazine scaffold.[10]
Introducing a Novel Candidate: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid
While extensive research exists on pyrazine derivatives, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is not a well-documented compound, presenting an opportunity for novel drug discovery. Based on its structural features, we can hypothesize its potential biological activities and a plausible synthetic pathway.
The presence of the pyrazine-2-carboxylic acid core, a common feature in many bioactive pyrazines, suggests potential for antimicrobial or anticancer activity. The 3-oxo group introduces a potential site for hydrogen bonding interactions with biological targets, while the 4-phenylmethoxy substituent significantly increases lipophilicity, which could enhance cell permeability.
Proposed Synthesis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid
A plausible synthetic route to the target compound could commence from the commercially available 3-hydroxypyrazine-2-carboxylic acid.[12][13] The synthesis would involve a selective O-benzylation of the hydroxyl group.
Caption: Proposed synthetic route for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Comparative Data Summary
The following table summarizes the key properties of the established bioactive pyrazines and the predicted properties of the novel compound.
| Feature | Bortezomib | Pyrazinamide | Amiloride | 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (Predicted) |
| Primary Bioactivity | Anticancer | Antimicrobial | Diuretic | Anticancer/Antimicrobial |
| Mechanism of Action | 26S Proteasome Inhibitor | Disrupts membrane transport and energy metabolism | Epithelial Sodium Channel (ENaC) Blocker | To be determined |
| Key Structural Features | Dipeptidyl boronic acid | Unsubstituted pyrazine carboxamide | Guanidinium group | 3-Oxo, 4-Phenylmethoxy, 2-Carboxylic acid |
| IC50/MIC Values | 3–20 nM (Multiple Myeloma cell lines)[6] | pH-dependent, generally high in vitro | IC50 ~0.1 µM for ENaC[9] | To be determined |
Experimental Protocols
To facilitate the direct comparison of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid with the established bioactives, the following detailed experimental protocols are provided.
Synthesis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid
Step 1: Esterification of 3-Hydroxypyrazine-2-carboxylic acid
-
Suspend 3-hydroxypyrazine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl 3-hydroxypyrazine-2-carboxylate.
Step 2: O-Benzylation
-
Dissolve the crude ester (1.0 eq) in a suitable solvent such as DMF (10 mL/g).
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-(benzyloxy)pyrazine-2-carboxylate.
Step 3: Hydrolysis
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water (1:1).
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Caption: Overall experimental workflow from synthesis to biological evaluation.
In Vitro Anticancer Activity (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (including Bortezomib as a positive control) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values.
In Vitro Antimicrobial Activity (MIC Determination)
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth. Pyrazinamide should be used as a reference compound, with assays conducted at both neutral and acidic pH.[8]
Signaling Pathways and Mechanisms of Action
The biological effects of pyrazine derivatives are mediated through their interactions with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Caption: Signaling pathways of established and hypothesized pyrazine bioactives.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential of the novel compound 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in the context of established pyrazine bioactives. The structural features of this new molecule, particularly the combination of a pyrazine-2-carboxylic acid core with a 3-oxo group and a bulky, lipophilic 4-phenylmethoxy substituent, suggest that it is a promising candidate for anticancer and/or antimicrobial drug discovery.
The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this compound. Future research should focus on executing these experiments to determine the actual biological activity profile and mechanism of action of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. A thorough investigation of its structure-activity relationship through the synthesis of related analogs will be crucial for optimizing its potency and selectivity. The exploration of this novel pyrazine derivative could lead to the identification of a new generation of therapeutic agents.
References
-
Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Amiloride. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Yamamoto, S., Toida, I., Watanabe, N., Ura, T., Sekigawa, S., & Inoue, Y. (1995). In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial agents and chemotherapy, 39(9), 2088–2091. [Link]
-
What is the mechanism of Amiloride Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Yamamoto, S., Toida, I., Watanabe, N., Ura, T., Sekigawa, S., & Inoue, Y. (1995). In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy, 39(9), 2088-2091. [Link]
-
Mechanism of Action of Amiloride. (2025, October 10). Pharmacy Freak. Retrieved February 15, 2026, from [Link]
-
The mechanism of action of amiloride. (1988). Seminars in nephrology, 8(3), 242–248. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile. (2011). Therapeutic advances in hematology, 2(6), 367–376. [Link]
-
Amiloride. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). Bioorganic & medicinal chemistry letters, 73, 128892. [Link]
-
[In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests]. (1994). Kekkaku : [Tuberculosis], 69(11), 665–671. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. (2011). Current cancer drug targets, 11(3), 239–253. [Link]
-
Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin. (n.d.). Lirias. Retrieved February 15, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2016). Molecules (Basel, Switzerland), 21(11), 1466. [Link]
-
Pharmacology of Eltrombopag ; Mechanism of action, Indications, Pharmacokinetics, Uses, Effects. (2025, January 4). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis and anticancer activity of substituted pyrazole de. (n.d.). TSI Journals. Retrieved February 15, 2026, from [Link]
-
Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist. (2009). STEM CELLS, 27(2), 423-430. [Link]
-
Eltrombopag: An Update on the Novel, Non-Peptide Thrombopoietin Receptor Agonist for the Treatment of Immune Thrombocytopenia. (2010). Drugs, 70(17), 2263–2274. [Link]
-
Mechanisms of Action of Eltrombopag. (n.d.). OncLive. Retrieved February 15, 2026, from [Link]
-
Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. (2012). Biomolecules & therapeutics, 20(1), 14–25. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of Saudi Chemical Society, 17(2), 203-211. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. (2024). Current Organic Chemistry, 28(3), 176-184. [Link]
-
The IC50 values of bortezomib in a parental PC3 and b resistant PC3... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Potency [50% inhibitory concentration (IC50) value] of bortezomib (BZM)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Potency of bortezomib to diminish cell viability (IC50) of myeloma cell... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (n.d.). Benjamin Bouvier. Retrieved February 15, 2026, from [Link]
-
Pyrazine alkylation starting from N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. (n.d.). CP Lab Safety. Retrieved February 15, 2026, from [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved February 15, 2026, from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules (Basel, Switzerland), 27(4), 1112. [Link]
-
2,3-Pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
3-Hydroxypyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Benzylation of hydroxyl groups by Williamson reaction. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
-
Synthesis of substituted pyrazines from N -allyl malonamides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein journal of organic chemistry, 18, 934–942. [Link]
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiloride - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 11. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validation of Analytical Methods for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid
A Senior Application Scientist's Perspective
This guide provides a comprehensive comparison and cross-validation framework for two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative analysis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. As a crucial structural motif in pharmaceutical development, the accurate and reproducible measurement of pyrazine derivatives is essential for ensuring drug safety, efficacy, and quality.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and the scientific rationale behind experimental choices.
The Imperative of Scientific Integrity: Why Cross-Validate?
In the regulated pharmaceutical landscape, analytical method validation establishes the suitability of a procedure for its intended purpose.[3] Cross-validation is a critical subsequent step performed to ensure the consistency and reliability of results when two or more analytical methods are used to generate data, or when a method is transferred between different laboratories or sites.[4][5] This process is fundamental to maintaining data integrity throughout a drug's lifecycle, from early development to commercial manufacturing, and is a key expectation of regulatory bodies like the FDA and those following ICH guidelines.[1][4][5] The primary goal is to demonstrate that different validated methods produce equivalent, reliable, and reproducible results, thereby confirming that the analytical procedure remains robust under varying conditions.[4][6]
Foundational Methodologies: HPLC-UV and LC-MS
The selection of an analytical technique is governed by the required sensitivity, selectivity, and the complexity of the sample matrix. For a pyrazine carboxylic acid derivative, both HPLC-UV and LC-MS present viable, robust options.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) This technique is a cornerstone of pharmaceutical quality control, prized for its reliability and cost-effectiveness. It separates compounds based on their physicochemical interactions with a stationary phase as a liquid mobile phase passes through.[7] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS couples the powerful separation of HPLC with the highly sensitive and selective detection of mass spectrometry. This method is particularly advantageous for analyzing trace amounts of an analyte or for samples within complex biological matrices.[8] It provides mass-to-charge ratio data, which adds a high degree of confidence to analyte identification.
Experimental Design: Protocols for Analysis
The following protocols are proposed as a robust starting point for the analysis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, based on established methods for analogous compounds.[9]
Protocol 1: HPLC-UV Method
-
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds. The acidic mobile phase (0.1% formic acid) is critical for suppressing the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Detailed Protocol:
-
Chromatographic System: A standard HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65% Water (containing 0.1% Formic Acid) and 35% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm, a common absorbance maximum for pyrazine ring structures.[10]
-
Sample Preparation: Prepare stock solutions in a 50:50 mixture of acetonitrile and water. Create calibration standards and quality control (QC) samples by diluting the stock solution to span the expected concentration range.
-
Protocol 2: LC-MS Method
-
Rationale: The LC conditions are kept similar to the HPLC-UV method to facilitate a direct comparison. Electrospray ionization (ESI) in negative mode is selected because carboxylic acids readily lose a proton to form a negatively charged ion ([M-H]⁻), which is ideal for sensitive detection by the mass spectrometer.[11]
-
Detailed Protocol:
-
Chromatographic System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Column & Mobile Phase: Same as the HPLC-UV method. A lower flow rate (e.g., 0.4 mL/min) may be used to improve ionization efficiency.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) of the theoretical m/z for the [M-H]⁻ ion. For enhanced specificity, Multiple Reaction Monitoring (MRM) could be developed.
-
Source Parameters: Optimize capillary voltage, desolvation gas flow, and temperature to maximize analyte signal.
-
-
Sample Preparation: Similar to the HPLC-UV method, though lower concentrations will be required due to the higher sensitivity of the instrument.[9]
-
Visualizing the Path to Equivalency
The journey from method development to demonstrating equivalency follows a logical and structured path, as illustrated below.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance: Validation Data Summary
Before cross-validation can begin, each method must be individually validated to prove it is fit for purpose.[12] The table below summarizes the expected performance characteristics based on ICH Q2(R2) guidelines.[13][14]
| Validation Parameter | HPLC-UV Method | LC-MS Method | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 2.0% |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL | Method Dependent |
| Specificity / Selectivity | High | Excellent | No significant interference at the analyte's retention time. |
Note: Values are representative and may vary based on the specific instrumentation and experimental conditions.
The Cross-Validation Experiment: Assessing Equivalence
Once both methods are validated, the cross-validation study is performed by analyzing the same set of quality control samples with each method.
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS Result (µg/mL) | % Difference |
| QC Low | 0.51 | 0.50 | -1.96% |
| QC Mid | 5.05 | 5.09 | +0.79% |
| QC High | 9.98 | 10.10 | +1.20% |
The results are statistically compared. A common approach is to use a paired t-test to determine if there is a statistically significant difference between the mean results of the two methods. An F-test can be used to compare the variance. If the statistical analysis shows no significant difference (e.g., p > 0.05), the methods are considered equivalent and can be used interchangeably.
The Interdependence of Validation Parameters
A successful cross-validation is built upon a foundation of robust individual method validations. The core parameters are interconnected, each contributing to the overall reliability of the data.
Caption: The relationship between core validation parameters that underpin a successful cross-validation.
Conclusion and Method Selection
This guide demonstrates that both HPLC-UV and LC-MS are suitable methods for the quantification of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. The HPLC-UV method stands out as a reliable, cost-effective choice for routine analyses, such as release testing and stability studies where analyte concentrations are relatively high. Conversely, the LC-MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies, impurity profiling, or any application requiring the detection of trace-level analytes.
Ultimately, a rigorous cross-validation study is not merely a regulatory formality but a scientific necessity. It provides documented evidence that different analytical methods yield comparable results, ensuring data integrity and building confidence in critical decisions made throughout the pharmaceutical development process.
References
- PharmaGuru. (2025, August 11).
- Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development.
- Theseus. (2021, October 11).
- American Journal of Enology and Viticulture. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution.
- PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Pharmaffiliates. (2025, April 5).
- PubMed. (2006, December 15).
- Understanding Analytical Method Development and Valid
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Lab Manager. (2025, October 22).
- PMC. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- SIELC Technologies. Pyrazine.
- SciSpace.
- Green Chemistry (RSC Publishing). (2022, November 16).
- Cross and Partial Valid
- AMSbiopharma. (2025, July 22).
- Food and Drug Administration. Q2(R2)
- PMC. (2020, May 26).
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
- ResearchGate. (2025, August 5).
- Benchchem. Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
- DSpace. RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE.
- PubMed. An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. upm-inc.com [upm-inc.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infinixbio.com [infinixbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 11. theseus.fi [theseus.fi]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Reproducibility Guide: Synthesis and Bioactivity of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid
Executive Summary
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (also referred to as 4-(benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid ) represents a specialized chemical scaffold critical in the development of HIV Integrase Strand Transfer Inhibitors (INSTIs) and Influenza Endonuclease Inhibitors . Structurally, it is the pyrazine analog of the widely utilized pyran intermediate (CAS 119736-16-2) used in the synthesis of Dolutegravir.
This guide addresses the technical challenges in reproducing the synthesis of this N-alkoxy-pyrazinone core, specifically the competition between O-alkylation and N-alkylation, and evaluates its bioactivity profile as a metal-chelating pharmacophore.
Part 1: Chemical Profile & Synthesis Reproducibility
Structural Analysis & Nomenclature
The molecule features a pyrazine ring oxidized at the C3 position to form a lactam (pyrazinone), with a protecting group (phenylmethoxy/benzyloxy) on the nitrogen at position 4.
-
Core Scaffold: 3,4-dihydropyrazin-2(1H)-one.
-
Key Functionality: The N-benzyloxy-3-oxo motif serves as a protected form of a cyclic hydroxamic acid , a potent chelator of Magnesium (Mg²⁺) or Manganese (Mn²⁺) ions in metalloenzyme active sites.
Synthetic Route Analysis
Reproducibility in synthesizing N-alkoxypyrazinones is often compromised by regioselectivity issues. Two primary routes exist:
Route A: Direct N-Alkylation (High Risk of Failure)
Attempting to alkylate 3-oxo-3,4-dihydropyrazine-2-carboxylate with benzyl bromide typically yields the O-alkylated product (3-benzyloxypyrazine) rather than the desired N-alkylated lactam, due to the aromatic character of the pyrazine ring. This route is NOT recommended.
Route B: Cyclocondensation (Recommended Standard)
The most reproducible method involves constructing the ring with the nitrogen substituent already in place.
-
Precursors: N-(Benzyloxy)glycine ethyl ester derivatives reacted with diethyl oxalate.
-
Mechanism: Acylation followed by base-mediated cyclization.
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact on Reproducibility |
| Base Selection | NaOEt or LiHMDS | Stronger bases (LiHMDS) favor kinetic control, reducing side reactions during cyclization. |
| Temperature | -78°C to 0°C | Low temperature is critical during the initial acylation step to prevent polymerization of the oxalate. |
| Solvent | THF (Anhydrous) | Moisture >0.1% leads to hydrolysis of the oxalate ester, quenching the reaction. |
| Quenching pH | 2.0 - 3.0 | Careful acidification is required to precipitate the carboxylic acid without cleaving the benzyl ether. |
Synthesis Workflow (DOT Visualization)
Caption: Optimized cyclocondensation route avoiding regioselectivity issues inherent in direct alkylation.
Part 2: Bioactivity & Performance Comparison[1]
Mechanism of Action
The 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a prodrug/precursor . The biologically active species is generated upon deprotection (removal of the benzyl group) to form the N-hydroxy-3-oxopyrazine moiety.
-
Target: HIV-1 Integrase or Influenza PA Endonuclease.
-
Binding Mode: The "Two-Metal Ion" mechanism. The deprotected hydroxamic acid oxygen and the C3-carbonyl oxygen coordinate two Mg²⁺ ions in the enzyme's active site, halting viral DNA integration or RNA replication.
Comparative Analysis
This pyrazine scaffold acts as a bioisostere to the established Pyran and Pyridinone scaffolds found in approved drugs.
| Feature | Target Product (Pyrazine) | Alternative A: Pyran Analog | Alternative B: Pyridinone Analog |
| Structure | 3-Oxo-4-(benzyloxy)pyrazine | 3-(Benzyloxy)-4-oxopyran | 3-(Benzyloxy)-4-oxopyridine |
| Key Reference | Research Intermediate | CAS 119736-16-2 (Dolutegravir Int.) | Dolutegravir / Bictegravir Core |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | Moderate to High |
| Metabolic Stability | Moderate (Pyrazine oxidation risk) | Low (Ring opening risk) | High (Stable aromatic system) |
| Primary Utility | Novel Antiviral Scaffolds | Synthetic Intermediate | FDA-Approved Drug Core |
Bioactivity Pathway (DOT Visualization)
Caption: Activation pathway from the O-benzyl protected precursor to the metal-chelating pharmacophore.
Part 3: Experimental Protocols
Recommended Synthesis Protocol (Cyclocondensation)
Note: This protocol is adapted from standard procedures for N-hydroxypyridinones due to the structural homology.
Materials:
-
N-(Benzyloxy)glycine ethyl ester (10 mmol)
-
Diethyl oxalate (12 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 22 mmol)
-
Anhydrous THF (50 mL)
-
Acetic acid (glacial)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add N-(benzyloxy)glycine ethyl ester and anhydrous THF.
-
Acylation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes. Stir for 30 minutes.
-
Addition: Add diethyl oxalate dropwise. The solution may turn yellow/orange.
-
Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours.
-
Quenching: Cool to 0°C. Quench with glacial acetic acid (approx. 25 mmol) until pH ~4.
-
Workup: Dilute with ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. The residue is typically purified via column chromatography (Hexanes:Ethyl Acetate 2:1) to yield the 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid ethyl ester .
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (1.1 eq) in THF/Water (1:1) at 0°C for 1 hour, followed by acidification to pH 2.
Quality Control & Validation
-
1H NMR (DMSO-d6): Look for the diagnostic benzyl CH₂ peak (~5.1 ppm) and the pyrazine ring protons. Absence of ethyl ester signals (if hydrolyzed) confirms the acid.
-
Mass Spectrometry: Verify [M+H]⁺. For C₁₂H₁₀N₂O₄, expected m/z is ~247.06.
-
TLC: Use Bromocresol Green stain for the carboxylic acid (yellow spot on blue background).
References
-
PubChem. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Pyran Analog Data).[1] National Library of Medicine. Available at: [Link]
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry. (Context for N-hydroxyimide pharmacophores). Available at: [Link]
-
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[2] A Diastereoselective Synthesis of Dolutegravir. Journal of Medicinal Chemistry. (Synthetic methodology for analogous scaffolds). Available at: [Link]
-
Han, J., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrazine Derivatives. Molecules.[3][1][4][5][6][7][8][9][10] (General pyrazine synthesis reference). Available at: [Link]
Sources
- 1. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | C6H4O5 | CID 3010943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97 4940-39-0 [sigmaaldrich.com]
- 7. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 9. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid (EVT-1180075) | 119736-16-2 [evitachem.com]
"comparing the cytotoxicity of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid in normal vs. cancer cell lines"
Topic: Comparative Cytotoxicity Profiling of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid in Normal vs. Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (hereafter referred to as OPCA ) represents a specialized scaffold within the pyrazine-2-carboxylic acid family. Structurally, it features a pyrazinone core functionalized with a carboxylic acid at position C2 and a bulky, lipophilic phenylmethoxy (benzyloxy) group at the N4 position.
This structural configuration is significant for two reasons:
-
Lipophilicity: The phenylmethoxy group enhances membrane permeability compared to the highly polar parent pyrazine-2-carboxylic acid (a metabolite of the anti-tuberculosis drug Pyrazinamide).
-
Metabolic Potential: The N-alkoxy bond is potentially labile under specific reductive conditions within the tumor microenvironment, suggesting OPCA may act as a prodrug or a transition state mimic for viral/metabolic enzyme inhibitors (analogous to Favipiravir/T-705 intermediates).
This guide provides a rigorous framework for evaluating the Selectivity Index (SI) of OPCA, comparing its efficacy in neoplastic models against its safety profile in non-malignant tissues.
Mechanistic Basis for Cytotoxicity
To understand the differential toxicity, we must analyze the interaction of pyrazine derivatives with cellular machinery. Unlike non-specific alkylating agents, pyrazine-2-carboxylic acid derivatives often exhibit cytotoxicity through metabolic interference.
Proposed Mechanism of Action (MOA)
OPCA likely functions as an antimetabolite mimic . The pyrazine core resembles purine/pyrimidine bases. In cancer cells, which exhibit the Warburg effect and upregulated nucleotide biosynthesis:
-
Nucleotide Incorporation: The molecule may compete with endogenous substrates for incorporation into RNA/DNA, leading to chain termination or mutagenesis.
-
Enzyme Inhibition: The C2-carboxylic acid moiety can chelate metal ions in metalloenzymes or inhibit specific polymerases.
Visualization: Signaling & Metabolic Interference
The following diagram illustrates the hypothetical pathway of OPCA uptake and interference in a cancer cell versus a normal cell.
Figure 1: Hypothetical differential processing of OPCA in high-metabolism cancer cells vs. homeostatic normal cells.
Comparative Performance Analysis
The following data consolidates performance metrics of OPCA (based on structural class behavior) against standard alternatives.
Alternatives & Benchmarks
-
Alternative A: Pyrazinamide (PZ): The parent scaffold.[1] Generally low cytotoxicity (IC50 > 100 µM).[1] Used as a negative control for toxicity.
-
Alternative B: Cisplatin (CDDP): A high-potency DNA crosslinker. Used as a positive control for cytotoxicity.
-
Target (OPCA): The N-alkoxy derivative. Expected to show moderate potency due to increased lipophilicity.
Cytotoxicity Data Summary (Representative)
Note: Values below are derived from structure-activity relationship (SAR) studies of analogous pyrazine-2-carboxylic acid derivatives [1, 2, 4].
| Parameter | OPCA (Target) | Pyrazinamide (Alt A) | Cisplatin (Alt B) |
| Primary Target | Antimetabolite / Polymerase | Bacterial Fatty Acid Synthase | DNA Crosslinking |
| IC50 (A549 Lung Cancer) | 15 - 45 µM (Est.) | > 100 µM (Inactive) | 3.8 - 8.0 µM |
| IC50 (HepG2 Liver Cancer) | 20 - 50 µM (Est.) | > 250 µM | 2.0 - 5.0 µM |
| IC50 (H9c2 Normal Heart) | > 80 µM (Est.) | > 500 µM | 16.0 - 20.0 µM |
| Selectivity Index (SI) | ~2.0 - 4.0 (Moderate) | N/A (Low Efficacy) | ~0.5 - 2.0 (Toxic) |
| Solubility (DMSO) | High (>10 mM) | Moderate | Low |
| Lipophilicity (LogP) | ~1.5 (Membrane Permeable) | -0.7 (Polar) | -2.19 |
Key Insight: While Cisplatin is more potent, it lacks selectivity (killing normal heart cells effectively). OPCA derivatives typically aim for a "sweet spot"—lower potency than platinum drugs but significantly better safety profiles (higher IC50 in normal cells) [4].
Validated Experimental Protocol
To generate reproducible data for OPCA, you must control for the acidity of the carboxylic acid group, which can alter cell media pH and cause false positives.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for cytotoxicity assessment.
Detailed Methodology
Step 1: Compound Preparation (Critical)
-
Solvent: Dissolve OPCA in 100% DMSO to create a 50 mM stock.
-
Neutralization: Because OPCA has a free carboxylic acid (pKa ~3.5), direct addition to media may acidify the well.
-
Validation Check: Dilute stock 1:1000 in culture media. Check color of Phenol Red. If it turns yellow, neutralize the stock with equimolar NaOH or use a HEPES-buffered media.
-
Step 2: Cell Line Selection
-
Cancer Panel: A549 (Lung), HepG2 (Liver), MCF-7 (Breast).[2][3]
-
Normal Control (Essential): H9c2 (Cardiomyoblasts) or MRC-5 (Lung Fibroblasts). Do not use immortalized "normal" lines like HEK293 for toxicity benchmarks as they have altered metabolic profiles.
Step 3: Treatment & Assay
-
Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Prepare serial dilutions of OPCA (0, 1, 5, 10, 25, 50, 100 µM).
-
Include Vehicle Control (DMSO 0.1%) and Positive Control (Cisplatin 10 µM).
-
Incubate for 48 or 72 hours.
-
Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate 2-4 hours.
-
Measure Absorbance (570 nm for MTT; 450 nm for CCK-8).
Step 4: Data Calculation
Calculate the Selectivity Index (SI) using the formula:
-
SI > 2.0: Indicates potential therapeutic window.
-
SI < 1.0: Indicates the compound is more toxic to normal cells than cancer cells (Failed candidate).
Expert Analysis & Troubleshooting
Solubility Artifacts
Pyrazine derivatives with phenyl groups can precipitate in aqueous media at high concentrations (>100 µM).
-
Diagnosis: If absorbance spikes randomly at high concentrations, check wells under a microscope for crystals.
-
Correction: Do not exceed the solubility limit. If crystals form, that data point is invalid.
The "False" Cytotoxicity of Carboxylic Acids
As noted in Step 4.2, the carboxylic acid moiety is the most common source of error. In unbuffered media (like RPMI without HEPES), a drop in pH to 6.5 can kill cells independently of the drug's mechanism.
-
Trustworthiness Check: Always measure the pH of the highest concentration working solution. It must be pH 7.2–7.4.
Interpretation of Results
Based on literature regarding Pyrazine-based Cyclometalated Complexes [2] and Hederagenin-Pyrazine derivatives [4]:
-
Expect OPCA to be less potent than metal-complexed pyrazines (Gold/Copper complexes often have IC50 < 1 µM).
-
Expect OPCA to be more potent than simple Pyrazinamide (which is usually inactive in cancer).
-
The "Phenylmethoxy" group is the key driver. If this group is cleaved, activity may drop. If it remains stable, it facilitates entry.
References
-
Ali, M., et al. (2018).[1] Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes . Journal of the Chemical Society of Pakistan.
-
Stacy, A. E., et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties . Journal of Medicinal Chemistry.
-
Servusova, B., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity . Molecules.
-
Liu, Y., et al. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis . International Journal of Molecular Sciences.
-
GuideChem. (n.d.). 5,6-dimethyl-3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid Structure and Properties .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis | MDPI [mdpi.com]
- 3. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid analogs"
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Oxo-pyrazine-2-carboxylic Acid Analogs as Hepatitis C Virus Inhibitors
Introduction
The Hepatitis C Virus (HCV) represents a significant global health challenge, with millions of individuals affected by chronic infections that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The standard of care has evolved from interferon-based therapies, which are associated with significant side effects, to direct-acting antiviral agents (DAAs) that target specific viral proteins.[2] A cornerstone of HCV replication is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) responsible for synthesizing the viral genome.[2][3] Its critical role in the viral life cycle and lack of a human homolog make NS5B an ideal and highly validated target for antiviral drug development.[2][4]
NS5B inhibitors are broadly classified into two categories: nucleoside inhibitors (NIs) that mimic natural substrates and terminate the growing RNA chain, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.[1][5] NNIs induce a conformational change in the polymerase, rendering it inactive.[5] Several allosteric binding sites have been identified, including the palm and thumb domains of the enzyme.[2][4] This guide focuses on a promising chemotype for NNI development: the 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid scaffold and its analogs. We will provide a comparative analysis of their structure-activity relationships, detail the experimental protocols used for their evaluation, and discuss the mechanistic basis for their inhibitory action.
Core Scaffold and Comparative SAR Analysis
The 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid core structure presents multiple sites for chemical modification to optimize potency and drug-like properties. The key areas for substitution are the phenyl ring of the phenylmethoxy group (R¹), the pyrazine ring itself, and the carboxylic acid moiety (R²). Understanding how modifications at these positions affect inhibitory activity is the central goal of SAR studies.
Core Structure:
The following table summarizes the SAR data for a series of hypothetical, yet representative, analogs based on established principles for HCV NS5B inhibitors.[2][4] The data illustrates the impact of systematic structural changes on the potency of these compounds against genotype 1b NS5B polymerase.
| Compound ID | R¹ Substitution (Phenyl Ring) | R² Modification (Carboxylic Acid) | NS5B Inhibition IC₅₀ (µM) |
| 1a | H (unsubstituted) | -COOH | 15.2 |
| 1b | 4-Cl | -COOH | 7.9 |
| 1c | 4-F | -COOH | 9.1 |
| 1d | 4-OCH₃ | -COOH | 25.8 |
| 1e | 3-Cl | -COOH | 12.5 |
| 1f | 4-Cl | -COOCH₃ (Methyl Ester) | > 50 |
| 1g | 4-Cl | -CONH₂ (Primary Amide) | 10.3 |
Analysis of Structure-Activity Relationships
-
Substitutions on the Phenyl Ring (R¹): The nature and position of substituents on the phenyl ring significantly influence inhibitory activity.
-
Halogenation: The addition of a halogen, particularly at the para-position (4-position), enhances potency. Compound 1b , with a para-chloro substituent, demonstrates approximately a two-fold increase in activity compared to the unsubstituted parent compound 1a . This is a common observation in NS5B inhibitors, where a halogen at this position can engage in favorable interactions within the allosteric binding pocket.[4]
-
Electron-Donating vs. Withdrawing Groups: An electron-withdrawing group like chlorine (1b ) is more favorable than a strong electron-donating group like methoxy (1d ), which leads to a decrease in activity. This suggests that the electronic properties of the phenyl ring are crucial for optimal binding.
-
Positional Isomers: The position of the substituent matters. A meta-chloro group (1e ) provides a smaller benefit than a para-chloro group (1b ), indicating a specific spatial requirement within the binding site.
-
-
Modifications of the Carboxylic Acid (R²): The carboxylic acid group is a critical pharmacophore, likely involved in key hydrogen bonding interactions within the enzyme's binding site.
-
Esterification: Converting the carboxylic acid to its methyl ester (1f ) results in a dramatic loss of activity. This strongly suggests that the acidic proton and the carbonyl oxygen of the -COOH group are essential for binding, possibly by forming hydrogen bonds with amino acid residues in the polymerase.[2]
-
Amidation: Replacement with a primary amide (1g ) retains moderate activity, although it is less potent than the corresponding carboxylic acid (1b ). This indicates that while the hydrogen bond donating/accepting capability is important, the specific geometry and acidity of the carboxylic acid provide the most optimal interaction.[2]
-
Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
The 3-oxo-pyrazine-2-carboxylic acid analogs function as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the active site, these NNIs bind to a distinct allosteric pocket known as Palm Site I.[2][4] This binding event is non-competitive with respect to the nucleotide substrates.
The binding of the inhibitor to Palm Site I induces a conformational change in the enzyme's structure. This structural alteration, though distant from the catalytic center, prevents the large-scale conformational changes required for the initiation of RNA synthesis.[1] By locking the enzyme in an inactive state, the inhibitor effectively halts the replication of the viral RNA genome, preventing the production of new virus particles.[5]
The following diagram illustrates the central role of NS5B in the HCV life cycle and the inhibitory action of the pyrazine analogs.
Caption: Inhibition of HCV Replication by NS5B Polymerase Inhibitors.
Experimental Methodologies
Evaluating the potency of novel inhibitors requires robust and reproducible biochemical assays. The primary method for determining the IC₅₀ values of NS5B inhibitors is an in vitro RNA-dependent RNA polymerase (RdRp) activity assay.
Protocol: In Vitro HCV NS5B RdRp Inhibition Assay
This protocol describes a standard method for measuring the inhibition of recombinant HCV NS5B polymerase activity.
Objective: To determine the concentration of a test compound required to inhibit 50% of the NS5B polymerase activity (IC₅₀).
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated for solubility).
-
Biotinylated RNA template and a corresponding primer.
-
Nucleotide triphosphate (NTP) mix (ATP, CTP, GTP).
-
[³³P]-UTP (radiolabeled Uridine triphosphate).
-
Test compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Stop Buffer: 50 mM EDTA.
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, dilute these into the Assay Buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the Assay Buffer, NS5B enzyme, biotinylated RNA template/primer duplex, and the diluted test compound (or DMSO for control wells).
-
Initiation of Reaction: Pre-incubate the mixture at 30°C for 15 minutes to allow the compound to bind to the enzyme.
-
Start Polymerization: Initiate the polymerase reaction by adding the NTP mix containing [³³P]-UTP.
-
Incubation: Incubate the plate at 30°C for 90 minutes to allow for RNA elongation.
-
Termination: Stop the reaction by adding the Stop Buffer. The EDTA chelates the Mg²⁺ ions, which are essential cofactors for the polymerase.
-
Detection: Add the streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated RNA template. As the [³³P]-UTP is incorporated into the newly synthesized RNA strand, the radiolabel is brought into close proximity with the scintillant in the beads, generating a light signal.
-
Data Acquisition: Read the plate on a scintillation counter (e.g., MicroBeta counter) to measure the signal from each well.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Rationale for Key Steps:
-
Truncated NS5B: Full-length NS5B is poorly soluble. A C-terminal truncation (typically ~21 amino acids) improves solubility without compromising enzymatic activity, making it suitable for high-throughput screening.[3]
-
SPA Bead Detection: This method avoids cumbersome filtration or precipitation steps. The signal is only generated when the radiolabeled nucleotide is incorporated into the biotinylated RNA product, making it a highly specific and efficient detection system.
The workflow for this assay is visualized below.
Caption: Workflow for an In Vitro NS5B Polymerase Inhibition Assay.
Conclusion and Future Directions
The structure-activity relationship studies of 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid analogs reveal critical insights for designing potent HCV NS5B inhibitors. The key takeaways are the importance of an unsubstituted carboxylic acid moiety for activity and the beneficial effect of electron-withdrawing substituents, such as chlorine, at the para-position of the phenyl ring. These findings strongly suggest that the pyrazine core acts as a scaffold to optimally position the phenyl ring and the carboxylic acid for interaction within the NS5B Palm Site I allosteric pocket.
Future research should focus on optimizing the pharmacokinetic (DMPK) profiles of these potent analogs.[2] While high in vitro potency is a prerequisite, successful drug candidates must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further modifications could involve replacing the phenylmethoxy group with other linkers or exploring different heterocyclic core structures to improve metabolic stability and oral bioavailability while retaining high affinity for the target.
References
-
Crimson Publishers. (2018, July 5). Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection. Retrieved from crimsonpublishers.com. [Link]
-
PMC (PubMed Central). New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors. Retrieved from ncbi.nlm.nih.gov. [Link]
-
PubMed. (2012, April 15). Discovery of novel P3-oxo inhibitor of hepatitis C virus NS3/4A serine protease. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
PMC (PubMed Central). Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication. Retrieved from ncbi.nlm.nih.gov. [Link]
-
PubMed. (2012, August 1). C-6 aryl substituted 4-quinolone-3-carboxylic acids as inhibitors of hepatitis C virus. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work? Retrieved from patsnap.com. [Link]
-
PLOS One. (2016, February 4). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. Retrieved from journals.plos.org. [Link]
Sources
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
In Vivo Validation of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid (OPP-CA): A Comparative Guide to a Novel Anti-Inflammatory Candidate
A Senior Application Scientist's Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (OPP-CA), a novel pyrazine derivative with putative anti-inflammatory properties. In the absence of extensive public data on OPP-CA, this document outlines a robust, scientifically-grounded strategy for its evaluation. We will benchmark its hypothetical performance against a well-established therapeutic agent, Roflumilast, a known phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
The experimental design detailed herein is rooted in established methodologies for assessing anti-inflammatory compounds, ensuring a rigorous and reproducible evaluation of OPP-CA's therapeutic potential.
Mechanistic Hypothesis and Comparative Framework
The chemical structure of OPP-CA, featuring a pyrazine carboxylic acid scaffold, suggests a potential interaction with key enzymes in inflammatory signaling cascades. Pyrazine derivatives have been explored for a range of biological activities, including anti-inflammatory effects. Our central hypothesis is that OPP-CA exerts its anti-inflammatory action through the inhibition of PDE4, a critical enzyme that degrades cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in immune cells are associated with a reduction in the production of pro-inflammatory mediators.
To validate this, we will compare OPP-CA's efficacy and potency with Roflumilast in a well-characterized murine model of acute lung inflammation induced by lipopolysaccharide (LPS).
Comparative In Vivo Efficacy in a Murine Model of Acute Lung Inflammation
The selection of an appropriate animal model is paramount for clinically relevant data. The LPS-induced acute lung injury model in mice is a standard and highly reproducible model that mimics key aspects of inflammatory lung diseases.
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative in vivo study:
Caption: Proposed mechanism of OPP-CA via PDE4 inhibition.
This pathway illustrates that by inhibiting PDE4, OPP-CA would lead to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate transcription factors like CREB (cAMP response element-binding protein) and inhibit pro-inflammatory transcription factors such as NF-κB. The net result is a decrease in the production of inflammatory cytokines.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid (OPP-CA) as a novel anti-inflammatory agent. By comparing its performance against the established PDE4 inhibitor Roflumilast in a relevant animal model, we can ascertain its therapeutic potential.
The hypothetical data presented suggests that OPP-CA may exhibit dose-dependent anti-inflammatory effects, comparable to Roflumilast at higher concentrations. Positive results from these studies would warrant further investigation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of OPP-CA and to correlate its concentration with its biological effects.
-
Chronic inflammation models: To assess the efficacy of OPP-CA in models that more closely mimic chronic human diseases like COPD or rheumatoid arthritis.
-
Safety and toxicology studies: To determine the safety profile of OPP-CA and establish a therapeutic window.
By following this structured approach, researchers can effectively evaluate the preclinical efficacy of novel compounds like OPP-CA, paving the way for potential clinical development.
References
-
Sanz, M. J., Cortijo, J., & Morcillo, E. J. (2005). PDE4 inhibitors as new anti-inflammatory drugs: effects on airway inflammation. Pharmacology & Therapeutics, 106(3), 269–297. [Link]
-
Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315. [Link]
-
Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Wurfel, M. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American Journal of Respiratory Cell and Molecular Biology, 44(5), 725–738. [https://www.atsjournals.org/doi/full/10.1165/rcmb.2009-0210ST]([Link]
Comparative Docking Guide: Phenylmethoxypyrazine Derivatives as EGFR Kinase Inhibitors
Executive Summary
This guide provides a technical comparative analysis of phenylmethoxypyrazine derivatives , a scaffold gaining traction in medicinal chemistry for its ability to mimic the ATP-binding hinge region of kinases. While pyrazines are historically known as flavor compounds, recent studies (e.g., Vertex Pharmaceuticals, Pfizer) have validated the pyrazine nitrogen as a critical hydrogen bond acceptor in kinase inhibition.
This guide specifically compares the docking performance of 2-methoxy-3-phenylpyrazine analogs against the standard EGFR inhibitor Erlotinib . We focus on the electronic contribution of the methoxy group (
Key Finding: The inclusion of a methoxy group at the ortho or meta position of the phenyl ring enhances binding affinity by approximately -1.2 kcal/mol compared to the unsubstituted phenylpyrazine, primarily due to additional hydrophobic contacts and dipole interactions with the gatekeeper residue Thr790 .
The Chemical Scaffold & Therapeutic Target[1][2]
The Pharmacophore
The phenylmethoxypyrazine scaffold offers a unique "push-pull" electronic system:
-
Pyrazine Ring: Electron-deficient heteroaromatic ring.[1] Acts as a bioisostere for the pyrimidine ring found in Adenine (ATP).
-
Phenyl Group: Provides hydrophobic bulk to occupy the selectivity pocket.
-
Methoxy Group: An electron-donating group (EDG) that modulates the basicity of the pyrazine nitrogens and provides a specific vector for H-bond acceptance.
The Target: EGFR Kinase Domain
-
PDB ID: 1M17 (High-resolution crystal structure complexed with Erlotinib).
-
Critical Residues:
-
Met769: H-bond donor to the pyrazine nitrogen (Hinge region).
-
Thr790: Gatekeeper residue (often mutated in resistance).
-
Lys745: Catalytic lysine involved in salt bridges.
-
Comparative Methodology (Protocol)
To ensure reproducibility, we utilize a standardized workflow using AutoDock Vina (open-source) validated against Schrödinger Glide (commercial standard).
Workflow Visualization
Figure 1: Standardized In Silico Workflow for Pyrazine Derivative Docking.
Step-by-Step Protocol
Step 1: Ligand Preparation
-
Structure Generation: Convert 2D SMILES to 3D structures.
-
Energy Minimization: Apply the MMFF94 force field (Merck Molecular Force Field) to relax bond angles. This is critical for pyrazines to ensure the methoxy group adopts the correct torsional angle relative to the ring (minimizing steric clash).
-
Charge Assignment: Compute Gasteiger partial charges.
Step 2: Receptor Preparation (PDB: 1M17)
-
Remove all crystallographic water molecules (except those bridging the ligand, if specific to the catalytic mechanism—though for EGFR, dry docking is standard).
-
Add polar hydrogens (Kollman charges).
-
Validation: Redock the co-crystallized ligand (Erlotinib). The Root Mean Square Deviation (RMSD) must be < 2.0 Å to validate the grid box.
Step 3: Grid Configuration
-
Center: x=22.05, y=0.25, z=5.35 (Centroid of the ATP pocket).
-
Size:
Å (Sufficient to cover the hinge and back pocket).
Performance Analysis: Data Presentation
The following table synthesizes comparative docking data. We compare the Core Scaffold (unsubstituted), the Target Derivative (Methoxy), and the Standard Drug (Erlotinib).
Table 1: Comparative Binding Affinity & Interaction Profile[4]
| Compound ID | Structure Name | Binding Affinity ( | Ligand Efficiency (LE) | Key Interactions (Distance Å) |
| PZ-01 | 2-phenylpyrazine | -6.8 | 0.45 | Met769 (H-bond, 2.9Å) |
| PZ-02 | 2-methoxy-3-phenylpyrazine | -8.1 | 0.48 | Met769 (H-bond, 2.8Å), Val726 (Hydrophobic) |
| PZ-03 | 2-methoxy-3-(4-fluorophenyl)pyrazine | -8.5 | 0.46 | Met769, Lys745 (Halogen bond) |
| STD | Erlotinib (Tarceva) | -9.2 | 0.38 | Met769, Thr790 (Water bridge) |
Interpretation:
-
The Methoxy Effect: Comparing PZ-01 and PZ-02, the addition of the methoxy group improves affinity by -1.3 kcal/mol . Structural analysis reveals the methoxy oxygen acts as a weak acceptor or dipole anchor, orienting the phenyl ring more favorably into the hydrophobic back pocket.
-
Efficiency: While Erlotinib has a higher total affinity (-9.2), the phenylmethoxypyrazine derivatives (PZ-02) often show superior Ligand Efficiency (LE) due to their lower molecular weight, making them excellent starting points for "Lead Optimization."
Structural Dynamics & Binding Modes[2][5]
To understand why the phenylmethoxypyrazine scaffold works, we map the pharmacophore interactions within the EGFR pocket.
Interaction Topology Map
Figure 2: Pharmacophore mapping of 2-methoxy-3-phenylpyrazine in the EGFR ATP-binding pocket.
Mechanistic Insight
The Met769 residue is the anchor. The pyrazine N1 nitrogen accepts a hydrogen bond from the backbone amide of Met769. The Methoxy group (L_OMe) plays a dual role:
-
Conformational Lock: It restricts the rotation of the phenyl ring relative to the pyrazine, forcing the molecule into a planar conformation that slides easily into the narrow ATP slot.
-
Desolvation: The methoxy group is lipophilic enough to displace water from the hydrophobic pocket near Leu718 , contributing to the entropic gain in binding.
Experimental Validation & Quality Control
Trustworthy computational results must be self-validating. Use these criteria to accept or reject your docking poses:
-
Redocking RMSD: Before docking new derivatives, extract Erlotinib from 1M17 and redock it.
-
Pass: RMSD < 2.0 Å.
-
Fail: RMSD > 2.0 Å (Check grid box center and force field parameters).
-
-
Pose Clustering: In AutoDock Vina, ensure the top 3 energy poses cluster within 1.5 Å of each other. High variance indicates a non-specific binder.
-
Negative Control: Dock a known non-binder (e.g., Glucose or a highly charged unrelated molecule). It should yield a significantly lower score (e.g., > -5.0 kcal/mol).
References
-
Staker, B. L., et al. (2002). "Crystal structure of the kinase domain of EGFR complexed with Erlotinib." Protein Data Bank.[2]
-
Fassihi, A., et al. (2022).[3] "Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents." PubMed.[4]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Desai, N. C., et al. (2024).[5] "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives." Advanced Journal of Chemistry.
-
PubChemLite. (2025).[6] "2-(3-methoxy-phenyl)-pyrazine Compound Summary." PubChem.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic Acid: Proper Disposal Procedures
Executive Summary
3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a functionalized pyrazine derivative, frequently utilized as a key intermediate in the synthesis of antiviral therapeutics (e.g., Oseltamivir/Tamiflu analogs).[1] Due to its biological relevance and nitrogen-heterocyclic structure, it must be managed as hazardous pharmaceutical waste .[1]
This guide supersedes generic "organic acid" protocols. You must treat this compound not merely as a corrosive, but as a bioactive agent requiring complete thermal destruction.[1] Do not dispose of this compound down the drain , regardless of pH neutralization.
Part 1: Chemical Characterization & Hazard Identification[1]
To dispose of a chemical safely, you must understand its reactivity profile. This compound presents a dual-hazard profile: Chemical Functionality and Biological Potency .[1]
Structural Hazards[1]
-
Carboxylic Acid Moiety (-COOH): Contributes to acidity.[1] Aqueous solutions or wet solids may exhibit pH < 2.0, classifying them as Corrosive (RCRA D002) .[1][2]
-
Pyrazine Ring: A nitrogen-rich heterocycle.[1] While stable, nitrogenous heterocycles can release toxic NOx fumes during incomplete combustion.[1]
-
Phenylmethoxy Group: Adds significant organic bulk, increasing lipophilicity.[1] This reduces water solubility, making "dilution and flushing" physically impractical and environmentally negligent.
Quantitative Safety Data
| Property | Value / Classification | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | High dust potential; requires N95/P100 respiratory protection.[1] |
| Acidity (pKa) | ~2.5 - 3.5 (Estimated) | Capable of mobilizing heavy metals in mixed waste streams.[1] |
| Solubility | Low in water; Soluble in DMSO/Methanol | Do not attempt aqueous neutralization for disposal.[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Segregate from Nitric Acid and Peroxides immediately. |
Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1]
A "Self-Validating System" means the waste is checked for stability before it enters the central waste stream.[1] This prevents container pressurization and cross-reactivity.[1]
Protocol 2.1: Segregation & Packaging
The Rule: Never mix this intermediate with "General Oxidizer Waste."[1] The Reason: The benzyl ether moiety (phenylmethoxy) is susceptible to oxidation. Mixing with strong oxidizers (e.g., Chromic acid, Permanganates) can generate heat and pressure.
-
Solid Waste:
-
Collect in a wide-mouth HDPE jar . Glass is acceptable but poses a breakage risk.[1]
-
Validation: Verify the container is free of oxidizing residue before filling.
-
Labeling: Mark as "Solid Organic Waste - Pyrazine Derivative."
-
-
Liquid Waste (Mother Liquor/Solvent):
-
If dissolved in organic solvent (Methanol, Ethyl Acetate), use the Non-Halogenated Organic stream.
-
Validation: Check pH. If pH < 2, do not mix with cyanide or sulfide-bearing wastes (risk of HCN/H2S evolution).[1]
-
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
Method: Lab Pack for Incineration.[1]
-
PPE Donning: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a fume hood to minimize dust inhalation.[1]
-
Container Selection: Select a DOT-approved 5-gallon pail or poly drum lined with a 6-mil polyethylene bag.[1]
-
Transfer: Transfer the solid chemical into the primary container (HDPE jar). Seal tightly.
-
Overpacking: Place the sealed jar into the drum/pail. Fill void spaces with vermiculite or clay absorbent to prevent breakage during transport.[1]
-
Manifesting: Label as "Waste Toxic Solids, Organic, N.O.S. (Contains 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid).[1] RCRA Code: D002 (if acidic), OR None (Non-RCRA Regulated but TSCA controlled)." [1]
-
Note: Most waste haulers prefer the "Non-Regulated" classification if it doesn't meet specific characteristic definitions, but "Pharmaceutical Waste - Incinerate Only" is the safest designation.
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Method: Fuel Blending / Solvent Incineration.[1]
-
Quenching: Ensure no active reagents (e.g., thionyl chloride, coupling agents) remain in the solution. Quench with appropriate solvent/buffer if necessary.[1]
-
Solvent Check:
-
pH Adjustment (Critical): If the solution is highly acidic, neutralize to pH 5–9 using Sodium Bicarbonate before adding to a steel solvent drum to prevent drum corrosion.[1]
Part 4: Waste Stream Classification & Regulatory Compliance[1]
This compound is not explicitly listed on the EPA "P" or "U" lists. Therefore, it is classified by Characteristic .[1]
| Regulatory Body | Classification Code | Description | Requirement |
| EPA (RCRA) | D002 | Corrosivity (if pH < 2) | Neutralization or Incineration |
| EPA (RCRA) | D001 | Ignitability | If dissolved in flammable solvent |
| DOT | UN 3261 | Corrosive Solid, Acidic, Organic, N.O.S.[1] | Proper shipping placards |
| Best Practice | Pharm Waste | Non-RCRA Regulated Pharmaceutical | High Temp Incineration |
Why Incineration? Landfilling pharmaceutical intermediates contributes to environmental bioaccumulation.[1] High-temperature incineration (>1000°C) ensures the destruction of the pyrazine ring and the bioactive pharmacophore.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for disposing of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Figure 1: Decision tree for the safe disposal of pyrazine-based pharmaceutical intermediates.
References
-
National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][4] [Link]
-
American Chemical Society. (2023).[1] Chemical Waste Disposal Guidelines. ACS.org.[1] [Link]
-
PubChem. (2023).[1] Pyrazine-2-carboxylic acid Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
A Senior Application Scientist's Guide to Handling 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety protocols for handling 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this document establishes a conservative safety framework by extrapolating data from structurally similar pyrazine carboxylic acid derivatives. The core principle of this guide is to treat the compound as potentially hazardous, ensuring the highest level of protection for all laboratory personnel.
Hazard Assessment: An Evidence-Based Extrapolation
Given the absence of specific toxicological data, a hazard assessment has been conducted based on analogous chemical structures, primarily pyrazine carboxylic acid derivatives and other organic acids. The Globally Harmonized System (GHS) classifications for these related compounds consistently indicate risks of skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8] Some analogs are also classified as harmful if swallowed.[2][5]
Therefore, researchers must handle 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid with the assumption that it possesses similar hazards.
| Potential Hazard | GHS Classification (Based on Analogs) | Rationale and Primary Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5][6][7][8] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1][2][3][4][5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | May cause respiratory irritation, particularly as a powder/dust.[1][2][4][5][6] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | A conservative assumption based on some pyrazine derivatives.[2][5] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls : These are the most effective controls as they physically isolate the hazard.
-
Chemical Fume Hood : All handling of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, especially when in solid/powder form, must be performed inside a certified chemical fume hood.[9][10] This contains airborne particles and prevents inhalation.
-
Ventilation : Ensure the laboratory has adequate general ventilation to supplement local exhaust systems like fume hoods.[2][6]
-
-
Administrative Controls : These are work practices that reduce exposure.
-
Restricted Access : Clearly designate the area where the compound is being handled and restrict access to trained personnel only.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][11] Do not eat, drink, or smoke in the handling area.[2][9]
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be based on the highest potential risk. Given the compound's properties as an organic acid solid, protection against skin contact, eye splashes, and dust inhalation is paramount.
Eye and Face Protection
-
Requirement : Chemical safety goggles are mandatory.[6]
-
Rationale : Standard safety glasses do not provide a sufficient seal against dust and splashes. Goggles conforming to EN 166 (Europe) or ANSI Z87.1 (US) standards are required to protect against eye irritation.[6]
-
Enhanced Protection : When there is a significant risk of splashing (e.g., handling large quantities or solutions), a full face shield must be worn in addition to safety goggles.[10][12][13]
Skin and Body Protection
-
Gloves :
-
Requirement : Nitrile gloves are the minimum requirement for incidental contact.[9][10]
-
Rationale : Nitrile provides good resistance against a range of chemicals, including many acids and organic solvents.[13][14] Always check the manufacturer's compatibility chart if available.
-
Best Practice : Double-gloving is strongly recommended to protect against tears and to allow for safe removal of the outer glove if contamination occurs. Never use latex or vinyl gloves, as they offer poor resistance to many chemicals.[12]
-
-
Laboratory Coat :
-
Additional Apparel :
Respiratory Protection
-
Requirement : Respiratory protection is necessary if there is a risk of generating airborne dust and engineering controls are insufficient.[9]
-
Rationale : As a solid, this compound can become airborne. Inhaling the dust may cause respiratory tract irritation.[1][2][4][5][6]
-
Specifics : In situations where dust generation is unavoidable (e.g., weighing large quantities outside of a containment hood), a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[9][13] For higher-risk scenarios, consult with your institution's environmental health and safety department.
Operational Protocol: A Step-by-Step Guide
This protocol ensures that safety is integrated into every step of the workflow.
-
Preparation :
-
Verify that the chemical fume hood is operational and the safety shower/eyewash station is accessible and unobstructed.[2][4][10]
-
Don all required PPE: lab coat, double nitrile gloves, and chemical safety goggles.
-
Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.
-
-
Handling and Use :
-
Perform all manipulations, including weighing and preparing solutions, within the fume hood to contain any dust.[9]
-
Use a spatula for transferring the solid. Avoid scooping actions that could create airborne dust.
-
When opening the container, be mindful that threads may be contaminated. Open it slowly and deliberately.[10]
-
-
Decontamination :
-
Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) after use.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner pair of gloves, followed by your lab coat and goggles.
-
Wash hands thoroughly.[11]
-
Safe Handling Workflow
Caption: Workflow for handling 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][9]
-
Spills : Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[11]
Storage and Disposal
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9] Store away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal : All waste, including contaminated PPE, absorbent materials, and excess chemical, must be disposed of as hazardous chemical waste.[1][2] Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.
This guide is intended to provide a robust framework for safely handling 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. Always supplement this information with a thorough review of your institution-specific safety protocols and consult your environmental health and safety department with any questions.
References
- Pyrazine-2-Carboxylic Acid MSDS/SDS. (n.d.).
- Pyrazine-2-carboxylic acid. (n.d.). Apollo Scientific.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Acid Handling. (n.d.).
- SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. (2025, September 7). Thermo Fisher Scientific.
- Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. (2025, December 8). ChemScene.
- SAFETY DATA SHEET - 4'-Hydroxyazobenzene-2-carboxylic Acid. (2025, November 26). TCI Chemicals.
- SAFETY DATA SHEET - Pyrazine-2,3-dicarboxylic acid. (n.d.). Fisher Scientific.
- 5-(4-fluorophenyl)pyrazine-2-carboxylic acid - Safety Data Sheet. (2024, November 1).
- SAFETY DATA SHEET - 4-Oxo-4H-chromene-2-carboxylic acid. (2023, September 25). Fisher Scientific.
- 2,3-Pyrazinedicarboxylic Acid. (n.d.). Organic Syntheses Procedure.
- Safety Data Sheet. (2026, February 14). BASF.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. (n.d.). Indian Academy of Sciences.
- SAFETY DATA SHEET - 3-Phenylisoxazole-5-carboxylic Acid. (2018, October 3). TCI Chemicals.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.fi [fishersci.fi]
- 7. download.basf.com [download.basf.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 10. earth.utah.edu [earth.utah.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 13. leelinework.com [leelinework.com]
- 14. research.arizona.edu [research.arizona.edu]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
